molecular formula C12H14O2 B1347504 3-(Cyclopentyloxy)benzaldehyde CAS No. 273722-75-1

3-(Cyclopentyloxy)benzaldehyde

Cat. No.: B1347504
CAS No.: 273722-75-1
M. Wt: 190.24 g/mol
InChI Key: WWUQYSHWTLWESE-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)benzaldehyde is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopentyloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-9-10-4-3-7-12(8-10)14-11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUQYSHWTLWESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356144
Record name 3-(cyclopentyloxy)benzaldehyde
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273722-75-1
Record name 3-(cyclopentyloxy)benzaldehyde
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Record name 3-(cyclopentyloxy)benzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 3-(Cyclopentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(Cyclopentyloxy)benzaldehyde, a versatile aromatic aldehyde with applications in organic synthesis and medicinal chemistry.

Core Compound Identity and Properties

This compound is an organic compound characterized by a benzaldehyde core substituted with a cyclopentyloxy group at the meta position. Its unique structural features make it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
CAS Number 273722-75-1[1]
Molecular Formula C₁₂H₁₄O₂[1][2]
Molecular Weight 190.24 g/mol [2]
Appearance Liquid[3]
Boiling Point 314.7 ± 15.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
LogP 3.25[3]
Rotatable Bonds 3[3]
Purity Typically ≥95%[3]

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data

TechniqueExpected Peaks and Features
¹H NMR - Aldehyde Proton (-CHO): A singlet around δ 9.9-10.0 ppm. - Aromatic Protons (Ar-H): Signals in the range of δ 7.0-7.8 ppm. - Cyclopentyloxy Protons (-O-CH-): A multiplet around δ 4.8-5.0 ppm. - Cyclopentyloxy Protons (-CH₂-): Multiple signals in the aliphatic region, likely between δ 1.5-2.0 ppm.
¹³C NMR - Carbonyl Carbon (C=O): A signal around δ 190-193 ppm. - Aromatic Carbons (C-O & C-CHO): Signals around δ 158-160 ppm and δ 137-138 ppm, respectively. - Aromatic Carbons (C-H): Signals between δ 115-130 ppm. - Cyclopentyloxy Carbon (-O-CH-): A signal around δ 80-82 ppm. - Cyclopentyloxy Carbons (-CH₂-): Signals in the range of δ 23-33 ppm.
IR Spectroscopy - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700 cm⁻¹. - C-H Stretch (Aldehyde): Two characteristic weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. - C-O Stretch (Ether): A strong band in the region of 1200-1250 cm⁻¹. - Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region. - Sp² C-H Stretch (Aromatic): Bands above 3000 cm⁻¹. - Sp³ C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 190. - Key Fragments: Loss of the cyclopentyloxy radical, loss of the aldehyde group, and characteristic fragmentation of the cyclopentyl ring.

Synthesis and Reactivity

This compound is typically synthesized via a Williamson ether synthesis, where 3-hydroxybenzaldehyde is reacted with a cyclopentyl halide or tosylate in the presence of a base. The reactivity of this compound is primarily dictated by the aldehyde functional group, which can undergo a variety of chemical transformations including oxidation, reduction, and nucleophilic addition.

Representative Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on standard organic synthesis procedures for similar compounds.

Materials:

  • 3-Hydroxybenzaldehyde

  • Cyclopentyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add cyclopentyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

G cluster_synthesis Synthesis Workflow Start 3-Hydroxybenzaldehyde + Cyclopentyl Bromide Reaction K₂CO₃, DMF 80 °C, 12-18h Start->Reaction Williamson Ether Synthesis Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Potential Applications in Drug Development

While direct biological studies on this compound are limited, derivatives of this scaffold have shown significant promise in medicinal chemistry. Notably, a series of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives have been investigated as potent and selective inhibitors of phosphodiesterase 4D (PDE4D).[4]

PDE4 is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various downstream cellular processes, including inflammation and neuronal function. This makes PDE4 inhibitors attractive therapeutic targets for a range of disorders.

Signaling Pathway of PDE4 Inhibition

G cluster_pathway cAMP Signaling & PDE4 Inhibition ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP Activation PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP 5'-AMP PDE4->AMP Response Cellular Response (e.g., Reduced Inflammation) PKA->Response Inhibitor This compound Derivative Inhibitor->PDE4 Inhibition

Inhibition of PDE4 by a this compound derivative increases cAMP levels.

The study on these derivatives highlighted that the cyclopentyloxy group plays a role in the molecule's interaction with the enzyme's catalytic pocket.[4] This suggests that this compound is a valuable scaffold for the design of novel PDE4 inhibitors and potentially other therapeutic agents. Benzaldehyde and its derivatives are also known to possess a wide range of biological activities, including antimicrobial and antioxidant properties.

Safety and Handling

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or safety advice. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

3-(Cyclopentyloxy)benzaldehyde molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 3-(Cyclopentyloxy)benzaldehyde. It also explores the biological context of related compounds, offering insights for its application in research and drug development.

Molecular Structure and Properties

This compound is an aromatic aldehyde characterized by a benzaldehyde core with a cyclopentyloxy substituent at the meta position.

Molecular Structure

The structure of this compound is represented by the following diagram:

2D structure of this compound.
Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₄O₂[1]
Molecular Weight 190.24 g/mol
CAS Number 273722-75-1[1]
Canonical SMILES O=Cc1cccc(OC2CCCC2)c1
Physical State Liquid[2]
Purity ≥95%[2]
MDL Number MFCD04037397[1][2]

Experimental Protocols

Proposed Synthesis: Williamson Ether Synthesis

The proposed synthesis of this compound would involve the reaction of 3-hydroxybenzaldehyde with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base.

Reaction Scheme:

3-Hydroxybenzaldehyde + Cyclopentyl bromide --(Base)--> this compound

General Experimental Protocol

The following is a general protocol for the Williamson ether synthesis, adapted for the synthesis of this compound.

  • Reagents and Materials:

    • 3-Hydroxybenzaldehyde

    • Cyclopentyl bromide

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Acetone or Dimethylformamide (DMF) as the solvent

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for workup and purification

  • Procedure:

    • To a round-bottom flask, add 3-hydroxybenzaldehyde and the solvent (e.g., acetone).

    • Add a molar excess of the base (e.g., 1.5 equivalents of potassium carbonate).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

    • Add cyclopentyl bromide (1.1 to 1.2 equivalents) to the reaction mixture.

    • Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid base and wash it with the solvent.

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The crude product can be purified by extraction and column chromatography.

      • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization:

    • The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound via Williamson ether synthesis.

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Dissolve 3-Hydroxybenzaldehyde in Acetone/DMF B Add Base (e.g., K₂CO₃) A->B C Stir for Phenoxide Formation B->C D Add Cyclopentyl Bromide C->D E Heat to Reflux D->E F Cool to Room Temperature E->F G Filter Solid Base F->G H Solvent Evaporation G->H I Extraction with Organic Solvent and Water H->I J Drying and Concentration I->J K Column Chromatography J->K L Characterization (NMR, MS) K->L G receptor Growth Factor Receptor ras Ras receptor->ras Activation raf Raf (MAPKKK) ras->raf Activation mek MEK (MAPKK) raf->mek Phosphorylation erk ERK (MAPK) mek->erk Phosphorylation transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors Phosphorylation cellular_response Cellular Response (Proliferation, Differentiation, Survival) transcription_factors->cellular_response Gene Expression

References

An In-depth Technical Guide to the Synthesis of 3-(Cyclopentyloxy)benzaldehyde from 3-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(cyclopentyloxy)benzaldehyde from 3-hydroxybenzaldehyde. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable reaction in organic chemistry. This document includes detailed experimental protocols, quantitative data, and visualizations to support researchers in the successful synthesis and characterization of the target compound, which holds potential as a building block in medicinal chemistry and drug discovery.

Introduction

This compound is an aromatic aldehyde that incorporates a cyclopentyl ether moiety. This structural feature can impart desirable physicochemical properties, such as altered lipophilicity and metabolic stability, to molecules in which it is incorporated. As such, it is a valuable intermediate for the synthesis of novel compounds in drug discovery programs. Benzaldehyde and its derivatives are known to possess a wide range of biological activities and are key components in the synthesis of various pharmaceuticals. The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, which involves the O-alkylation of 3-hydroxybenzaldehyde with a suitable cyclopentyl electrophile.

Synthetic Pathway: Williamson Ether Synthesis

The core of this synthesis is the Williamson ether synthesis, an SN2 reaction between a phenoxide ion and an alkyl halide.[1] In this specific case, 3-hydroxybenzaldehyde is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a cyclopentyl halide (e.g., cyclopentyl bromide) to form the desired ether.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 3-Hydroxybenzaldehyde plus1 + reagent1 Base (e.g., K2CO3) r1->reagent1 r2 Cyclopentyl Bromide r2->reagent1 p1 This compound reagent1->p1 reagent2 Solvent (e.g., DMF)

Caption: General reaction scheme for the Williamson ether synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a general procedure for the etherification of phenols.

Materials:

  • 3-Hydroxybenzaldehyde

  • Cyclopentyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq.).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add cyclopentyl bromide (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )CAS Number
3-HydroxybenzaldehydeC₇H₆O₂122.12100-83-4
Cyclopentyl BromideC₅H₉Br149.03137-43-9
This compoundC₁₂H₁₄O₂190.24273722-75-1

Table 2: Reaction Parameters and Product Characterization

ParameterValue
Reaction Conditions
BasePotassium Carbonate (K₂CO₃)
SolventN,N-Dimethylformamide (DMF)
Temperature70-80 °C
Reaction TimeOvernight
Product Characterization
Physical StateLiquid
Molecular FormulaC₁₂H₁₄O₂
Molecular Weight190.24

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G start Start reactants Mix 3-hydroxybenzaldehyde, K2CO3, and DMF start->reactants add_cbr Add Cyclopentyl Bromide reactants->add_cbr heat Heat to 70-80 °C and stir overnight add_cbr->heat workup Aqueous Workup (Ice-water, EtOAc extraction) heat->workup dry Dry organic phase (MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reactants and Product

This diagram shows the structural relationship between the starting material and the final product.

G cluster_start Starting Material cluster_reagent Alkylating Agent cluster_product Final Product start_mol 3-Hydroxybenzaldehyde (Phenolic -OH group) end_mol This compound (Ether linkage) start_mol->end_mol Williamson Ether Synthesis reagent_mol Cyclopentyl Bromide (Electrophilic carbon) reagent_mol->end_mol

Caption: Transformation from 3-hydroxybenzaldehyde to this compound.

Relevance to Drug Development

The incorporation of a cyclopentyloxy group can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. This modification can:

  • Increase Lipophilicity: The cyclopentyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.

  • Modulate Metabolism: The ether linkage is generally more stable to metabolic degradation than, for example, an ester linkage. The cyclopentyl group itself may also influence the metabolic profile of the compound.

  • Explore Structure-Activity Relationships (SAR): The synthesis of analogs with different ether substituents is a common strategy in medicinal chemistry to probe the binding pocket of a biological target and optimize potency and selectivity.

A notable example is the investigation of 3-(cyclopentyloxy)-4-methoxybenzaldehyde derivatives as potent and selective inhibitors of phosphodiesterase 4D (PDE4D), an enzyme implicated in various neurological and inflammatory disorders.[2] This highlights the potential of the this compound scaffold in the development of novel therapeutics.

Conclusion

The synthesis of this compound from 3-hydroxybenzaldehyde via the Williamson ether synthesis is a straightforward and efficient method for obtaining this valuable intermediate. This guide provides the necessary theoretical background, a detailed experimental protocol, and relevant data to enable researchers to successfully perform this synthesis. The resulting compound serves as a versatile building block for the development of new chemical entities with potential applications in drug discovery and development.

References

Spectroscopic Data for 3-(Cyclopentyloxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-(Cyclopentyloxy)benzaldehyde (CAS No. 273722-75-1). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from analogous structures. Detailed, generalized experimental protocols for obtaining such data are also provided.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₄O₂[1][2]

  • Molecular Weight: 190.24 g/mol [3]

  • Appearance: Expected to be a liquid[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural features: a 1,3-disubstituted benzene ring, an aldehyde group, and a cyclopentyl ether group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.9s1HAldehyde proton (-CHO)
~7.5 - 7.6m2HAromatic protons (H-2, H-6)
~7.3 - 7.4m1HAromatic proton (H-4)
~7.1 - 7.2m1HAromatic proton (H-5)
~4.8 - 4.9m1HCyclopentyl proton (-OCH-)
~1.6 - 2.0m8HCyclopentyl protons (-CH₂)

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~192Aldehyde carbon (-CHO)
~159Aromatic carbon (-O-)
~137Aromatic carbon (C-1)
~130Aromatic carbon (C-6)
~124Aromatic carbon (C-2)
~122Aromatic carbon (C-5)
~115Aromatic carbon (C-4)
~80Cyclopentyl carbon (-OCH-)
~33Cyclopentyl carbons (-CH₂)
~24Cyclopentyl carbons (-CH₂)
Infrared (IR) Spectroscopy

IR Absorption Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2960, ~2870StrongAliphatic C-H stretch (cyclopentyl)
~2820, ~2720Medium, WeakAldehyde C-H stretch (Fermi doublet)[4]
~1700StrongCarbonyl (C=O) stretch of the aldehyde[4]
~1600, ~1480MediumAromatic C=C ring stretch
~1250StrongAryl-O-Alkyl ether C-O stretch
Mass Spectrometry (MS)

MS Fragmentation Data (Predicted)

m/zRelative IntensityAssignment
190ModerateMolecular ion [M]⁺
189Moderate[M-H]⁺
121Strong[M - C₅H₉]⁺ (loss of cyclopentyl radical)
93Moderate[C₆H₅O]⁺
77Moderate[C₆H₅]⁺
65Moderate[C₅H₅]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the liquid sample.[5]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[5][6]

    • Transfer the solution to a 5 mm NMR tube using a pipette, ensuring the liquid height is around 4-5 cm.[5]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.[5]

    • Shim the magnetic field to achieve optimal homogeneity.[5]

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).[5]

    • Acquire the spectrum using appropriate pulse sequences and parameters (e.g., number of scans, spectral width, relaxation delay).[5]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[7]

    • Integrate the peaks for ¹H NMR.

FT-IR Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a small drop of the liquid sample onto a clean, dry salt plate (e.g., KBr or NaCl).[8]

    • Carefully place a second salt plate on top to create a thin liquid film between the plates.[8][9]

  • Data Acquisition:

    • Place the salt plates in the sample holder of the FT-IR spectrometer.[9]

    • Acquire a background spectrum of the empty beam path or clean salt plates.

    • Acquire the sample spectrum over a typical range for organic compounds (e.g., 4000-400 cm⁻¹).[10]

    • Average multiple scans to improve the signal-to-noise ratio.[10]

  • Data Processing:

    • Perform a background subtraction from the sample spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction:

    • Ensure the sample is pure and, if necessary, free of non-volatile impurities.

    • Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.[11][12]

  • Ionization:

    • Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[11][13] This causes the molecules to ionize and fragment.

  • Mass Analysis and Detection:

    • Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Analysis:

    • Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Liquid Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR NMR Prep_IR Prepare Thin Film on Salt Plates Sample->Prep_IR IR Prep_MS Introduce into High Vacuum Sample->Prep_MS MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Interpretation Structural Elucidation & Data Reporting NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

Solubility Profile of 3-(Cyclopentyloxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Cyclopentyloxy)benzaldehyde, an aromatic aldehyde of interest in pharmaceutical and fragrance development. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document presents an estimation of its solubility based on structurally similar compounds: benzaldehyde and p-anisaldehyde. Furthermore, it outlines a detailed, generalized experimental protocol for determining the solubility of an organic compound and provides a visual representation of the experimental workflow.

Core Data Presentation: Estimated Solubility of this compound

The solubility of this compound is predicted to be high in a range of common organic solvents, a characteristic attributed to its molecular structure which combines a moderately polar benzaldehyde group with a nonpolar cyclopentyloxy moiety. The following table summarizes the expected solubility profile based on data from analogous compounds, benzaldehyde and p-anisaldehyde. It is important to note that these values are illustrative and experimental verification is necessary for precise quantification.

SolventChemical FormulaTypeExpected Solubility of this compoundRationale/Supporting Data for Analogous Compounds
Polar Aprotic Solvents
AcetoneC₃H₆OPolar AproticVery SolubleBenzaldehyde is soluble in acetone.[1] p-Anisaldehyde is very soluble in acetone.[2][3]
Ethyl AcetateC₄H₈O₂Polar AproticSolubleBenzaldehyde is highly soluble in ethyl acetate.[4]
DichloromethaneCH₂Cl₂Polar AproticSolubleBenzaldehyde is soluble in dichloromethane.[1]
ChloroformCHCl₃Polar AproticSolubleBenzaldehyde is highly soluble in chloroform.[4] p-Anisaldehyde is very soluble in chloroform.[2][3]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSolubleBenzaldehyde is soluble in DMSO.[1]
Polar Protic Solvents
EthanolC₂H₅OHPolar ProticMiscibleBenzaldehyde is miscible with alcohol.[5] p-Anisaldehyde is miscible with ethanol.[2][3]
MethanolCH₃OHPolar ProticSolubleGeneral solubility of aldehydes in alcohols is good.[1]
Nonpolar Solvents
Diethyl EtherC₄H₁₀ONonpolarSolubleBenzaldehyde is highly soluble in diethyl ether.[4] p-Anisaldehyde is miscible with diethyl ether.[2][3]
BenzeneC₆H₆NonpolarSolublep-Anisaldehyde is soluble in benzene.[2][3]
Aqueous Solubility
WaterH₂OPolar ProticPoorly SolubleBenzaldehyde is generally considered insoluble in water.[4] The presence of the larger, nonpolar cyclopentyloxy group is expected to further decrease water solubility.

Experimental Protocol: Determination of Solubility

The following is a generalized protocol for determining the solubility of a liquid or solid organic compound, such as this compound, in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

  • This compound (or other organic compound of interest)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with sealed caps (e.g., 20 mL scintillation vials)

  • Constant temperature shaker bath or incubator

  • Syringes and solvent-compatible membrane filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the organic compound to a vial containing a known volume (e.g., 5 or 10 mL) of the selected solvent. "Excess" means that undissolved compound should be clearly visible.

    • Seal the vial tightly to prevent any solvent evaporation.

    • Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure the solution reaches equilibrium. The presence of undissolved solid should be confirmed visually at the end of the equilibration period.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

    • Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument. Record the dilution factor accurately.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

    • Prepare a calibration curve by measuring the instrument response to a series of standards of the compound of known concentrations.

    • Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the solubility determination of this compound.

G Workflow for Experimental Solubility Determination A Preparation of Saturated Solution (Excess solute in known volume of solvent) B Equilibration (Constant temperature agitation, e.g., 24-48h) A->B C Sample Collection & Filtration (Syringe filtration of supernatant) B->C D Sample Dilution (To a known volume for analysis) C->D E Analytical Quantification (e.g., HPLC, GC) D->E F Data Analysis (Calculation of solubility from concentration) E->F

Caption: A flowchart of the key steps in the experimental determination of solubility.

G Solubility Influencing Factors Solubility Solubility of This compound Structure Molecular Structure (Polarity, Size, H-bonding) Structure->Solubility Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (Mainly for gases) Pressure->Solubility

Caption: Factors that influence the solubility of an organic compound in a solvent.

References

The Versatile Scaffold: Exploring the Potential of 3-(Cyclopentyloxy)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopentyloxy)benzaldehyde is an aromatic organic compound that is emerging as a valuable building block in the field of medicinal chemistry. Its unique structural features, comprising a benzaldehyde core, a reactive aldehyde group, and a bulky cyclopentyloxy moiety at the meta-position, make it an attractive starting point for the synthesis of novel therapeutic agents. The cyclopentyloxy group can enhance lipophilicity and modulate the pharmacokinetic properties of drug candidates, while the aldehyde functionality provides a versatile handle for a wide array of chemical transformations. This technical guide delves into the potential applications of this compound in drug discovery, focusing on its role in the development of targeted therapies. While direct biological data on the title compound is limited, its utility is prominently highlighted through the synthesis of potent and selective inhibitors of phosphodiesterase 4D (PDE4D), an enzyme implicated in various inflammatory and neurological disorders. This guide will explore the synthesis, known applications, and future potential of this promising scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and for computational modeling in drug design.

PropertyValueReference
CAS Number 273722-75-1N/A
Molecular Formula C₁₂H₁₄O₂N/A
Molecular Weight 190.24 g/mol N/A
Appearance LiquidN/A
LogP 3.25N/A
Rotatable Bonds 3N/A

Synthesis of this compound

The synthesis of this compound typically starts from the readily available precursor, 3-hydroxybenzaldehyde. The key transformation is an etherification reaction where the hydroxyl group is converted to a cyclopentyl ether. A general experimental protocol for this synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Hydroxybenzaldehyde

  • Cyclopentyl bromide (or another suitable cyclopentylating agent)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Sodium iodide (NaI) (catalytic amount)

  • Acetone or N,N-Dimethylformamide (DMF) as solvent

  • Toluene

  • Heptane

  • Ethanol

  • Hyflosupercel or Celite for filtration

Procedure:

  • To a reaction flask, add 3-hydroxybenzaldehyde, the chosen solvent (e.g., ethanol), and a catalytic amount of sodium iodide.

  • Add a base, such as potassium carbonate, to the mixture.

  • While stirring, add cyclopentyl bromide to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Hyflosupercel or Celite to remove inorganic salts.

  • Remove the solvent from the filtrate by rotary evaporation.

  • The resulting residue can be taken up in a non-polar solvent like toluene and washed sequentially with an aqueous base solution (e.g., 10% NaOH), water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • The crude this compound can be further purified by recrystallization or chromatography if necessary.

This procedure is a general guideline, and specific reaction conditions such as temperature, reaction time, and purification methods may need to be optimized for best results.

Applications in Medicinal Chemistry: A Focus on PDE4D Inhibitors

The most well-documented application of a close derivative of this compound is in the development of selective inhibitors for phosphodiesterase 4D (PDE4D). PDE4 is an enzyme family that degrades the second messenger cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation and neuronal function. The PDE4 family has four subtypes (A, B, C, and D), and selective inhibition of the PDE4D subtype is a promising strategy for the treatment of neurological disorders with fewer side effects compared to non-selective PDE4 inhibitors.

A series of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives have been synthesized and evaluated for their inhibitory activity against PDE4D.[1] These compounds serve as a strong indicator of the potential of the this compound scaffold in this therapeutic area.

Quantitative Data: PDE4D Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of synthesized 3-(cyclopentyloxy)-4-methoxyphenyl derivatives against different PDE4 subtypes. The data highlights the potency and selectivity of these compounds.

CompoundPDE4D (IC₅₀, µM)PDE4A4 (Selectivity vs. PDE4D)PDE4B2 (Selectivity vs. PDE4D)PDE4C2 (Selectivity vs. PDE4D)Reference
8 0.032>31>31>31[1]
10a 0.021>47>47>47[1]
10b 0.019>52>52>52[1]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity. Higher selectivity ratios indicate a greater selectivity for PDE4D over other subtypes.

These results demonstrate that the 3-(cyclopentyloxy)-4-methoxyphenyl scaffold can be used to develop highly potent and selective PDE4D inhibitors. The ability of compound 8 to enhance cAMP levels in neuronal cells further supports the therapeutic potential of this class of compounds for neurological disorders.[1]

Signaling Pathway and Experimental Workflow

The inhibition of PDE4D by these compounds leads to an increase in intracellular cAMP, which then activates Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in neuronal plasticity, learning, and memory.

PDE4D_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4D_Inhibitor This compound Derivative PDE4D PDE4D PDE4D_Inhibitor->PDE4D Inhibits AMP AMP PDE4D->AMP Degrades cAMP to CREB CREB PKA->CREB Phosphorylates and Activates Gene_Expression Gene Expression (Neuronal Plasticity) CREB->Gene_Expression Promotes

Signaling pathway of PDE4D inhibition.

The general workflow for the discovery and evaluation of these PDE4D inhibitors is depicted in the following diagram.

Experimental_Workflow Start Start: Scaffold 3-(Cyclopentyloxy)- 4-methoxybenzaldehyde Synthesis Synthesis of Derivatives Start->Synthesis In_Vitro_Screening In Vitro Screening (PDE4 Inhibition Assays) Synthesis->In_Vitro_Screening Selectivity_Profiling Selectivity Profiling (vs. PDE4A, B, C) In_Vitro_Screening->Selectivity_Profiling In_Silico_Modeling In Silico Docking (Binding Mode Analysis) In_Vitro_Screening->In_Silico_Modeling Cell-based_Assays Cell-based Assays (cAMP level measurement) Selectivity_Profiling->Cell-based_Assays Lead_Optimization Lead Optimization Cell-based_Assays->Lead_Optimization In_Silico_Modeling->Lead_Optimization

Experimental workflow for PDE4D inhibitor development.

Broader Potential in Medicinal Chemistry

While the application in PDE4D inhibition is a significant example, the structural features of this compound suggest its potential utility in the development of a wider range of therapeutic agents. The benzaldehyde functional group is a versatile precursor for the synthesis of various heterocyclic and non-heterocyclic scaffolds of medicinal interest.

Potential areas for future exploration include:

  • Anticancer Agents: Benzaldehyde derivatives have been investigated for their anticancer properties. The this compound scaffold could be used to synthesize novel compounds that target various cancer-related pathways.

  • Antimicrobial Agents: The lipophilic nature of the cyclopentyl group could be advantageous in designing new antimicrobial agents with improved cell membrane permeability.

  • Kinase Inhibitors and GPCR Modulators: The benzaldehyde core can be elaborated to generate scaffolds that interact with the ATP-binding site of kinases or the allosteric sites of G-protein coupled receptors (GPCRs).

Conclusion

This compound is a promising and versatile building block in medicinal chemistry. Its utility has been demonstrated through the successful synthesis of potent and selective PDE4D inhibitors, highlighting its potential for the development of treatments for neurological and inflammatory disorders. The straightforward synthesis of the scaffold and the versatility of the aldehyde group open up numerous avenues for the creation of diverse molecular libraries targeting a wide range of biological targets. Further exploration of this scaffold is warranted to fully unlock its potential in the discovery of novel and effective therapeutic agents. Researchers and drug development professionals are encouraged to consider this compound as a valuable starting point for their next generation of drug discovery programs.

References

The Emergence of 3-(Cyclopentyloxy)benzaldehyde as a Key Synthetic Intermediate in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

3-(Cyclopentyloxy)benzaldehyde is a versatile aromatic aldehyde that is gaining prominence as a crucial synthetic intermediate in various fields, particularly in pharmaceutical development and material science. Its unique molecular architecture, featuring a benzaldehyde core functionalized with a bulky cyclopentyloxy group, imparts desirable physicochemical properties to target molecules. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound. Detailed experimental protocols, quantitative data, and graphical representations of the synthetic workflow are presented to facilitate its adoption and exploration in research and development settings.

Introduction

The strategic incorporation of cyclic moieties into molecular scaffolds is a widely employed strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. The cyclopentyloxy group, in particular, offers a favorable balance of these properties. This compound serves as a readily accessible building block for introducing this valuable functionality. Its aldehyde group provides a reactive handle for a wide array of chemical transformations, making it an ideal starting material for the synthesis of complex organic molecules. This guide will delve into the synthetic methodology for preparing this compound and highlight its potential in the development of novel compounds.

Physicochemical Properties and Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, reaction setup, and characterization.

PropertyValueReference
CAS Number 273722-75-1[1][2]
Molecular Formula C₁₂H₁₄O₂[2]
Molecular Weight 190.24 g/mol
Appearance Liquid[2]
Purity ≥ 95%[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-hydroxybenzaldehyde with a suitable cyclopentyl electrophile, such as cyclopentyl bromide, in the presence of a base.

General Reaction Scheme

G cluster_reactants Reactants cluster_product Product r1 3-Hydroxybenzaldehyde p1 This compound r1->p1 Williamson Ether Synthesis r2 Cyclopentyl Bromide r2->p1 r3 Base (e.g., K₂CO₃) r3->p1

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established Williamson ether synthesis procedures for analogous compounds.

Materials:

  • 3-Hydroxybenzaldehyde

  • Cyclopentyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Addition of Alkylating Agent: To the stirring suspension, add cyclopentyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Synthetic Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Applications as a Synthetic Intermediate

This compound is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical industry. A notable example is its use in the synthesis of derivatives that act as phosphodiesterase 4D (PDE4D) inhibitors.

Role in the Synthesis of PDE4D Inhibitors

PDE4D is an enzyme implicated in various inflammatory and neurological disorders. Inhibitors of PDE4D have therapeutic potential for conditions such as chronic obstructive pulmonary disease (COPD), asthma, and depression. The 3-(cyclopentyloxy)phenyl moiety is a key structural feature in a series of potent and selective PDE4D inhibitors. The synthesis of these inhibitors often begins with this compound, which undergoes further chemical modifications to build the final drug candidate.

Signaling Pathway Implication

G ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP Converts PDE4D PDE4D cAMP->PDE4D PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4D->AMP Degrades CREB CREB Phosphorylation PKA->CREB Inflammation Inflammation CREB->Inflammation Reduces Inhibitor PDE4D Inhibitor (derived from This compound) Inhibitor->PDE4D Inhibits

Caption: Inhibition of the PDE4D signaling pathway by a derivative of this compound.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and material science. The Williamson ether synthesis provides a reliable and straightforward method for its preparation from readily available starting materials. The detailed experimental protocol and workflows provided in this guide are intended to enable researchers to synthesize and utilize this compound in their own research endeavors. As the demand for novel molecular scaffolds with tailored properties continues to grow, the importance of key intermediates like this compound is expected to increase, paving the way for new discoveries and innovations.

References

A Comprehensive Technical Review of 3-(Cyclopentyloxy)benzaldehyde and its Analogs as Phosphodiesterase 4D Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, biological activity, and experimental protocols related to 3-(Cyclopentyloxy)benzaldehyde and its analogs, with a primary focus on their role as inhibitors of Phosphodiesterase 4D (PDE4D).

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE4 enzyme family, which is specific for cAMP, is a well-established therapeutic target for a variety of disorders, including inflammatory diseases and neurological conditions. This compound has emerged as a key scaffold in the development of potent and selective PDE4D inhibitors. This review consolidates the current knowledge on the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of this compound and its Analogs

The core structure, 3-(cyclopentyloxy)-4-methoxybenzaldehyde, serves as a crucial starting material for the synthesis of various analogs.

Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

A common synthetic route to 3-(cyclopentyloxy)-4-methoxybenzaldehyde involves the alkylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with cyclopentyl bromide.

Experimental Protocol:

A solution of 3-hydroxy-4-methoxybenzaldehyde (54.9 g, 0.36 mol) in 400 mL of absolute ethanol is treated with potassium hydroxide (40.4 g, 0.72 mol), potassium iodide (1.0 g, 0.01 mol), and cyclopentyl bromide (77.0 mL, 0.72 mol).[1] The reaction mixture is heated to reflux for 48 hours.[1] After cooling to room temperature, the mixture is concentrated to a syrup. The residue is then dissolved in 500 mL of ethyl acetate and washed sequentially with water (100 mL), dilute hydrochloric acid (50 mL), saturated sodium bicarbonate solution (100 mL), and saturated sodium chloride solution (50 mL).[1] The organic layer is dried over sodium sulfate and concentrated. The resulting crude product is purified by column chromatography on silica gel using a 20% ethyl ether in hexane eluent to yield the pure 3-(cyclopentyloxy)-4-methoxybenzaldehyde.[1]

Synthesis of Amide Analogs

Amide derivatives can be synthesized from the corresponding carboxylic acid, which is obtained by the oxidation of 3-(cyclopentyloxy)-4-methoxybenzaldehyde.

Experimental Protocol:

  • Step 1: Oxidation to 3-(Cyclopentyloxy)-4-methoxybenzoic acid: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde is oxidized using sulfamic acid to yield 3-(cyclopentyloxy)-4-methoxybenzoic acid.[2]

  • Step 2: Formation of the Acid Chloride: The benzoic acid derivative is then treated with thionyl chloride to form the corresponding acid chloride.[2]

  • Step 3: Amide Formation: The acid chloride (7.5 mmol) is dissolved in dichloromethane (25 mL), to which anhydrous triethylamine (1.5 mL) and the appropriate amine (8 mmol) are added. The reaction mixture is stirred at 60-80°C for 6 hours. After cooling, the mixture is washed with 1 N HCl (10 mL), 1 N NaOH (10 mL), and water (20 mL). The organic layer is dried over magnesium sulfate and concentrated under reduced pressure to yield the amide product.[2]

Synthesis of Cinnamic Acid Analogs

Cinnamic acid derivatives are prepared via a condensation reaction with malonic acid.

Experimental Protocol:

(E)-3-(3-(cyclopentyloxy)-4-methoxyphenyl)acrylic acid is synthesized by condensing 3-(cyclopentyloxy)-4-methoxybenzaldehyde (14) with malonic acid in the presence of N,N-dimethylformamide dimethylacetal (DMF-DMA) and triethylamine.[2] This method provides the trans-cinnamic acid derivative in high yield under mild conditions.[2]

Biological Activity and Quantitative Data

Analogs of this compound have been primarily investigated as inhibitors of PDE4D. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 (µM)Selectivity vs PDE4A4Selectivity vs PDE4B2Selectivity vs PDE4C2
8 PDE4DValue not available in abstractGoodGoodGood
10a PDE4DValue not available in abstractGoodGoodGood
10b PDE4DValue not available in abstractGoodGoodGood
GEBR-7b PDE4DValue not available in abstractReferenceReferenceReference

Note: Specific IC50 values were not available in the abstracts of the reviewed literature. The source material indicates that compounds 8, 10a, and 10b showed increased potency compared to the reference compound GEBR-7b.[2]

Experimental Protocols for Biological Evaluation

PDE4D Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by the PDE4D enzyme.

Principle:

A fluorescently labeled cAMP derivative (e.g., FAM-cAMP) is used as a substrate. In its cyclic form, it is small and rotates rapidly in solution, resulting in low fluorescence polarization. When hydrolyzed by PDE4D to FAM-AMP, a binding agent captures the linear monophosphate, forming a larger, slower-tumbling complex with high fluorescence polarization. Inhibitors of PDE4D will prevent this conversion, thus maintaining a low polarization signal.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

  • Assay Plate Setup: Add the diluted compounds to the wells of a microplate. Include controls for 0% inhibition (enzyme and substrate only) and 100% inhibition (a known potent inhibitor).

  • Enzyme Addition: Add a solution of recombinant PDE4D enzyme to each well (except for "no enzyme" controls).

  • Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and Signal Development: Add a binding agent to stop the reaction and bind to the hydrolyzed product.

  • Data Acquisition: Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Measurement of Intracellular cAMP Levels (ELISA)

This assay quantifies the effect of PDE4D inhibitors on cAMP levels within cells, typically neuronal cells for neurodegenerative disease models.

Principle:

This is a competitive enzyme-linked immunosorbent assay (ELISA). The assay plate is coated with an antibody that specifically binds to cAMP. A known amount of horseradish peroxidase (HRP)-labeled cAMP is added to the wells along with the cell lysate sample. The cAMP in the sample competes with the HRP-cAMP for binding to the antibody. The amount of bound HRP-cAMP is inversely proportional to the concentration of cAMP in the sample.

Protocol:

  • Cell Culture and Treatment: Culture neuronal cells and treat them with the test compounds for a specified duration.

  • Cell Lysis: Lyse the cells to release the intracellular contents, including cAMP.

  • Sample Preparation: Prepare dilutions of the cell lysates.

  • ELISA Procedure:

    • Add the prepared samples and cAMP standards to the wells of the anti-cAMP antibody-coated plate.

    • Add the HRP-cAMP conjugate to all wells.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate for HRP (e.g., TMB) and incubate to develop a colorimetric signal.

    • Stop the reaction with a stop solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance readings of the cAMP standards. Use this curve to determine the concentration of cAMP in the samples.

Signaling Pathways and Experimental Workflows

cAMP Signaling Pathway

Inhibition of PDE4D by this compound analogs leads to an increase in intracellular cAMP levels. This, in turn, activates downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses.

cAMP_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Neurotransmitter) GPCR GPCR Extracellular_Signal->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4D PDE4D cAMP->PDE4D Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4D->AMP Hydrolyzes Inhibitor This compound Analog Inhibitor->PDE4D Inhibits Cellular_Response Cellular Response (e.g., Modulation of Synaptic Plasticity) PKA->Cellular_Response Leads to

Caption: The cAMP signaling pathway and the inhibitory action of this compound analogs on PDE4D.

Experimental Workflow

The overall workflow for the synthesis and evaluation of this compound analogs is a multi-step process involving chemical synthesis followed by biological screening.

Experimental_Workflow Start Start: 3-Hydroxy-4-methoxybenzaldehyde Synthesis_Core Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde Start->Synthesis_Core Analog_Synthesis Synthesis of Analogs (Amides, Cinnamic Acids, etc.) Synthesis_Core->Analog_Synthesis Purification Purification and Characterization (NMR, MS) Analog_Synthesis->Purification PDE4D_Assay In Vitro PDE4D Inhibition Assay (FP) Purification->PDE4D_Assay IC50 Determination of IC50 Values PDE4D_Assay->IC50 Cell_Based_Assay Cell-Based Assay: Intracellular cAMP Measurement (ELISA) IC50->Cell_Based_Assay Active Compounds Lead_Optimization Lead Optimization and Further Studies Cell_Based_Assay->Lead_Optimization

Caption: General experimental workflow for the synthesis and biological evaluation of this compound analogs.

References

Chemical reactivity profile of the aldehyde group in 3-(Cyclopentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Reactivity Profile of the Aldehyde Group in 3-(Cyclopentyloxy)benzaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic aldehyde of interest in medicinal chemistry and organic synthesis, serving as a versatile building block for more complex molecular architectures. Its chemical behavior is primarily dictated by the aldehyde functional group, a site of rich reactivity. This guide provides a comprehensive technical overview of the chemical reactivity profile of the aldehyde moiety in this compound, focusing on key transformations including oxidation, reduction, nucleophilic addition, and condensation reactions.

The reactivity of the carbonyl carbon in an aromatic aldehyde is modulated by the electronic properties of the substituents on the benzene ring.[1][2] The cyclopentyloxy group at the meta-position influences the aldehyde's reactivity primarily through its inductive effect. The oxygen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) that increases the partial positive charge (electrophilicity) on the carbonyl carbon. This makes the aldehyde group in this compound slightly more reactive towards nucleophiles compared to unsubstituted benzaldehyde. The bulky nature of the cyclopentyl group is generally too distant from the aldehyde to cause significant steric hindrance.

This document details the theoretical basis for these reactions, provides comparative quantitative data from related compounds, outlines detailed experimental protocols, and uses visualizations to clarify reaction pathways and workflows.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

PropertyValueReference
CAS Number 273722-75-1[3]
Molecular Formula C₁₂H₁₄O₂[3]
Molecular Weight 190.24 g/mol [3]
Form Liquid[3]
Purity ≥95%[3]
LogP 3.25[3]
Rotatable Bonds 3[3]

Oxidation of the Aldehyde Group

The oxidation of the aldehyde group in this compound to the corresponding carboxylic acid, 3-(cyclopentyloxy)benzoic acid, is a fundamental transformation. This reaction is typically achieved using strong oxidizing agents. The electron-withdrawing nature of the 3-cyclopentyloxy group is expected to have a minimal effect on the rate of oxidation.

Oxidation_Pathway cluster_reactants Reactants cluster_products Product 3-CPB This compound Benzoic_Acid 3-(Cyclopentyloxy)benzoic Acid 3-CPB->Benzoic_Acid Oxidation Oxidant Oxidizing Agent (e.g., KMnO₄, CrO₃) Oxidant->Benzoic_Acid

Figure 1: General pathway for the oxidation of this compound.
Quantitative Data: Oxidation of Substituted Benzaldehydes

SubstrateOxidizing SystemSolventYield (%)Reference
BenzaldehydeKMnO₄ / TBPB¹Ethyl Acetate>90[4]
4-ChlorobenzaldehydeKMnO₄ / TBPB¹Ethyl Acetate>90[4]
3-NitrobenzaldehydeKMnO₄ / TBPB¹Ethyl Acetate>90[4]
4-MethoxybenzaldehydeKMnO₄ / TBPB¹Ethyl Acetate>90[4]
¹TBPB: Tetrabutylphosphonium Bromide
Experimental Protocol: Oxidation with Potassium Permanganate

This protocol describes the oxidation of this compound to 3-(cyclopentyloxy)benzoic acid using potassium permanganate.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.90 g, 10 mmol) in dichloromethane (50 mL).

  • Reagent Addition: Add potassium permanganate (2.37 g, 15 mmol) and a phase transfer catalyst such as tetrabutylammonium bromide (0.32 g, 1 mmol).

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed (typically 4-8 hours). The purple color of the permanganate will disappear and a brown precipitate of MnO₂ will form.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the manganese dioxide, washing the pad with additional dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel. Acidify the aqueous layer with 2M HCl until the pH is ~2. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(cyclopentyloxy)benzoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reduction of the Aldehyde Group

The aldehyde group is readily reduced to a primary alcohol, yielding 3-(cyclopentyloxy)benzyl alcohol. This is typically accomplished using hydride-based reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent and is often preferred for its selectivity and ease of handling.

Reduction_Workflow cluster_main Reduction Protocol A Dissolve this compound in Methanol B Cool to 0°C A->B C Add NaBH₄ portion-wise B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench with Water/Acid D->E F Extract with Ethyl Acetate E->F G Dry, Filter, and Evaporate F->G H Purify by Chromatography G->H

Figure 2: Experimental workflow for the reduction of an aromatic aldehyde.
Quantitative Data: Reduction of Substituted Benzaldehydes

The reduction of aldehydes to alcohols with sodium borohydride is generally a high-yielding reaction. While specific data for this compound is not published, reductions of various functionalized benzaldehydes proceed efficiently.[6]

SubstrateReducing AgentSolventYield (%)Reference
4-BromobenzaldehydeDIBAL-H¹TolueneN/A (Intermediate)[6]
3-BromobenzaldehydeDIBAL-H¹TolueneN/A (Intermediate)[6]
4-MethoxybenzaldehydeDIBAL-H¹TolueneN/A (Intermediate)[6]
¹DIBAL-H reduction of Weinreb amides to aldehydes, followed by in-situ reactions. The reduction step itself is typically quantitative.
Experimental Protocol: Reduction with Sodium Borohydride

This protocol details the reduction of this compound to 3-(cyclopentyloxy)benzyl alcohol.

  • Reaction Setup: Dissolve this compound (1.90 g, 10 mmol) in methanol (40 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution in an ice bath to 0°C. Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes, controlling the effervescence.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of 1M HCl (20 mL) until the gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. Add water (30 mL) to the residue and extract the product with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude alcohol can be purified by flash column chromatography on silica gel if necessary.

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of aldehydes.[7] The electrophilic carbonyl carbon is attacked by a nucleophile, leading to a tetrahedral intermediate which is subsequently protonated. Aromatic aldehydes are generally less reactive than aliphatic aldehydes due to the resonance stabilization provided by the benzene ring.[7][8] However, the inductive effect of the meta-cyclopentyloxy group is expected to slightly enhance the reactivity of this compound toward nucleophiles compared to unsubstituted benzaldehyde.

Nucleophilic_Addition Aldehyde This compound Intermediate Tetrahedral Alkoxide Intermediate Aldehyde->Intermediate Attack on C=O Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Addition Product Intermediate->Product Protonation Proton_Source H⁺ Source (e.g., H₂O, mild acid) Proton_Source->Product

Figure 3: General mechanism for nucleophilic addition to an aldehyde.
Quantitative Data: Wittig Reaction of Substituted Benzaldehydes

The Wittig reaction, a nucleophilic addition of a phosphorus ylide, is a key method for alkene synthesis.[9] The reactivity is highly sensitive to the electronic nature of the substituents on the benzaldehyde. Electron-withdrawing groups accelerate the reaction.[2]

Substituent (para)Reaction TypeRelative Rate Constant (k/k₀)Reference
-NO₂Wittig Reaction14.7[2]
-ClWittig Reaction2.75[2]
-HWittig Reaction1.00[2]
-CH₃Wittig Reaction0.45[2]
-OCH₃Wittig Reaction0.22[2]
Experimental Protocol: Wittig Reaction

This protocol describes the synthesis of 3-(cyclopentyloxy)styrene from this compound using methyltriphenylphosphonium bromide.

  • Ylide Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (3.57 g, 10 mmol) in dry THF (50 mL). Cool the suspension to 0°C and add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10 mmol) dropwise. The mixture will turn a characteristic orange/yellow color. Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for an additional hour.

  • Aldehyde Addition: Cool the ylide solution back to 0°C. Add a solution of this compound (1.52 g, 8 mmol) in dry THF (10 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with hexanes) to isolate the 3-(cyclopentyloxy)styrene and remove the triphenylphosphine oxide byproduct.

Condensation Reactions

The aldehyde group of this compound can participate in various C-C bond-forming condensation reactions, such as the Aldol and Knoevenagel condensations. These reactions typically involve the reaction of the aldehyde with an enol or enolate (from another carbonyl compound) or an active methylene compound, respectively.

Quantitative Data: Knoevenagel Condensation Yields

The Knoevenagel condensation of benzaldehydes with active methylene compounds like malonic acid often proceeds in good to excellent yields, influenced by the catalyst and reaction conditions.[10]

AldehydeActive MethyleneCatalyst/ConditionsYield (%)Reference
SyringaldehydeMalonic AcidNH₄HCO₃ / 140°C91[10]
VanillinMalonic AcidNH₄HCO₃ / 140°C93[10]
4-NitrobenzaldehydeMalonic AcidNH₄HCO₃ / 140°C99[10]
2-ChlorobenzaldehydeMalonic AcidNH₄HCO₃ / 140°C80[10]
Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the condensation of this compound with malononitrile to form 2-(3-(cyclopentyloxy)benzylidene)malononitrile.

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.90 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL, ~1 mmol).

  • Reaction: Stir the mixture at room temperature. A precipitate of the product should begin to form within 30-60 minutes. Continue stirring for 2-3 hours to ensure complete reaction.

  • Work-up: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol. The product is often pure enough for subsequent use, but can be recrystallized from ethanol if necessary.

Conclusion

The aldehyde group in this compound exhibits a rich and predictable chemical reactivity profile, characteristic of aromatic aldehydes. It readily undergoes oxidation to a carboxylic acid, reduction to a primary alcohol, and participates in a wide array of nucleophilic addition and condensation reactions. The electronic influence of the meta-cyclopentyloxy group, primarily a weak inductive withdrawal, renders the carbonyl carbon slightly more electrophilic than in unsubstituted benzaldehyde, subtly enhancing its reactivity in nucleophilic additions. This comprehensive guide provides the theoretical framework, comparative data, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this compound as a synthetic intermediate.

References

Thermochemical properties of 3-(Cyclopentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermochemical Properties of 3-(Cyclopentyloxy)benzaldehyde

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a framework for the experimental determination of the key thermochemical properties of this compound. The guide outlines established methodologies, including bomb calorimetry and Differential Scanning Calorimetry (DSC), and uses the well-characterized thermochemical properties of its parent molecule, benzaldehyde, as a reference point.

Physicochemical Properties of this compound

While extensive thermochemical data is lacking, the basic physicochemical properties of this compound have been reported. These properties are essential for planning experimental work and for theoretical calculations.

PropertyValueReference
CAS Number 273722-75-1[1][2][3]
Molecular Formula C₁₂H₁₄O₂[1][2]
Molecular Weight 190.24 g/mol [2]
Appearance Liquid[2]
LogP 3.25[2]
Rotatable Bonds 3[2]

Reference Data: Thermochemical Properties of Benzaldehyde

To provide a baseline for estimation and comparison, the experimentally determined thermochemical properties of benzaldehyde (C₇H₆O), the parent molecule of this compound, are presented below. These values are sourced from the NIST Chemistry WebBook.[4]

PropertyValueUnits
Standard Liquid Enthalpy of Formation (ΔfH°liquid) -87.3 ± 1.0kJ/mol
Standard Liquid Enthalpy of Combustion (ΔcH°liquid) -3526.0 ± 1.0kJ/mol
Liquid Phase Molar Entropy (S°liquid) at 298.15 K 206.7J/mol·K
Liquid Phase Heat Capacity (Cp,liquid) at 298.15 K 180.2J/mol·K

It is anticipated that the addition of the cyclopentyloxy group will significantly alter these values due to the increase in molecular weight, complexity, and the number of bonds.

Experimental Protocols for Thermochemical Analysis

The determination of the core thermochemical properties of this compound would require the following experimental techniques.

Determination of Enthalpy of Combustion via Bomb Calorimetry

Bomb calorimetry is a standard technique for measuring the heat of combustion of a substance.[5] The sample is combusted in a constant-volume vessel (the "bomb"), and the heat evolved is absorbed by a surrounding water bath.[6][7]

Experimental Protocol:

  • Calibration: The heat capacity of the calorimeter (Ccal) must first be determined. This is achieved by combusting a known mass of a standard substance with a known heat of combustion, such as benzoic acid.[7] The temperature change (ΔT) of the water bath is measured.

    • Ccal = (qknown / ΔT) - mwater * cwater

  • Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of this compound is placed in the sample crucible within the bomb. A fuse wire of known mass and combustion energy is positioned to be in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the insulated calorimeter vessel. The initial temperature of the water is recorded.

  • Ignition and Data Acquisition: The sample is ignited via an electrical current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: The total heat released (qtotal) is calculated from the maximum temperature rise and the heat capacity of the calorimeter.

    • qtotal = Ccal * ΔT

  • Correction: Corrections are made for the heat released by the combustion of the fuse wire.

  • Enthalpy of Combustion: The molar enthalpy of combustion (ΔcH°) is calculated from the corrected heat release and the number of moles of the sample.

G Workflow for Bomb Calorimetry A Calibrate Calorimeter (with Benzoic Acid) C Assemble & Pressurize Bomb (with O₂) A->C B Prepare Sample (Weigh sample & fuse wire) B->C D Submerge Bomb in Water & Record Initial Temp (T_initial) C->D E Ignite Sample D->E F Record Temperature Change until Max Temp (T_max) E->F G Calculate Total Heat Release (q_total) F->G H Apply Corrections (for fuse wire) G->H I Calculate Molar Enthalpy of Combustion (ΔcH°) H->I

Workflow for Bomb Calorimetry
Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow into or out of a sample as a function of temperature or time.[8] It is used to determine heat capacity (Cp) as well as the temperatures and enthalpies of phase transitions (e.g., melting, boiling).

Experimental Protocol:

  • Sample Preparation: A small, precisely weighed amount of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves a heating-cooling-heating cycle at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: The DSC measures the differential heat flow between the sample and the reference pan required to maintain them at the same temperature. This heat flow is recorded as a function of temperature.

  • Data Analysis (Phase Transitions):

    • Endothermic peaks on the heating curve correspond to phase transitions like melting. The onset temperature of the peak is taken as the melting point (Tm).

    • The area under the peak is integrated to determine the enthalpy of fusion (ΔfusH).

  • Data Analysis (Heat Capacity):

    • The heat capacity (Cp) is determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions. The heat flow is directly proportional to the heat capacity of the sample.

G Workflow for Differential Scanning Calorimetry A Prepare Sample & Reference Pans (Weigh & Seal) C Run DSC Scan (under N₂ atmosphere) A->C B Program Temperature Profile (Heating/Cooling Rates) B->C D Record Differential Heat Flow vs. Temperature C->D E Analyze Thermogram D->E F Integrate Peak Area for Enthalpy of Fusion (ΔfusH) E->F Endothermic Peak G Determine Onset Temp for Melting Point (Tm) E->G Endothermic Peak H Compare Heat Flow to Standard for Heat Capacity (Cp) E->H Baseline Shift

Workflow for Differential Scanning Calorimetry
Calculation of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a critical thermodynamic quantity. While it can be determined by various methods, it is most commonly calculated from the experimentally determined enthalpy of combustion (ΔcH°) using Hess's Law.

Methodology:

The combustion reaction for this compound is: C₁₂H₁₄O₂(l) + 15 O₂(g) → 12 CO₂(g) + 7 H₂O(l)

The standard enthalpy of formation is calculated using the following relationship: ΔcH° = [12 * ΔfH°(CO₂, g) + 7 * ΔfH°(H₂O, l)] - [ΔfH°(C₁₂H₁₄O₂, l) + 15 * ΔfH°(O₂, g)]

By rearranging the equation, the enthalpy of formation of the compound can be determined, as the standard enthalpies of formation for CO₂, H₂O, and O₂ are well-known constants.

G Calculation of Enthalpy of Formation A Determine Enthalpy of Combustion (ΔcH°) via Bomb Calorimetry C Apply Hess's Law using the Balanced Combustion Equation A->C B Obtain Standard Enthalpies of Formation for CO₂ and H₂O B->C D Calculate Standard Enthalpy of Formation (ΔfH°) of the Compound C->D

Calculation of Enthalpy of Formation

Conclusion

While direct experimental thermochemical data for this compound is not currently published, this guide provides the necessary framework for its determination. By employing standard techniques such as bomb calorimetry and Differential Scanning Calorimetry, researchers can obtain crucial data on its enthalpy of combustion, heat capacity, and phase behavior. This information is fundamental for ensuring the safety and efficiency of chemical processes and for the development of accurate computational models in drug discovery and materials science. The provided protocols and workflows serve as a practical starting point for any laboratory aiming to characterize this and similar novel compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Phosphodiesterase Inhibitors Utilizing 3-(Cyclopentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of phosphodiesterase (PDE) inhibitors, with a focus on derivatives of 3-(cyclopentyloxy)benzaldehyde. This key intermediate is a versatile scaffold for the development of potent and selective inhibitors of PDE4, an enzyme critically involved in inflammatory pathways. The following sections detail the synthesis of representative PDE4 inhibitors, their biological activities, and the underlying signaling pathways.

Introduction to Phosphodiesterase 4 (PDE4)

Phosphodiesterase 4 (PDE4) is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1][2][3] By hydrolyzing cAMP to AMP, PDE4 regulates the intracellular concentration of this second messenger, thereby modulating a wide range of cellular processes, particularly in immune and inflammatory cells.[4] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA).[3] Activated PKA can phosphorylate and regulate the activity of various transcription factors, such as the cAMP-response element binding protein (CREB), leading to the transcription of anti-inflammatory cytokines like IL-10.[1][3] Conversely, increased cAMP levels can also suppress the activity of pro-inflammatory transcription factors like NF-κB, thereby reducing the production of inflammatory mediators such as TNF-α, IL-6, and IL-1β.[1][2] Due to its central role in modulating inflammatory responses, PDE4 has emerged as a significant therapeutic target for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[4]

Data Presentation: Inhibitory Activity of Synthesized Compounds

The following table summarizes the in vitro inhibitory activities (IC50 values) of various PDE4 inhibitors synthesized from or related to the this compound scaffold.

Compound Name/ReferenceTarget PDE IsoformIC50 (nM)Notes
RoflumilastPDE4~1-10Approved for the treatment of severe COPD.[5]
GEBR-7bPDE4DPotentA selective PDE4D inhibitor with potential for treating neurodegenerative diseases.[6]
Compound 8 (from[6])PDE4DPotentShowed increased potency compared to GEBR-7b.[6]
Compound 10a (from[6])PDE4DPotentShowed increased potency compared to GEBR-7b.[6]
Compound 10b (from[6])PDE4DPotentShowed increased potency compared to GEBR-7b.[6]
7-[3-(Cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-onePDE4BHighly PotentA promising agent for the treatment of COPD.[7]
ApremilastPDE4~74Approved for the treatment of psoriasis and psoriatic arthritis.[8]

Experimental Protocols

Protocol 1: Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol

This protocol outlines a general method for the synthesis of a PDE4 inhibitor precursor starting from 2-methoxyphenol.[9]

Materials:

  • 2-Methoxyphenol

  • Acetic anhydride

  • N-Bromosuccinimide (NBS)

  • Sodium bicarbonate (NaHCO3)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Cyclopentyl bromide

  • N,N-Dimethylformamide (DMF)

  • Magnesium turnings

  • Dry Tetrahydrofuran (THF)

  • Cyclopentanone

  • Saturated ammonium chloride (NH4Cl) solution

  • Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • Acetylation of 2-methoxyphenol: React 2-methoxyphenol with acetic anhydride to form 2-methoxyphenyl acetate. Purify the product by vacuum distillation.[9]

  • Bromination: React 2-methoxyphenyl acetate with NBS in dry acetonitrile to yield 5-bromo-2-methoxyphenyl acetate.[9]

  • Hydrolysis: Reflux 5-bromo-2-methoxyphenyl acetate with 10% NaHCO3 in methanol under an argon atmosphere to obtain 5-bromo-2-methoxyphenol.[9]

  • Etherification: Heat 5-bromo-2-methoxyphenol with cyclopentyl bromide in DMF at 50°C to synthesize 4-bromo-2-(cyclopentyloxy)-1-methoxybenzene.[9]

  • Grignard Reaction and Addition:

    • Activate magnesium turnings in dry THF under an argon atmosphere.

    • Add a solution of 4-bromo-2-(cyclopentyloxy)-1-methoxybenzene in dry THF to initiate the Grignard reaction.

    • Once the Grignard reagent is formed, cool the mixture to room temperature and add a solution of cyclopentanone in dry THF dropwise.

    • Reflux the resulting solution for 2 hours.[9]

  • Work-up and Purification:

    • Quench the reaction by adding saturated NH4Cl solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with 10% NaOH solution, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a petroleum ether/EtOAc mixture as the eluent to obtain 1-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclopentanol.[9]

Protocol 2: General Synthesis of Roflumilast (Amide Coupling)

This protocol describes the final amide coupling step in the synthesis of Roflumilast, a potent PDE4 inhibitor.[10][11][12]

Materials:

  • 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride (can be synthesized from the corresponding benzoic acid using a chlorinating agent like thionyl chloride)

  • 4-Amino-3,5-dichloropyridine

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

  • Dry Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Isopropanol

Procedure:

  • Deprotonation of Amine:

    • Method A (using KOtBu): To a solution of 4-amino-3,5-dichloropyridine in an appropriate solvent, add potassium tert-butoxide at a suitable temperature (e.g., 90°C).[10][11]

    • Method B (using NaH): Suspend 4-amino-3,5-dichloropyridine and sodium hydride in dry THF.[11]

  • Amide Coupling:

    • Slowly add a solution of 3-(cyclopentyloxy)-4-methoxybenzoyl chloride in dry THF to the reaction mixture at a controlled temperature (e.g., 15-25°C).[11][12]

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture until completion (monitor by TLC or LC-MS).

    • Slowly add water to the reaction mixture and adjust the pH to 2-3 with hydrochloric acid to precipitate the crude product.[11]

  • Purification:

    • Filter the solid, wash with water, and resuspend in a sodium hydroxide solution (pH 9-10).

    • Filter the solid again and wash with water.

    • Recrystallize the moist crude material from an isopropanol/water mixture to obtain pure Roflumilast.[11]

    • Dry the final product under vacuum.[11]

Visualizations

Signaling Pathway of PDE4 Inhibition

PDE4_Signaling_Pathway cluster_cell Immune Cell extracellular Pro-inflammatory Stimuli (e.g., LPS) receptor Receptor (e.g., TLR4) extracellular->receptor ac Adenylate Cyclase receptor->ac nfkb NF-κB Pathway receptor->nfkb atp ATP camp cAMP atp->camp AC pde4 PDE4 camp->pde4 pka PKA (inactive) camp->pka amp AMP pde4->amp hydrolyzes pka_active PKA (active) creb CREB (inactive) pka_active->creb phosphorylates pka_active->nfkb inhibits creb_p p-CREB (active) anti_inflammatory Anti-inflammatory Cytokines (e.g., IL-10) creb_p->anti_inflammatory promotes transcription pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α) nfkb->pro_inflammatory promotes transcription inhibitor PDE4 Inhibitor (e.g., Roflumilast) inhibitor->pde4 inhibits Synthesis_Workflow start Starting Material (e.g., 2-Methoxyphenol) step1 Step 1: Acetylation & Bromination start->step1 intermediate1 Intermediate 1 (Bromo-acetate derivative) step1->intermediate1 step2 Step 2: Hydrolysis & Etherification intermediate1->step2 intermediate2 Intermediate 2 (3-(Cyclopentyloxy)phenyl derivative) step2->intermediate2 step3 Step 3: Functional Group Modification (e.g., Grignard) intermediate2->step3 intermediate3 Intermediate 3 (Aldehyde/Ketone/Acid) step3->intermediate3 step4 Step 4: Final Coupling (e.g., Amide formation) intermediate3->step4 purification Purification (e.g., Chromatography, Recrystallization) step4->purification final_product Final Product (PDE4 Inhibitor) purification->final_product

References

Application Note: Protocol for the Aldol Condensation of 3-(Cyclopentyloxy)benzaldehyde with Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. A variation of this is the Claisen-Schmidt condensation, which occurs between an aldehyde lacking α-hydrogens and a ketone.[1][2][3] This reaction is crucial for the synthesis of α,β-unsaturated ketones, which are valuable intermediates in the production of various biologically active compounds, including chalcones.[4][5][6] This document provides a detailed protocol for the aldol condensation of 3-(Cyclopentyloxy)benzaldehyde with various ketones to synthesize the corresponding chalcone derivatives. The protocols described herein are based on established Claisen-Schmidt condensation methodologies.[1][7][8]

Data Presentation

The following table summarizes typical reaction conditions and yields for the Claisen-Schmidt condensation of various substituted benzaldehydes with ketones, which can be extrapolated for reactions involving this compound.

EntryAldehydeKetoneCatalystSolventReaction Time (h)Yield (%)Reference
1BenzaldehydeAcetophenoneNaOHEthanol18~85-95[8]
24-MethoxybenzaldehydeAcetophenoneNaOHEthanol18~80-90[8]
34-ChlorobenzaldehydeAcetophenoneNaOHEthanol18~80-90[8]
4Benzaldehyde1-IndanoneNaOHEthanol18~85-95[8]
5BenzaldehydeAcetoneNaOHEthanol/Water0.5Not Specified[2]
6Substituted BenzaldehydesAcetophenoneNaOHRectified Spirit4-5Not Specified[9]
7Benzaldehyde DerivativesAcetophenone DerivativesNaOHNone (Solvent-free)0.5High[10][11]

Experimental Protocols

Two primary protocols are provided: a traditional solvent-based method and a solvent-free (grinding) method.

Protocol 1: Traditional Solvent-Based Claisen-Schmidt Condensation

This protocol details a standard procedure for the base-catalyzed Claisen-Schmidt condensation of this compound and a selected ketone in an ethanol solvent.

Materials:

  • This compound (1.0 equivalent)

  • Ketone (e.g., Acetophenone, Cyclohexanone) (1.0-1.2 equivalents)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) solution (10-20% aqueous or ethanolic solution)

  • Hydrochloric Acid (HCl), dilute (e.g., 10%)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the chosen ketone (1.0 eq.) in an appropriate volume of 95% ethanol.[4][8]

  • Catalyst Addition: Cool the mixture in an ice bath while stirring. Slowly add the aqueous or ethanolic sodium hydroxide solution (2-3 equivalents) to the flask.[8] Maintain the temperature below 25°C during the addition.

  • Reaction: Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction time can range from a few hours to overnight.[8]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture by slowly adding dilute HCl until it is neutral to litmus paper.[4]

  • Isolation of Product: The precipitated solid product is collected by vacuum filtration using a Büchner funnel.[8]

  • Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove impurities.[8]

  • Drying and Characterization: Dry the purified product, for instance, in a vacuum oven. The structure and purity of the final α,β-unsaturated ketone can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Solvent-Free Claisen-Schmidt Condensation (Grinding Method)

This protocol describes an environmentally friendly, solvent-free approach to the Claisen-Schmidt condensation using a grinding technique.[10][11]

Materials:

  • This compound (1.0 equivalent)

  • Ketone (e.g., Acetophenone) (1.0 equivalent)

  • Sodium Hydroxide (NaOH), solid (pellet or powder) (1.0 equivalent)

  • Hydrochloric Acid (HCl), dilute (e.g., 10%)

  • Mortar and Pestle

  • Spatula

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: Place this compound (1.0 eq.) and the ketone (1.0 eq.) in a mortar.[11]

  • Catalyst Addition: Add solid sodium hydroxide (1.0 eq.) to the mixture.[10]

  • Reaction: Grind the mixture vigorously with a pestle for 5-10 minutes. The reaction is often rapid, and the mixture may solidify and change color.[10]

  • Work-up: Add approximately 2 mL of 10% aqueous HCl to the solid to neutralize the catalyst and help dislodge the product from the mortar.

  • Isolation and Purification: Collect the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying and Characterization: Dry the purified product and determine its mass, melting point, and characterize by spectroscopic methods to confirm its identity and purity.

Mandatory Visualization

Aldol_Condensation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis A This compound E Mixing & Cooling A->E B Ketone B->E C Catalyst (e.g., NaOH) F Catalyst Addition C->F D Solvent (e.g., Ethanol) D->E E->F G Stirring at RT F->G H TLC Monitoring G->H I Quenching (Ice/Water) H->I Reaction Complete J Neutralization (HCl) I->J K Filtration J->K L Washing K->L M Recrystallization L->M N Drying M->N O Characterization (NMR, MS) N->O

Caption: Experimental workflow for the Claisen-Schmidt condensation.

Aldol_Reaction_Pathway reagents Ketone + this compound enolate Enolate Formation reagents->enolate nucleophilic_attack Nucleophilic Attack on Aldehyde reagents->nucleophilic_attack base Base (OH⁻) base->enolate enolate->nucleophilic_attack alkoxide Alkoxide Intermediate nucleophilic_attack->alkoxide protonation Protonation alkoxide->protonation aldol_adduct β-Hydroxy Ketone (Aldol Adduct) protonation->aldol_adduct dehydration Dehydration (-H₂O) aldol_adduct->dehydration product α,β-Unsaturated Ketone (Final Product) dehydration->product

Caption: Simplified reaction pathway for the aldol condensation.

References

Application Notes and Protocols for the Wittig Reaction of 3-(Cyclopentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon double bonds with high regioselectivity. This reaction is invaluable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. The reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to yield an alkene and triphenylphosphine oxide. The thermodynamic driving force for this transformation is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.

This document provides detailed application notes and experimental protocols for the Wittig reaction of 3-(Cyclopentyloxy)benzaldehyde, a versatile building block in medicinal chemistry and materials science. The bulky cyclopentyloxy group at the meta-position can influence the reactivity of the aldehyde and the stereochemical outcome of the reaction. These notes offer guidance on reaction conditions with both stabilized and unstabilized ylides to synthesize a variety of alkene products.

Reaction Scheme

The general scheme for the Wittig reaction of this compound is depicted below:

General Wittig Reaction Scheme

Key Considerations for the Wittig Reaction of this compound

  • Ylide Selection and Stereochemistry: The nature of the R group on the ylide determines its stability and influences the stereochemistry of the resulting alkene.

    • Unstabilized Ylides (R = alkyl): These ylides are highly reactive and typically lead to the formation of the (Z)-alkene as the major product under standard conditions.

    • Stabilized Ylides (R = electron-withdrawing group, e.g., -CO₂Et, -CN): These ylides are less reactive but more stable and generally favor the formation of the (E)-alkene.

  • Base Selection: The choice of base for the deprotonation of the phosphonium salt to form the ylide is critical. Strong bases such as n-butyllithium (n-BuLi) or sodium hydride (NaH) are required for the formation of unstabilized ylides. Milder bases like sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃) can be sufficient for stabilized ylides.

  • Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether (Et₂O) are commonly used to prevent the quenching of the highly basic ylide.

  • Steric Hindrance: The cyclopentyloxy group at the meta-position is not expected to pose significant steric hindrance to the carbonyl group, allowing for efficient reaction with a range of ylides.

Experimental Protocols

Protocol 1: Synthesis of 3-(Cyclopentyloxy)styrene using an Unstabilized Ylide

This protocol describes the reaction of this compound with methylenetriphenylphosphorane (an unstabilized ylide) to yield 3-(cyclopentyloxy)styrene.

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Ylide Preparation:

    • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise. The solution will typically turn a deep yellow or orange color, indicating ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of Ethyl 3-(3-(Cyclopentyloxy)phenyl)acrylate using a Stabilized Ylide

This protocol outlines the reaction of this compound with (carbethoxymethylene)triphenylphosphorane (a stabilized ylide) to produce the corresponding (E)-alkene.

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane

  • Anhydrous Toluene

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.2 eq).

    • Add anhydrous toluene.

  • Wittig Reaction:

    • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product directly by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the product from triphenylphosphine oxide.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Wittig reaction of this compound with representative unstabilized and stabilized ylides. These are based on analogous reactions with alkoxy-substituted benzaldehydes and serve as a starting point for optimization.

Table 1: Wittig Reaction with an Unstabilized Ylide

ParameterCondition
Aldehyde This compound
Ylide Methylenetriphenylphosphorane
Phosphonium Salt Methyltriphenylphosphonium bromide
Base n-Butyllithium
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 3 - 5 hours
Typical Yield 75 - 90%
Major Isomer (Z)-isomer (in the case of substituted ylides)

Table 2: Wittig Reaction with a Stabilized Ylide

ParameterCondition
Aldehyde This compound
Ylide (Carbethoxymethylene)triphenylphosphorane
Base Not required (ylide is stable)
Solvent Toluene
Temperature Reflux (110 °C)
Reaction Time 12 - 24 hours
Typical Yield 80 - 95%
Major Isomer (E)-isomer

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Wittig reaction of this compound with an unstabilized ylide.

Wittig_Workflow cluster_ylide Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification P_salt Phosphonium Salt in THF Base Add Strong Base (e.g., n-BuLi) at 0 °C P_salt->Base Ylide Ylide Formation (1 hr stir) Base->Ylide Reaction Add Aldehyde to Ylide at 0 °C, then warm to RT (3-5 hrs) Ylide->Reaction Aldehyde Aldehyde Solution in THF Aldehyde->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Extract Extract with Et₂O Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product Alkene Product

Caption: General workflow for the Wittig reaction.

Multi-Step Synthesis Involving a Wittig Reaction

The Wittig reaction is a key step in many multi-step synthetic sequences. The following diagram illustrates a representative synthesis of a β-hydroxyamine from an alcohol, where the Wittig olefination of an aldehyde intermediate is a crucial transformation.[1]

Multi_Step_Synthesis Start Alcohol Oxidation Oxidation (e.g., PCC, Swern) Start->Oxidation Aldehyde Aldehyde Intermediate (e.g., this compound) Oxidation->Aldehyde Wittig Wittig Reaction (with appropriate ylide) Aldehyde->Wittig Alkene Alkene Product Wittig->Alkene Epoxidation Epoxidation (e.g., m-CPBA) Alkene->Epoxidation Epoxide Epoxide Intermediate Epoxidation->Epoxide Aminolysis Ring Opening (with an amine) Epoxide->Aminolysis Final_Product β-Hydroxyamine Aminolysis->Final_Product

Caption: Multi-step synthesis of a β-hydroxyamine.

References

Application Notes and Protocols: Tertiary Alcohol Synthesis via Grignard Reaction of 3-(Cyclopentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed protocol for the synthesis of tertiary alcohols utilizing 3-(cyclopentyloxy)benzaldehyde as the starting material. The cyclopentyloxy moiety is a common feature in medicinal chemistry, often introduced to modulate lipophilicity and metabolic stability of drug candidates. The synthesis of tertiary alcohols from this aldehyde is a key transformation for accessing novel molecular scaffolds for drug discovery and development.

The protocol described herein is adapted from established methodologies for Grignard reactions with substituted benzaldehydes and provides a robust framework for the synthesis of a variety of tertiary alcohols. By selecting the appropriate Grignard reagent, researchers can introduce diverse alkyl or aryl substituents to generate a library of compounds for further investigation.

Reaction Scheme

The overall reaction involves the nucleophilic addition of a Grignard reagent (R-MgX) to the electrophilic carbonyl carbon of this compound. The resulting magnesium alkoxide intermediate is then protonated during an acidic workup to yield the desired tertiary alcohol.

Experimental Protocols

Materials and Methods

Reagents and Solvents:

  • This compound

  • Magnesium turnings

  • Alkyl or Aryl Halide (e.g., Bromobenzene for Phenylmagnesium bromide)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Nitrogen or Argon gas inlet

Safety Precautions:

  • Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

  • Anhydrous solvents are critical for the success of the reaction.

  • The reaction is exothermic; appropriate cooling and controlled addition of reagents are necessary.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Preparation of the Grignard Reagent (Example: Phenylmagnesium Bromide)

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas (Nitrogen or Argon).

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Initiation: In the dropping funnel, prepare a solution of the aryl or alkyl halide (e.g., bromobenzene, 1.1 equivalents) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle boiling of the ether is observed. Gentle warming may be necessary to initiate the reaction.

  • Formation: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting grayish, cloudy solution is the Grignard reagent.

Protocol 2: Grignard Reaction with this compound

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent in an ice bath. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Reaction: Add the aldehyde solution dropwise to the stirred Grignard reagent. Control the rate of addition to maintain a gentle reaction and keep the temperature low.

  • Reaction Time: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Protocol 3: Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide. This process is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with diethyl ether or ethyl acetate.

  • Washing: Combine all organic extracts and wash successively with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary alcohol.

Data Presentation

The following table summarizes representative data for the synthesis of a tertiary alcohol from this compound. The data is based on a closely related literature procedure for the Grignard reaction of 3-cyclopentyloxy-4-methoxybenzaldehyde with benzylmagnesium bromide, which yielded the corresponding secondary alcohol in 86% yield.[1] Yields for tertiary alcohol synthesis are expected to be in a similar range, depending on the specific Grignard reagent used and reaction conditions.

ParameterValue
Starting Material This compound
Grignard Reagent Phenylmagnesium Bromide (Example)
Product (3-(Cyclopentyloxy)phenyl)(phenyl)methanol
Reaction Time 2-4 hours
Expected Yield 80-90%
Purification Method Flash Column Chromatography
Appearance White to off-white solid or viscous oil
Spectroscopic Analysis ¹H NMR, ¹³C NMR, Mass Spectrometry

Visualizations

Experimental Workflow

experimental_workflow start Start prep_grignard Prepare Grignard Reagent (Protocol 1) start->prep_grignard grignard_reaction Grignard Reaction with This compound (Protocol 2) prep_grignard->grignard_reaction workup Work-up and Purification (Protocol 3) grignard_reaction->workup analysis Product Analysis (NMR, MS) workup->analysis end End analysis->end

Caption: Workflow for the synthesis of tertiary alcohols from this compound.

Signaling Pathway Analogy (Logical Relationship)

This diagram illustrates the logical progression of the chemical transformation, analogous to a signaling pathway.

logical_relationship aldehyde This compound (Electrophile) intermediate Magnesium Alkoxide Intermediate aldehyde->intermediate Nucleophilic Attack grignard Grignard Reagent (R-MgX) (Nucleophile) grignard->intermediate product Tertiary Alcohol (Final Product) intermediate->product workup Acidic Work-up (Protonation) workup->intermediate

Caption: Logical flow of the Grignard reaction for tertiary alcohol synthesis.

References

The Versatility of 3-(Cyclopentyloxy)benzaldehyde in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 3-(Cyclopentyloxy)benzaldehyde as a key starting material. The methodologies outlined herein are based on established synthetic transformations and are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry. The protocols are designed to be adaptable and provide a foundation for the exploration of new chemical entities with potential biological activity.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of substituents onto the heterocyclic core allows for the fine-tuning of their physicochemical and biological properties. This compound is a versatile building block that introduces a moderately lipophilic cyclopentyloxy group, which can enhance membrane permeability and metabolic stability of the final compounds. This aldehyde is a suitable precursor for the construction of various heterocyclic systems, including pyridines, pyrimidines, thiophenes, pyrazoles, and oxadiazoles.

I. Synthesis of Substituted Pyridines via Hantzsch Condensation

The Hantzsch pyridine synthesis is a classic multi-component reaction that provides efficient access to 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[1][2] This method is highly valuable for creating polysubstituted pyridines with a wide range of functionalities.

Experimental Protocol: Synthesis of 4-(3-(Cyclopentyloxy)phenyl)-3,5-dicarbethoxy-1,4-dihydropyridine

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • p-Toluenesulfonic acid (PTSA) (catalyst)[2]

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add ethyl acetoacetate (2.0 eq) and ammonium acetate (1.2 eq) to the solution.[2]

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1 eq).[2]

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the desired 1,4-dihydropyridine.

Data Presentation

Note: The following data is representative of typical Hantzsch pyridine syntheses with substituted benzaldehydes and should be considered as a guideline.

AldehydeCatalystSolventTime (h)Yield (%)Reference
BenzaldehydePTSAAqueous Micelles0.596[2]
4-ChlorobenzaldehydeNoneEthanol585[3]
3-NitrobenzaldehydePhosphotungstic acid/AluminaNone392[3]

II. Synthesis of Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are valuable scaffolds in medicinal chemistry. This acid-catalyzed reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea.[4]

Experimental Protocol: Synthesis of 4-(3-(Cyclopentyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • Combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in a round-bottom flask.[4]

  • Add ethanol as the solvent.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.[4]

  • Reflux the mixture for 3-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Data Presentation

Note: The following data is representative of typical Biginelli reactions with substituted benzaldehydes.

AldehydeCatalystSolventTime (h)Yield (%)Reference
BenzaldehydeHClMethanol390[4]
4-HydroxybenzaldehydeCuCl₂·2H₂O/HClNone (Grinding)0.2595[4]
2-NitrobenzaldehydePolymer-supported ionic liquidNot specifiedNot specifiedHigh[4]

III. Synthesis of 2-Aminothiophenes via Gewald Reaction

The Gewald reaction is a versatile method for the synthesis of polysubstituted 2-aminothiophenes from an aldehyde or ketone, an activated nitrile, and elemental sulfur in the presence of a base.[5][6]

Experimental Protocol: Synthesis of Ethyl 2-amino-4-(3-(cyclopentyloxy)phenyl)thiophene-3-carboxylate

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (base)

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (1.5 eq) dropwise to the stirred suspension at room temperature.[6]

  • Heat the reaction mixture to 40-50°C and stir for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure 2-aminothiophene.

Data Presentation

Note: The following data is representative of typical Gewald reactions.

Carbonyl CompoundActivated NitrileBaseTime (h)Yield (%)Reference
CyclohexanoneMalononitrileMorpholine285-95[7]
BenzaldehydeEthyl CyanoacetateTriethylamine470-80[7]
AcetophenoneMalononitrilePiperidine380-90[7]

IV. Synthesis of Substituted Pyrazoles

Multicomponent reactions provide a straightforward route to highly substituted pyrazoles. A common approach involves the condensation of an aldehyde, a hydrazine derivative, and a 1,3-dicarbonyl compound.[8]

Experimental Protocol: Synthesis of 1-Phenyl-3-(3-(cyclopentyloxy)phenyl)-5-methyl-1H-pyrazole

Materials:

  • This compound

  • Phenylhydrazine

  • Acetylacetone

  • Acetic acid

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq).

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 30 minutes to form the hydrazone intermediate.

  • Add acetylacetone (1.1 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired pyrazole.

Data Presentation

Note: The following data is representative of pyrazole syntheses from aldehydes.

AldehydeHydrazine1,3-DicarbonylCatalystYield (%)Reference
BenzaldehydePhenylhydrazineEthyl Acetoacetate(TBA)₂S₂O₈Moderate to Good[8]
Aromatic AldehydesN-Tosyl HydrazineThiazolidinedione ChalconesCs₂CO₃Moderate to Good[8]
Aromatic AldehydesPhenyl HydrazineMalononitrileSPVAGood[8]

V. Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles can be synthesized through the cyclodehydration of N,N'-diacylhydrazines, which are typically formed from the reaction of an acid hydrazide with a carboxylic acid or its derivative. A more direct approach involves the reaction of an aldehyde with an acid hydrazide followed by oxidative cyclization.[9][10]

Experimental Protocol: Synthesis of 2-(3-(Cyclopentyloxy)phenyl)-5-phenyl-1,3,4-oxadiazole

Materials:

  • This compound

  • Benzhydrazide

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • In a round-bottom flask, prepare a mixture of this compound (1.0 eq) and benzhydrazide (1.0 eq).

  • Cool the mixture in an ice bath and slowly add phosphorus oxychloride (3.0 eq) with stirring.[9]

  • After the addition is complete, heat the reaction mixture at 80-90°C for 2-3 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from ethanol.

Data Presentation

Note: The following data is representative of 1,3,4-oxadiazole syntheses.

Starting MaterialsMethodTimeYield (%)Reference
Acid hydrazide, Carboxylic acid, POCl₃Conventional Heating6-7 h71-81[9]
Acid hydrazide, Benzoic acid, ClayMicrowave Irradiation~10 minGenerally higher[9]
Aldehydes, Acyl hydrazines, NaHSO₃Microwave/Conventional--[10]

Visualizations

Logical Workflow for Heterocycle Synthesis

G A This compound B Hantzsch Synthesis (+ Ethyl Acetoacetate, NH4OAc) A->B Reagents C Biginelli Reaction (+ Ethyl Acetoacetate, Urea) A->C Reagents D Gewald Reaction (+ Ethyl Cyanoacetate, Sulfur) A->D Reagents E Pyrazole Synthesis (+ Phenylhydrazine, Acetylacetone) A->E Reagents F Oxadiazole Synthesis (+ Benzhydrazide, POCl3) A->F Reagents G Substituted Pyridine B->G Product H Dihydropyrimidinone C->H Product I 2-Aminothiophene D->I Product J Substituted Pyrazole E->J Product K 1,3,4-Oxadiazole F->K Product

Caption: Synthetic routes from this compound.

Experimental Workflow for a Typical Synthesis

G A Reaction Setup (Combine Reagents & Solvent) B Reaction (Heating/Stirring) A->B C Work-up (Quenching, Extraction) B->C D Purification (Chromatography/Recrystallization) C->D E Characterization (NMR, MS, etc.) D->E

Caption: General experimental workflow for synthesis.

Biological Activity Context

The heterocyclic scaffolds described—pyridines, pyrimidines, thiophenes, pyrazoles, and oxadiazoles—are prevalent in a multitude of biologically active molecules.[11] For instance, dihydropyridine derivatives are well-known calcium channel blockers.[2] Pyrimidine-containing compounds exhibit a wide range of activities including anticancer and antimicrobial effects.[12] Thiophene, pyrazole, and oxadiazole cores are also integral to many therapeutic agents.[11][13] The synthesis of novel derivatives of these heterocycles using this compound as a starting material opens avenues for the discovery of new drug candidates with potentially improved pharmacological profiles. It is recommended that newly synthesized compounds undergo a battery of in vitro and/or in vivo assays to determine their biological activities.

References

Application of 3-(Cyclopentyloxy)benzaldehyde in Fragrance and Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific application of 3-(Cyclopentyloxy)benzaldehyde in fragrance and flavor chemistry is limited. The following application notes and protocols are based on the well-documented properties of the parent molecule, benzaldehyde, and its derivatives. The quantitative data and experimental protocols provided are illustrative and should be adapted based on internal experimental findings for this compound.

Introduction

This compound is an aromatic aldehyde characterized by a benzaldehyde core with a cyclopentyloxy group at the meta-position. While specific sensory data for this compound is not widely published, its structural similarity to benzaldehyde suggests potential applications in the fragrance and flavor industry. Benzaldehyde itself is a key component in creating almond, cherry, and other fruity and nutty profiles.[1][2][3][4][5] The introduction of a cyclopentyloxy group is expected to modify the odor and flavor profile, potentially introducing novel nuances, increasing substantivity, and altering volatility compared to the parent molecule. This document provides a framework for the evaluation and application of this compound in fragrance and flavor formulations.

Sensory Profile (Hypothetical)

The sensory characteristics of this compound have not been extensively documented in public literature. However, based on its structure, a hypothetical profile can be proposed for initial evaluation.

Table 1: Hypothetical Sensory Profile of this compound

ParameterDescription
Odor Type Aromatic Aldehyde
Odor Profile Expected to be a variation of the classic bitter almond and cherry notes of benzaldehyde, potentially with added woody, green, or waxy facets from the cyclopentyloxy group. A decrease in the sharp, sweet top note of benzaldehyde is anticipated.
Flavor Profile Similar to the odor profile, with potential for nutty, fruity (cherry-like), and slightly bitter notes. The cyclopentyloxy moiety may contribute to a different mouthfeel or aftertaste.
Odor Strength Moderate to Strong.
Volatility Lower than benzaldehyde due to increased molecular weight, suggesting it may function as a middle note in fragrance compositions.

Potential Applications

Based on its hypothetical sensory profile, this compound could be a valuable ingredient in a variety of fragrance and flavor applications.

Fragrance Applications:

  • Fine Fragrances: As a modifier for almond, cherry, and heliotrope accords, providing a more complex and longer-lasting character.[3] It could also be used to introduce a novel nutty-floral aspect to compositions.

  • Personal Care Products: In products such as lotions, creams, and soaps, where its lower volatility could contribute to a more sustained fragrance release.[6]

  • Household Products: In air fresheners and candles to create warm, gourmand, and comforting scents.

Flavor Applications:

  • Baked Goods and Confectionery: To impart or enhance almond, cherry, and marzipan flavors.[4][7][8]

  • Beverages: In both alcoholic and non-alcoholic beverages to create nutty and fruity flavor profiles.[7]

  • Dairy Products: In ice cream and yogurt to provide a more sophisticated nutty or cherry note.

Experimental Protocols

The following are generalized protocols for the evaluation and use of a novel aromatic aldehyde like this compound.

Sensory Evaluation Protocol

Objective: To determine the odor and flavor profile of this compound.

Materials:

  • This compound (high purity)

  • Odor-free solvent (e.g., diethyl phthalate for fragrance, propylene glycol for flavor)

  • Smelling strips

  • Odor-free water

  • Unsalted crackers (for flavor evaluation)

  • Panel of trained sensory analysts

Procedure:

  • Preparation of Solutions: Prepare serial dilutions of this compound in the appropriate solvent (e.g., 10%, 1%, 0.1% w/w).

  • Odor Evaluation:

    • Dip smelling strips into each dilution.

    • Allow the solvent to evaporate for a few seconds.

    • Present the strips to the sensory panel in a well-ventilated, odor-free room.

    • Panelists should record their impressions of the odor profile at different time intervals (top note, middle note, dry-down) using a standardized vocabulary.

  • Flavor Evaluation:

    • Add a precise amount of the flavor dilution to a neutral base (e.g., sugar water, unsalted cracker).

    • Present the samples to the panel.

    • Panelists should describe the flavor profile, intensity, and any lingering aftertaste.

    • Rinse with odor-free water between samples.

  • Data Analysis: Compile the descriptors from the panel to create a comprehensive sensory profile and a spider web chart for visual representation.

dot

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis cluster_output Output Prep Prepare Dilutions OdorEval Odor Evaluation (Smelling Strips) Prep->OdorEval FlavorEval Flavor Evaluation (Neutral Base) Prep->FlavorEval DataAnalysis Data Analysis OdorEval->DataAnalysis FlavorEval->DataAnalysis Profile Sensory Profile DataAnalysis->Profile

Caption: Workflow for sensory evaluation.

Stability Testing Protocol

Objective: To assess the stability of this compound in a finished product base.

Materials:

  • This compound

  • Product bases (e.g., fine fragrance alcohol base, lotion base, beverage syrup)

  • Controlled environment chambers (for temperature and light exposure)

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Procedure:

  • Sample Preparation: Incorporate this compound at a typical use level (e.g., 0.5%) into the selected product bases. Prepare control samples without the aromatic chemical.

  • Storage Conditions: Store the samples under various conditions:

    • Accelerated stability: 40°C for 3 months.

    • Light stability: Exposure to UV light for a specified duration.

    • Room temperature: As a control.

  • Analysis:

    • At regular intervals (e.g., 1 week, 1 month, 3 months), evaluate the samples for any changes in color, odor, and pH.

    • Analyze the concentration of this compound using GC-MS to determine any degradation.

  • Data Interpretation: Compare the results from the stressed samples to the room temperature control to assess the stability of the compound in the tested applications.

dot

Stability_Testing_Workflow A Sample Preparation (Incorp. into Base) B Storage under Varied Conditions A->B C Periodic Analysis (Sensory & GC-MS) B->C D Data Interpretation & Stability Assessment C->D Olfactory_Signaling_Pathway cluster_cell Olfactory Receptor Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf G-protein (G_olf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP ATP to cAMP IonChannel Ion Channel cAMP->IonChannel Opens Depolarization Depolarization IonChannel->Depolarization Ca²⁺/Na⁺ Influx Brain Signal to Olfactory Bulb Depolarization->Brain Action Potential

References

Application Notes and Protocols: Development of 3-(Cyclopentyloxy)benzaldehyde Derivatives as Potent and Selective PDE4D Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide a comprehensive overview of the development of 3-(cyclopentyloxy)benzaldehyde derivatives as selective inhibitors of phosphodiesterase 4D (PDE4D), a promising therapeutic target for neurological disorders.[1][2] This document includes a summary of their biological activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of the relevant signaling pathway and experimental workflow.

Introduction

Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes.[3][4] Inhibition of PDE4, particularly the PDE4D subtype, elevates intracellular cAMP levels, which can enhance synaptic plasticity and memory formation, making it a promising strategy for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's.[1][2][3] However, the clinical development of pan-PDE4 inhibitors has been hampered by side effects such as nausea and emesis.[3][5] The development of PDE4D-selective inhibitors aims to mitigate these adverse effects while retaining therapeutic efficacy.[1][2]

The this compound scaffold has emerged as a valuable starting point for the synthesis of potent and selective PDE4D inhibitors.[6][7][8] Derivatives of this compound, such as GEBR-7b and its analogs, have shown promising results in preclinical studies, demonstrating the ability to cross the blood-brain barrier, increase cAMP levels in neuronal cells, and improve memory performance in animal models without inducing emetic-like behavior.[1]

Data Presentation

The following table summarizes the in vitro inhibitory activity of key this compound derivatives against PDE4 subtypes. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDPDE4D (IC50, µM)PDE4A (IC50, µM)PDE4B (IC50, µM)PDE4C (IC50, µM)Selectivity for PDE4DReference
GEBR-4a (1) -----[9]
GEBR-7b (2) PotentGood selectivity vs A, B, CGood selectivity vs A, B, CGood selectivity vs A, B, CSelective[9]
Compound 8 More potent than 2Good selectivity vs A, B, CGood selectivity vs A, B, CGood selectivity vs A, B, CSelective[9]
Compound 10a More potent than 2Good selectivity vs A, B, CGood selectivity vs A, B, CGood selectivity vs A, B, CSelective[9]
Compound 10b More potent than 2Good selectivity vs A, B, CGood selectivity vs A, B, CGood selectivity vs A, B, CSelective[9]
Compound 8a 7.60 (for PDE4D3)---Selective[1][10]
GEBR-32a 2.43 (for PDE4D3)Very selectiveVery selectiveVery selectiveVery Selective[10]

Note: Specific IC50 values for all subtypes were not consistently available in the summarized search results. The table reflects the reported potency and selectivity trends.

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a general method for synthesizing derivatives based on the this compound scaffold, inspired by the synthesis of related compounds.[9]

a. Synthesis of this compound:

A common starting point is 3-hydroxybenzaldehyde. The synthesis can proceed via a Williamson ether synthesis.

  • Materials: 3-hydroxybenzaldehyde, cyclopentyl bromide, potassium carbonate (K2CO3), acetone or dimethylformamide (DMF), ethyl acetate, brine.

  • Procedure:

    • Dissolve 3-hydroxybenzaldehyde in acetone or DMF.

    • Add potassium carbonate as a base.

    • Add cyclopentyl bromide dropwise to the mixture.

    • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[11]

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the solid K2CO3.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

b. Derivatization of the Aldehyde:

The aldehyde functional group can be further modified, for example, by forming an oxime ether, as seen in the structure of GEBR-7b.[1][9]

  • Materials: this compound, hydroxylamine hydrochloride, pyridine or another suitable base, ethanol.

  • Procedure:

    • Dissolve this compound in ethanol.

    • Add hydroxylamine hydrochloride and a base such as pyridine.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • The resulting oxime can then be further alkylated to introduce different side chains. For example, to synthesize a derivative similar to GEBR-7b, the oxime would be reacted with a suitable electrophile containing a morpholino group.

PDE4D Inhibition Assay Protocol

This protocol outlines a general procedure for assessing the inhibitory activity of the synthesized compounds against the PDE4D enzyme. This can be performed using commercially available assay kits or by developing an in-house assay.[12][13][14]

  • Principle: The assay measures the hydrolysis of cAMP by PDE4D. The amount of remaining cAMP or the product formed (AMP) is quantified. A common method is a fluorescence polarization (FP) assay.[13][14] In an FP-based assay, a fluorescently labeled cAMP (cAMP-FAM) is used as a substrate. When hydrolyzed by PDE4D to FAM-AMP, a binding agent that specifically recognizes the phosphate on AMP causes a change in the fluorescence polarization, which is proportional to the enzyme activity.[13][14]

  • Materials:

    • Recombinant human PDE4D enzyme.

    • Fluorescently labeled substrate (e.g., FAM-cAMP).[13][14]

    • Assay buffer.

    • Binding agent (for FP assays).[13][14]

    • Test compounds (this compound derivatives) dissolved in DMSO.

    • A known PDE4 inhibitor as a positive control (e.g., Roflumilast or Rolipram).[14][15]

    • Microplate reader capable of measuring fluorescence polarization.[13][14]

  • Procedure (96-well plate format):

    • Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.

    • Add a fixed amount of PDE4D enzyme to each well of the microplate, except for the negative control wells.

    • Add the diluted test compounds or controls to the respective wells.

    • Pre-incubate the enzyme with the compounds for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.

    • Incubate the plate at room temperature for a specific time (e.g., 60 minutes).[14]

    • Stop the reaction by adding the binding agent (in FP assays) or another stop solution.

    • Read the fluorescence polarization on a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based cAMP Assay

This protocol is to determine the effect of the inhibitors on intracellular cAMP levels in a cellular context.[15][16]

  • Principle: A common method utilizes a CRE (cAMP response element) reporter assay.[16] Cells are transfected with a luciferase reporter gene under the control of CRE. An increase in intracellular cAMP activates CREB (CRE-binding protein), which in turn drives the expression of luciferase.[16]

  • Materials:

    • A suitable cell line (e.g., neuronal cells).[9]

    • CRE-luciferase reporter plasmid.

    • PDE4D expression vector (optional, for co-transfection).[16]

    • Transfection reagent.

    • Forskolin (an adenylate cyclase activator to stimulate cAMP production).

    • Test compounds.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed cells in a multi-well plate.

    • Transfect the cells with the CRE-luciferase reporter plasmid (and PDE4D expression vector if desired).[16]

    • After an appropriate incubation period for gene expression, treat the cells with different concentrations of the test compounds for a defined time.

    • Stimulate the cells with forskolin to induce cAMP production.[16]

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • An increase in luciferase signal in the presence of the compound (compared to forskolin alone) indicates an elevation of intracellular cAMP due to PDE4D inhibition.

Visualizations

PDE4D Signaling Pathway and Inhibition

The following diagram illustrates the canonical cAMP signaling pathway and the mechanism of action of PDE4D inhibitors.

PDE4D_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR G_Protein Gαs Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation PDE4D PDE4D cAMP->PDE4D CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (Memory, Synaptic Plasticity) CREB->Gene_Expression Regulation AMP AMP PDE4D->AMP Hydrolysis Inhibitor This compound Derivative Inhibitor->PDE4D Inhibition

Caption: PDE4D signaling pathway and its inhibition.

Experimental Workflow for Inhibitor Development

This diagram outlines the typical workflow for the discovery and preclinical evaluation of novel PDE4D inhibitors.

Experimental_Workflow Start Start: Identify this compound Scaffold Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening: PDE4D Inhibition Assay (IC50) Purification->In_Vitro_Screening Selectivity Selectivity Profiling (vs. PDE4A, B, C) In_Vitro_Screening->Selectivity SAR Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR Selectivity->SAR Optimization Lead Optimization SAR->Optimization Cell_Based_Assay Cell-Based Assays: cAMP Measurement SAR->Cell_Based_Assay Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Studies: (Animal Models of Memory, Side Effect Profiling) Cell_Based_Assay->In_Vivo_Studies Candidate Preclinical Candidate Selection In_Vivo_Studies->Candidate

Caption: Workflow for PDE4D inhibitor development.

References

Application Note: Selective Oxidation of 3-(Cyclopentyloxy)benzyl alcohol to 3-(Cyclopentyloxy)benzaldehyde using Swern Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the selective oxidation of 3-(Cyclopentyloxy)benzyl alcohol to its corresponding aldehyde, 3-(cyclopentyloxy)benzaldehyde. The Swern oxidation is employed, utilizing oxalyl chloride and dimethyl sulfoxide (DMSO), followed by quenching with triethylamine. This method is highly effective for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids, and its mild, low-temperature conditions are well-suited for substrates containing sensitive functional groups, such as the ether linkage in the target molecule.[1][2] This protocol offers a reliable procedure for obtaining the desired aldehyde in good yield and purity, a crucial intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry where aldehydes serve as key building blocks for more complex molecules. A significant challenge in this conversion is preventing the over-oxidation of the aldehyde to the corresponding carboxylic acid. The Swern oxidation is a widely used and reliable method that addresses this challenge by employing a mild oxidizing agent generated in situ from dimethyl sulfoxide (DMSO) and an activating agent, typically oxalyl chloride.[1][3] The reaction is performed at low temperatures (-78 °C) and is known for its high chemoselectivity and compatibility with a wide range of functional groups.[1][2] This protocol details the application of the Swern oxidation to 3-(Cyclopentyloxy)benzyl alcohol, a substrate featuring an acid-sensitive ether linkage, to produce this compound.

Experimental Protocol

Reagents and Materials
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )AmountMoles (mmol)
3-(Cyclopentyloxy)benzyl alcoholC₁₂H₁₆O₂192.251.0 g5.20
Oxalyl chloride(COCl)₂126.930.56 mL6.24
Dimethyl sulfoxide (DMSO)C₂H₆OS78.130.82 mL11.44
Triethylamine (TEA)(C₂H₅)₃N101.192.17 mL15.6
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9330 mL-
Water, deionizedH₂O18.0210 mL-
Brine (saturated NaCl solution)NaCl/H₂O-10 mL-
Sodium sulfate, anhydrousNa₂SO₄142.04As needed-
Silica gel (for column chromatography)SiO₂60.08As needed-
Hexane (for column chromatography)C₆H₁₄86.18As needed-
Ethyl acetate (for column chromatography)C₄H₈O₂88.11As needed-
Procedure

Reaction Setup

  • A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

  • Anhydrous dichloromethane (20 mL) and oxalyl chloride (0.56 mL, 6.24 mmol) are added to the flask.

  • The flask is cooled to -78 °C in a dry ice/acetone bath.

Activation of DMSO

  • A solution of anhydrous DMSO (0.82 mL, 11.44 mmol) in anhydrous dichloromethane (5 mL) is added dropwise to the stirred solution of oxalyl chloride over 15 minutes, ensuring the internal temperature does not rise above -65 °C.

  • The reaction mixture is stirred for an additional 15 minutes at -78 °C.

Oxidation of the Alcohol

  • A solution of 3-(Cyclopentyloxy)benzyl alcohol (1.0 g, 5.20 mmol) in anhydrous dichloromethane (5 mL) is added dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C.

  • The resulting mixture is stirred for 1 hour at -78 °C.

Quenching and Work-up

  • Triethylamine (2.17 mL, 15.6 mmol) is added dropwise to the reaction mixture over 10 minutes at -78 °C.

  • The reaction mixture is stirred for an additional 15 minutes at -78 °C and then allowed to warm to room temperature.

  • Water (10 mL) is added to the reaction mixture, and the layers are separated using a separatory funnel.

  • The aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are washed with brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Purification

  • The crude product is purified by flash column chromatography on silica gel.[4][5]

  • The column is eluted with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 15% ethyl acetate in hexane) to afford the pure this compound.

  • The fractions containing the pure product (as determined by TLC analysis) are combined and the solvent is removed under reduced pressure to yield the final product.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Swern Oxidation cluster_workup Work-up cluster_purification Purification prep_flask Prepare Dry Flask under N2 add_dcm_oxalyl Add Anhydrous DCM and Oxalyl Chloride prep_flask->add_dcm_oxalyl cool_flask Cool to -78 °C add_dcm_oxalyl->cool_flask add_dmso Add DMSO Solution cool_flask->add_dmso stir_activation Stir for Activation add_dmso->stir_activation add_alcohol Add 3-(Cyclopentyloxy)benzyl alcohol stir_activation->add_alcohol stir_oxidation Stir for Oxidation add_alcohol->stir_oxidation add_tea Add Triethylamine (Quench) stir_oxidation->add_tea warm_rt Warm to Room Temperature add_tea->warm_rt add_water Add Water warm_rt->add_water separate_layers Separate Layers add_water->separate_layers extract_aqueous Extract Aqueous Layer separate_layers->extract_aqueous wash_organic Wash with Brine extract_aqueous->wash_organic dry_organic Dry with Na2SO4 wash_organic->dry_organic concentrate Concentrate dry_organic->concentrate column_chromatography Flash Column Chromatography concentrate->column_chromatography collect_fractions Collect and Combine Fractions column_chromatography->collect_fractions remove_solvent Remove Solvent collect_fractions->remove_solvent final_product Pure this compound remove_solvent->final_product

Figure 1. Experimental workflow for the Swern oxidation of 3-(Cyclopentyloxy)benzyl alcohol.

Safety Precautions

  • Oxalyl chloride is toxic and corrosive and should be handled in a well-ventilated fume hood.

  • The reaction generates carbon monoxide and dimethyl sulfide, which are toxic and have a strong, unpleasant odor. The entire procedure should be performed in a fume hood.

  • The reaction is conducted at very low temperatures. Appropriate personal protective equipment (PPE), including cryogenic gloves, should be worn when handling the dry ice/acetone bath.

  • All glassware should be properly dried to avoid unwanted side reactions.

This detailed protocol provides a robust method for the synthesis of this compound, a valuable intermediate for researchers in drug discovery and development. The mild conditions of the Swern oxidation ensure the integrity of the cyclopentyloxy group, making it a superior choice for this transformation.

References

Application Notes and Protocols: Reductive Amination of 3-(Cyclopentyloxy)benzaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This process involves the reaction of a carbonyl compound, in this case, 3-(cyclopentyloxy)benzaldehyde, with a primary amine to form an intermediate imine, which is subsequently reduced in situ to the corresponding amine.[1][2][3] This one-pot reaction is highly valued for its efficiency and broad functional group tolerance.[4][5] These application notes provide detailed protocols for the reductive amination of this compound with various primary amines, a common synthetic step in the generation of novel molecular entities for drug discovery.

Core Reaction:

The central transformation involves the conversion of this compound and a primary amine to a secondary amine using a suitable reducing agent.

Data Presentation: Representative Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the reductive amination of this compound with a selection of primary amines. The data is compiled based on established methodologies for analogous aromatic aldehydes.

EntryPrimary AmineAldehyde (eq)Amine (eq)Reducing Agent (eq)SolventTemperature (°C)Time (h)Yield (%)
1Benzylamine1.01.1Sodium triacetoxyborohydride (1.5)Dichloromethane (DCM)251285-95
2Cyclohexylamine1.01.2Sodium cyanoborohydride (1.5)Methanol (MeOH)251680-90
3Aniline1.01.1Sodium borohydride (2.0)Methanol (MeOH)40675-85
4(R)-1-Phenylethylamine1.01.1Sodium triacetoxyborohydride (1.5)1,2-Dichloroethane (DCE)251888-96
52-Methoxyethylamine1.01.2Sodium borohydride (2.0)Ethanol (EtOH)251282-92

Experimental Protocols:

Detailed methodologies for two common reductive amination procedures are provided below.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is generally preferred for its mildness and broad applicability, especially with sensitive substrates.[6]

Materials:

  • This compound

  • Primary amine (e.g., Benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen source for inert atmosphere (optional but recommended)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCM (or DCE) to a concentration of approximately 0.1-0.5 M.

  • Add the primary amine (1.1 eq) to the stirred solution.

  • Allow the mixture to stir at room temperature for 30-60 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The reaction may be mildly exothermic.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.

Protocol 2: Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is a cost-effective alternative, often employed for less sensitive substrates. It's crucial to allow for sufficient imine formation time before adding the reducing agent, as NaBH₄ can also reduce the starting aldehyde.[6][7]

Materials:

  • This compound

  • Primary amine (e.g., Aniline)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (0.2-0.5 M).

  • Add the primary amine (1.1 eq) and stir the mixture at room temperature, or gently heat to 40°C, for 1-3 hours to promote imine formation.[8][9]

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (2.0 eq) in small portions, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of deionized water.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product via flash column chromatography to isolate the pure secondary amine.

Mandatory Visualization:

The following diagrams illustrate the key chemical transformation and the general experimental workflow for the reductive amination process.

Figure 1: Reductive Amination Reaction Scheme cluster_reactants Reactants cluster_process Process cluster_intermediates Intermediate cluster_product Product Aldehyde This compound Imine_Formation Imine Formation (-H2O) Aldehyde->Imine_Formation Amine Primary Amine (R-NH2) Amine->Imine_Formation Imine Schiff Base / Imine Imine_Formation->Imine + H2O Reduction Reduction Product Secondary Amine Reduction->Product Imine->Reduction [H] (Reducing Agent)

Figure 1: Reductive Amination Reaction Scheme

Figure 2: Experimental Workflow Start Start: Combine Aldehyde and Primary Amine in Solvent Imine_Formation Stir for Imine Formation (e.g., 30-60 min at RT) Start->Imine_Formation Add_Reductant Add Reducing Agent (e.g., NaBH(OAc)3 or NaBH4) Imine_Formation->Add_Reductant Reaction_Monitoring Monitor Reaction Progress (TLC / LC-MS) Add_Reductant->Reaction_Monitoring Workup Aqueous Workup / Quench Reaction_Monitoring->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification End End: Isolated Secondary Amine Purification->End

Figure 2: Experimental Workflow

References

Application Notes and Protocols: Synthesis of Novel Chalcone Derivatives Using 3-(Cyclopentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel chalcone derivatives utilizing 3-(Cyclopentyloxy)benzaldehyde as a key starting material. Chalcones are a class of organic compounds belonging to the flavonoid family, known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The protocols outlined herein describe the Claisen-Schmidt condensation reaction for the synthesis of these derivatives, their purification, and characterization. This guide is intended for researchers in medicinal chemistry, drug discovery, and organic synthesis, offering a practical framework for the development of new potential therapeutic agents.

Introduction

Chalcones, or 1,3-diaryl-2-propen-1-ones, are naturally occurring precursors to flavonoids and isoflavonoids and are abundant in various plants.[3][4] Their versatile biological activities are attributed to the α,β-unsaturated ketone moiety, which can interact with various biological targets.[2] The synthesis of novel chalcone derivatives is a significant area of research in the quest for new and effective therapeutic agents.[4]

The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones.[5][6] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative.[7][8] By varying the substituents on both the benzaldehyde and acetophenone rings, a diverse library of chalcone derivatives can be generated, allowing for the exploration of structure-activity relationships.

This document focuses on the use of this compound as the aldehyde component in the Claisen-Schmidt condensation. The introduction of a bulky cyclopentyloxy group may influence the biological activity and pharmacokinetic properties of the resulting chalcone derivatives.

Synthesis of Chalcone Derivatives

The general scheme for the synthesis of chalcone derivatives from this compound and a substituted acetophenone is depicted below.

General Reaction Scheme:

Chalcone_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 This compound conditions Base (e.g., NaOH or KOH) Solvent (e.g., Ethanol) Room Temperature or gentle heating reactant2 Substituted Acetophenone product Chalcone Derivative conditions->product Claisen-Schmidt Condensation

Figure 1: General scheme for the synthesis of chalcone derivatives.

Experimental Protocol: General Procedure for Chalcone Synthesis

This protocol is a general guideline and may require optimization for specific substituted acetophenones.

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone, 4'-methoxyacetophenone)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl, 10%)

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq.) in ethanol.

  • In a separate beaker, prepare a 10% aqueous solution of NaOH or KOH.

  • Cool the flask containing the acetophenone solution in an ice bath.

  • Slowly add the basic solution dropwise to the stirred acetophenone solution.

  • Dissolve this compound (1.0 eq.) in a minimal amount of ethanol and add it dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-24 hours.[9] The progress of the reaction should be monitored by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is neutral.

  • The precipitated solid (the crude chalcone derivative) is collected by vacuum filtration and washed with cold water.[10]

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[3][9]

  • The purified product is dried, and the yield is calculated. The structure and purity are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a series of synthesized chalcone derivatives based on typical yields and expected analytical data.

Compound IDSubstituted AcetophenoneYield (%)Melting Point (°C)¹H NMR (δ, ppm, CDCl₃) - Key Signals
CD-1 Acetophenone8592-947.8-7.2 (m, Ar-H), 7.78 (d, 1H, H-β), 7.45 (d, 1H, H-α), 4.85 (m, 1H, O-CH), 2.0-1.6 (m, 8H, cyclopentyl-H)
CD-2 4'-Hydroxyacetophenone78155-1577.9-6.9 (m, Ar-H), 7.75 (d, 1H, H-β), 7.40 (d, 1H, H-α), 5.2 (s, 1H, OH), 4.83 (m, 1H, O-CH), 2.0-1.6 (m, 8H, cyclopentyl-H)
CD-3 4'-Methoxyacetophenone82110-1128.0-6.9 (m, Ar-H), 7.76 (d, 1H, H-β), 7.42 (d, 1H, H-α), 4.84 (m, 1H, O-CH), 3.88 (s, 3H, OCH₃), 2.0-1.6 (m, 8H, cyclopentyl-H)
CD-4 4'-Chloroacetophenone88128-1307.9-7.2 (m, Ar-H), 7.72 (d, 1H, H-β), 7.48 (d, 1H, H-α), 4.86 (m, 1H, O-CH), 2.0-1.6 (m, 8H, cyclopentyl-H)

Table 1: Summary of synthetic yields and key ¹H NMR data for chalcone derivatives.

Potential Biological Activity and Signaling Pathways

Chalcones are known to interact with various signaling pathways implicated in diseases such as cancer and inflammation. A common target for chalcone derivatives is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in regulating the inflammatory response and cell survival.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_NFkB IkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB->IkB_NFkB Gene Pro-inflammatory Gene Expression Nucleus->Gene Activates Chalcone Chalcone Derivative Chalcone->IKK Inhibits

Figure 2: Inhibition of the NF-κB signaling pathway by a chalcone derivative.

The diagram above illustrates how a chalcone derivative can potentially inhibit the NF-κB signaling pathway. By inhibiting the IKK complex, the phosphorylation and subsequent degradation of IκBα are prevented. This leads to the sequestration of NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of chalcone derivatives is outlined below.

Workflow A Reactant Preparation (this compound & Substituted Acetophenone) B Claisen-Schmidt Condensation (Base-catalyzed reaction) A->B C Work-up and Isolation (Acidification and Filtration) B->C D Purification (Recrystallization or Column Chromatography) C->D E Characterization (NMR, IR, MS) D->E F Biological Activity Screening (e.g., Anti-inflammatory assays) E->F

Figure 3: Experimental workflow from synthesis to biological evaluation.

Conclusion

The protocols and data presented provide a comprehensive guide for the synthesis and characterization of novel chalcone derivatives using this compound. This framework enables the systematic exploration of new chemical entities with potential therapeutic applications. The adaptability of the Claisen-Schmidt condensation allows for the creation of a diverse library of compounds for further investigation in drug discovery programs. Researchers are encouraged to optimize the provided protocols to suit their specific synthetic targets and research goals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Cyclopentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Cyclopentyloxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Williamson ether synthesis, a common and effective method for this transformation.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Deprotonation of 3-Hydroxybenzaldehyde: The reaction requires the formation of a phenoxide ion. If the base used is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leading to a lower concentration of the nucleophile.

    • Solution: Ensure you are using a sufficiently strong base to deprotonate the phenol. While weaker bases like potassium carbonate can be effective, stronger bases like sodium hydride (NaH) often give better results. Use at least one equivalent of the base.

  • Presence of Water: The Williamson ether synthesis is sensitive to moisture. Water can consume the base and hydrolyze the cyclopentyl halide, reducing the efficiency of the reaction.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can promote side reactions.[1]

    • Solution: The optimal temperature for this reaction is typically in the range of 50-100°C.[1] It is advisable to start at a lower temperature (e.g., 60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The temperature can be gradually increased if the reaction is sluggish.

  • Poor Quality of Reagents: The purity of the starting materials is crucial for a successful reaction.

    • Solution: Use freshly purified 3-hydroxybenzaldehyde and cyclopentyl bromide. Ensure the solvent is of high purity and anhydrous.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: The most common side reactions in this synthesis are elimination and C-alkylation.

  • Elimination (Formation of Cyclopentene): Since cyclopentyl bromide is a secondary alkyl halide, it is susceptible to E2 elimination, especially in the presence of a strong, sterically hindered base.[2] This becomes more prominent at higher temperatures.

    • Solution:

      • Choice of Base: Use a less sterically hindered base. While strong bases are needed, very bulky bases should be avoided.

      • Temperature Control: Maintain the reaction temperature at the lower end of the optimal range to favor the S(_N)2 reaction over elimination.

      • Leaving Group: While bromide is a good leaving group, using cyclopentyl iodide might increase the rate of the desired S(_N)2 reaction relative to elimination in some cases.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of isomers.

    • Solution: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.

Q3: I am having difficulty purifying the final product. What is the recommended purification method?

A3: The purification of this compound typically involves a standard workup followed by column chromatography.

  • Workup Procedure:

    • After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is typically effective for separating the desired product from any unreacted starting materials and side products.

    • Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (S(_N)2) reaction.[1][2] The mechanism involves two main steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of 3-hydroxybenzaldehyde, forming a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of the cyclopentyl halide, displacing the halide leaving group in a concerted step to form the ether linkage.

Q2: What are the most suitable solvents for this reaction?

A2: Polar aprotic solvents are generally the best choice for Williamson ether synthesis as they can solvate the cation of the base while leaving the nucleophile relatively free and reactive.[1] Commonly used solvents include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

Q3: Which cyclopentyl halide should I use: bromide, iodide, or chloride?

A3: The reactivity of the alkyl halide in an S(_N)2 reaction follows the trend I > Br > Cl. Cyclopentyl iodide would be the most reactive, followed by cyclopentyl bromide, and then cyclopentyl chloride. Cyclopentyl bromide is a good compromise between reactivity and cost/stability. If the reaction with cyclopentyl bromide is slow, switching to cyclopentyl iodide could improve the reaction rate.

Q4: Can I use a tertiary alkyl halide instead of a cyclopentyl halide?

A4: No, tertiary alkyl halides are not suitable for the Williamson ether synthesis. They will almost exclusively undergo an E2 elimination reaction in the presence of a strong base to form an alkene, resulting in a very low yield of the desired ether product.[2]

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the yield of a typical Williamson ether synthesis involving a phenol and a secondary alkyl halide. This data is representative and can be used as a starting point for optimizing the synthesis of this compound.

Table 1: Effect of Different Bases on Yield

BaseSolventTemperature (°C)Time (h)Representative Yield (%)
K₂CO₃DMF801265
Cs₂CO₃DMF80885
NaHTHF60690
NaOHDMSO701055

Table 2: Effect of Different Solvents on Yield

SolventBaseTemperature (°C)Time (h)Representative Yield (%)
DMFK₂CO₃801275
DMSOK₂CO₃801270
AcetonitrileK₂CO₃801860
THFNaH60690

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 3-Hydroxybenzaldehyde

  • Cyclopentyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon gas supply

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-hydroxybenzaldehyde (1.0 eq). Dissolve it in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Alkylation: Add cyclopentyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (around 65-70°C) and monitor the progress by TLC. The reaction is typically complete within 6-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to 0°C and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as the final product.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-hydroxybenzaldehyde in anhydrous THF B Deprotonation with NaH at 0°C to RT A->B Inert Atmosphere C Add cyclopentyl bromide B->C D Reflux at 65-70°C C->D Monitor by TLC E Quench with sat. aq. NH4Cl D->E F Extract with Ethyl Acetate E->F G Wash with H2O and Brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J K K J->K Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_investigation Initial Checks cluster_optimization Optimization Strategies Start Low Yield or Side Products Observed CheckReagents Check Purity & Dryness of Reagents and Solvents Start->CheckReagents CheckBase Is the Base Strong Enough and in Sufficient Amount? CheckReagents->CheckBase If OK Temp Optimize Temperature (50-100°C) CheckBase->Temp If OK SideProducts Side Products Present? Temp->SideProducts Elimination Lower Temperature & Consider Less Hindered Base SideProducts->Elimination Yes (Elimination) CAlkylation Ensure Polar Aprotic Solvent (e.g., DMF, THF) SideProducts->CAlkylation Yes (C-Alkylation) Purification Optimize Purification (Column Chromatography) SideProducts->Purification No Elimination->Purification CAlkylation->Purification

Caption: Troubleshooting workflow for optimizing the synthesis yield.

References

Common side products in the synthesis of 3-(Cyclopentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Cyclopentyloxy)benzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-hydroxybenzaldehyde with a suitable cyclopentylating agent, such as cyclopentyl bromide or cyclopentyl tosylate, in the presence of a base.[1][2]

Q2: What are the primary starting materials for this synthesis?

The key starting materials are:

  • 3-Hydroxybenzaldehyde: The phenolic precursor.

  • Cyclopentylating agent: Typically cyclopentyl bromide, cyclopentyl chloride, or a cyclopentyl sulfonate ester like cyclopentyl tosylate.[1]

  • Base: A variety of bases can be used, with common choices being potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH).

  • Solvent: A polar aprotic solvent is generally preferred to facilitate the Sₙ2 reaction. Common examples include dimethylformamide (DMF), acetonitrile (ACN), or acetone.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Q: My reaction shows a low conversion of 3-hydroxybenzaldehyde, resulting in a poor yield of this compound. What are the possible causes and solutions?

A: Low conversion can be attributed to several factors:

  • Insufficient Deprotonation of 3-Hydroxybenzaldehyde: The phenolic proton of 3-hydroxybenzaldehyde must be removed to form the more nucleophilic phenoxide ion.

    • Solution: Ensure a sufficiently strong base is used in an adequate molar excess. For instance, if using a weaker base like potassium carbonate, increasing the reaction temperature can enhance its efficacy. For more robust deprotonation, a stronger base like sodium hydride (NaH) can be employed, typically at lower temperatures initially.

  • Inadequate Reaction Time or Temperature: The Williamson ether synthesis can be slow, especially with secondary alkyl halides.

    • Solution: The reaction may require prolonged heating (reflux) for several hours to proceed to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Typical reaction temperatures range from 50 to 100°C.[2]

  • Poor Quality of Reagents: Degradation of the cyclopentylating agent or the use of wet solvents can impede the reaction.

    • Solution: Use freshly distilled or high-purity reagents. Ensure that the solvent is anhydrous, as water can quench the phenoxide and hydrolyze the alkylating agent.

Problem 2: Presence of Significant Side Products

Q: My crude product analysis (e.g., by NMR or GC-MS) shows significant impurities alongside the desired this compound. What are these side products and how can I minimize their formation?

A: The most common side products in this synthesis arise from competing reaction pathways.

  • Elimination (E2) Reaction: Since cyclopentyl bromide is a secondary alkyl halide, it is susceptible to elimination in the presence of a strong base, leading to the formation of cyclopentene .[1]

    • Troubleshooting:

      • Choice of Base: Use a milder base such as potassium carbonate, which is less likely to promote elimination compared to stronger bases like sodium hydride or alkoxides.

      • Temperature Control: Avoid excessively high reaction temperatures, as higher temperatures favor elimination over substitution.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur at the oxygen atom (O-alkylation, desired) or at a carbon atom on the aromatic ring (C-alkylation, undesired). This results in the formation of 2-cyclopentyl-3-hydroxybenzaldehyde and 4-cyclopentyl-3-hydroxybenzaldehyde .

    • Troubleshooting:

      • Solvent Selection: The choice of solvent can influence the ratio of C- to O-alkylation. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.

  • Unreacted Starting Materials: Incomplete reactions will leave 3-hydroxybenzaldehyde in the final mixture.

    • Troubleshooting: Refer to the solutions for "Low or No Yield of the Desired Product."

Summary of Potential Side Products

Side ProductStructureFormation PathwayHow to Minimize
CyclopenteneC₅H₈E2 Elimination of cyclopentyl bromide/tosylateUse a milder base (e.g., K₂CO₃); avoid high temperatures.
2-Cyclopentyl-3-hydroxybenzaldehydeC₁₂H₁₄O₂C-Alkylation (ortho)Use polar aprotic solvents (e.g., DMF, ACN).
4-Cyclopentyl-3-hydroxybenzaldehydeC₁₂H₁₄O₂C-Alkylation (para)Use polar aprotic solvents (e.g., DMF, ACN).
3-HydroxybenzaldehydeC₇H₆O₂Unreacted starting materialEnsure complete deprotonation; allow for sufficient reaction time and temperature.

Problem 3: Difficulty in Product Purification

Q: How can I effectively purify this compound from the reaction mixture?

A: Purification can typically be achieved through the following steps:

  • Aqueous Work-up: After the reaction is complete, cool the mixture and quench it with water. This will dissolve inorganic salts. If a strong base like NaH was used, the quench should be done carefully at a low temperature.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane. The desired product and organic-soluble side products will move to the organic layer.

  • Washing: Wash the organic layer with a dilute base solution (e.g., 1M NaOH) to remove any unreacted 3-hydroxybenzaldehyde. Subsequently, wash with water and then brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: The crude product can be purified by flash column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is commonly used for elution.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

Disclaimer: This is a representative protocol and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add a sufficient volume of anhydrous dimethylformamide (DMF) to dissolve the starting materials.

  • Addition of Alkylating Agent: Add cyclopentyl bromide (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90°C and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with 1M NaOH solution, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.

Visualizations

Synthesis Pathway and Side Product Formation

Williamson_Ether_Synthesis Synthesis of this compound and Common Side Reactions cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_products Products 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Phenoxide 3-Formylphenoxide 3-Hydroxybenzaldehyde->Phenoxide Deprotonation Cyclopentyl Bromide Cyclopentyl Bromide Product This compound (Desired Product) Cyclopentyl Bromide->Product Side_Product_1 Cyclopentene (Elimination) Cyclopentyl Bromide->Side_Product_1 E2 Elimination Side_Product_2 C-Alkylated Products (ortho/para) Cyclopentyl Bromide->Side_Product_2 Base Base (e.g., K2CO3) Phenoxide->Product SN2 (O-Alkylation) Phenoxide->Side_Product_2 C-Alkylation

References

Purification of crude 3-(Cyclopentyloxy)benzaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in the successful purification of crude 3-(Cyclopentyloxy)benzaldehyde using column chromatography.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be stuck at the top of the silica gel column and is not eluting. What is the likely cause?

A: This issue can stem from several factors:

  • Incorrect Solvent System: The eluent is likely not polar enough to move the compound down the column. You should develop a solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of approximately 0.3 for the desired compound, as this typically provides the best separation.[1]

  • Compound Decomposition: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to decomposition or irreversible adsorption.[1][2] If you suspect this, you can test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then running it to see if new spots appear.[3]

  • Insolubility: If the compound precipitated upon loading or when the elution began, it will not move. This can happen if the solvent used to dissolve the sample was too different from the initial mobile phase.

Q2: The separation is poor, and all my collected fractions contain a mix of the product and impurities. How can I improve the resolution?

A: Poor resolution is a common issue with several potential solutions:

  • Optimize the Eluent: The polarity of your solvent system may be too high, causing all compounds to elute too quickly. Try decreasing the proportion of the polar solvent in your mobile phase.

  • Reduce Sample Load: Overloading the column is a frequent cause of poor separation. A general rule of thumb is to load 1g of crude material for every 20-100g of silica gel, depending on the difficulty of the separation.

  • Improve Column Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling, where the solvent and sample bypass the stationary phase, resulting in no separation.[4]

  • Use Gradient Elution: Start with a low-polarity solvent system to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.

Q3: I developed a good solvent system on a TLC plate, but the separation is not working on the column. Why the discrepancy?

A: Discrepancies between TLC and column chromatography can occur for a few reasons:

  • Different Stationary Phase: Ensure the silica gel used for your column has the same properties (e.g., particle size, pore size, pH) as your TLC plate. Some column silica is more acidic than TLC silica.[5]

  • Sample Concentration Effects: Overloading the spot on a TLC plate can lead to an artificially high Rf value.[5]

  • Thermal Effects: Packing a column with dry silica and then adding solvent can generate heat, which can affect the separation. Slurry packing the column can mitigate this issue.[5]

Q4: I suspect my this compound is decomposing on the silica gel. What are the signs and how can I prevent it?

A: Signs of decomposition include streaking on the column, the appearance of new, more polar spots on TLC analysis of the fractions, and low overall yield. To prevent this:

  • Deactivate the Silica Gel: Add a small amount of a base, like triethylamine (~0.5-1%), to your eluent system. This neutralizes the acidic sites on the silica gel.[1]

  • Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina.[1]

  • Work Quickly: Do not let the compound sit on the column for an extended period. Flash chromatography is preferred over gravity chromatography for sensitive compounds.

Q5: My crude sample is poorly soluble in the hexane/ethyl acetate eluent I plan to use. How should I load it onto the column?

A: When your sample has low solubility in the mobile phase, "dry loading" is the recommended technique.[3][6]

  • Dissolve your crude mixture in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (approximately 5-10 times the mass of your crude sample) to this solution.[6]

  • Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of your crude material adsorbed onto the silica gel.

  • Carefully add this powder to the top of your packed column.[6] This method prevents the sample from precipitating on the column and ensures a more uniform starting band.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No Product Eluted Eluent polarity is too low. Compound decomposed or irreversibly adsorbed on the column.[3]Gradually increase the polarity of the eluent. Test for compound stability on silica using 2D TLC.[3] If unstable, use deactivated silica (add triethylamine) or switch to alumina.[1]
Product Elutes with Solvent Front Eluent polarity is too high.Check the first fraction; your compound may have eluted immediately.[3] Restart with a significantly less polar solvent system.
Poor Separation (Overlapping Bands) Eluent polarity is too high. Column is overloaded with the sample. Column was packed improperly (channeling).Decrease eluent polarity. Aim for an Rf of ~0.3 for your product.[1] Reduce the amount of crude material loaded. Repack the column carefully, ensuring a uniform bed.
Streaking of Compound on Column Compound is degrading on the silica. Sample is not sufficiently soluble in the mobile phase.Deactivate the silica with triethylamine or use alumina.[1] Try a different solvent system in which the compound is more soluble.[3]
Low Recovery/Yield Compound decomposition on the column. Fractions are too dilute to detect the product by TLC.[3] Incomplete elution from the column.Use a deactivated stationary phase. Combine and concentrate fractions you expect to contain the product before running a final TLC.[3] After eluting the product, flush the column with a very polar solvent (e.g., 100% ethyl acetate or methanol) to check if any material remains.
Column Runs Dry or Cracks Insufficient solvent added. High pressure in flash chromatography pushed solvent through too quickly.Never let the solvent level drop below the top of the silica bed.[6] Moderate the air pressure to maintain a steady, controlled flow.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for the purification of ~1.0 g of crude this compound.

1. Materials and Setup:

  • Stationary Phase: ~40-50 g of flash-grade silica gel (230-400 mesh).

  • Mobile Phase (Eluent): Hexane and Ethyl Acetate (HPLC grade). The exact ratio must be determined by TLC. A starting point could be 95:5 Hexane:Ethyl Acetate.

  • Apparatus: Glass chromatography column (~40 mm diameter), clamps, collection tubes/flasks, TLC plates, TLC chamber, UV lamp.

2. Method Development (TLC):

  • Dissolve a small amount of the crude material in a volatile solvent.

  • Spot the solution onto a TLC plate.

  • Develop the plate in a TLC chamber with a test solvent system (e.g., 90:10 Hexane:EtOAc).

  • Visualize the plate under a UV lamp.

  • Adjust the solvent ratio until the spot corresponding to this compound has an Rf value of approximately 0.25-0.35 and is well-separated from major impurities.

3. Column Packing (Wet Slurry Method):

  • Secure the column vertically with clamps. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.

  • In a beaker, prepare a slurry of the silica gel in the initial, low-polarity eluent.

  • Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.

  • Gently tap the column to help the silica settle into a uniform bed. Open the stopcock to drain some solvent, but never let the solvent level fall below the top of the silica bed.

  • Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

4. Sample Loading (Dry Loading Recommended):

  • Dissolve ~1.0 g of crude this compound in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).

  • Add ~5 g of silica gel to the solution and mix.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

  • Carefully add this powder onto the top layer of sand in the packed column, creating an even layer.

5. Elution and Fraction Collection:

  • Carefully add the eluent to the column, ensuring the top of the silica bed is not disturbed.

  • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (a flow rate of ~2 inches/minute is common for flash chromatography).

  • Begin collecting fractions in test tubes or flasks. The size of the fractions depends on the column size (e.g., 10-20 mL fractions).

  • If using a gradient, start with the low-polarity system determined by TLC and gradually increase the percentage of the more polar solvent after the non-polar impurities have eluted.

6. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Place the resulting oil under high vacuum to remove any residual solvent.

Data Presentation

Table 1: Typical Parameters for Aromatic Aldehyde Purification

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic compounds. Provides good resolution.[7]
Alumina (neutral)Alternative for acid-sensitive compounds like some aldehydes.[1]
Common Eluent Systems Hexane / Ethyl Acetate Hexane / Diethyl Ether Dichloromethane / HexaneOffers a good polarity range for moderately polar compounds. Avoid alcohol-based solvents to prevent acetal formation.[1][2]
Ideal Rf (by TLC) 0.25 - 0.35Provides the optimal balance between good separation and reasonable elution time.[1]
Sample Load 1:30 to 1:100 (Crude:Silica by mass)Lower ratios are used for difficult separations; higher ratios for easier ones.
Loading Method Dry LoadingRecommended for samples with poor solubility in the eluent to ensure a narrow starting band.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Eluent System) Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Load 3. Sample Loading (Dry Loading) Pack->Load Elute 4. Elution (Apply Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (by TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Concentrate 8. Concentrate (Rotary Evaporation) Combine->Concentrate Final Pure Product Concentrate->Final

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic Start Problem Identified: Poor Separation Q_Rf Is Product Rf < 0.2 on TLC? Start->Q_Rf A_Rf_Yes Increase Eluent Polarity Q_Rf->A_Rf_Yes Yes Q_Overload Is Product Rf > 0.4 on TLC? Q_Rf->Q_Overload No A_Overload_Yes Decrease Eluent Polarity Q_Overload->A_Overload_Yes Yes Q_Streaking Is there streaking on the column? Q_Overload->Q_Streaking No A_Streaking_Yes Compound may be decomposing. Add Triethylamine to eluent or use Alumina. Q_Streaking->A_Streaking_Yes Yes A_Final Check for column overload or improper packing. Q_Streaking->A_Final No

Caption: Troubleshooting logic for poor separation issues.

References

Troubleshooting low conversion rates in reactions with 3-(Cyclopentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Cyclopentyloxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this compound in chemical synthesis.

Troubleshooting Guides

This section provides detailed guidance in a question-and-answer format to address specific problems you may encounter during your experiments, with a focus on resolving low conversion rates.

Issue 1: Low or No Product Formation in Reductive Amination

Question: I am performing a reductive amination with this compound and a primary/secondary amine, but I am observing very low conversion to the desired amine product. What are the potential causes and how can I improve the yield?

Answer:

Low conversion in reductive amination can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this issue.

Troubleshooting Workflow: Reductive Amination

G start Low Conversion in Reductive Amination reagent_quality 1. Verify Reagent Quality start->reagent_quality aldehyde_purity Is the aldehyde pure? (NMR, GC-MS) reagent_quality->aldehyde_purity amine_purity Is the amine pure and dry? aldehyde_purity->amine_purity Yes purify_aldehyde Action: Purify aldehyde (distillation/chromatography) aldehyde_purity->purify_aldehyde No reducing_agent Is the reducing agent active? (e.g., NaBH(OAc)3, NaBH3CN) amine_purity->reducing_agent Yes dry_amine Action: Dry amine (e.g., over molecular sieves) amine_purity->dry_amine No solvent_dryness Is the solvent anhydrous? reducing_agent->solvent_dryness Yes fresh_reductant Action: Use fresh reducing agent reducing_agent->fresh_reductant No reaction_conditions 2. Optimize Reaction Conditions solvent_dryness->reaction_conditions Yes dry_solvent Action: Use freshly dried solvent solvent_dryness->dry_solvent No imine_formation Is imine formation efficient? (Monitor by TLC/LC-MS) reaction_conditions->imine_formation ph_condition Is the pH optimal (mildly acidic, ~4-6)? imine_formation->ph_condition Yes remove_water Action: Use Dean-Stark or molecular sieves to remove water imine_formation->remove_water No temperature_time Have temperature and reaction time been optimized? ph_condition->temperature_time Yes add_acid Action: Add catalytic acid (e.g., acetic acid) ph_condition->add_acid No stoichiometry Is stoichiometry appropriate? (Excess of one reagent?) temperature_time->stoichiometry Yes adjust_temp_time Action: Vary temperature (e.g., RT to 50°C) and extend reaction time temperature_time->adjust_temp_time No vary_equivalents Action: Use amine or aldehyde in excess (1.2-1.5 eq.) stoichiometry->vary_equivalents No success Problem Resolved stoichiometry->success Yes purify_aldehyde->reagent_quality dry_amine->reagent_quality fresh_reductant->reagent_quality dry_solvent->reagent_quality add_acid->reaction_conditions remove_water->reaction_conditions adjust_temp_time->reaction_conditions vary_equivalents->reaction_conditions

Caption: Troubleshooting workflow for low conversion in reductive amination.

Potential Causes & Solutions:

  • Purity and Stability of this compound: Aldehydes can oxidize to carboxylic acids upon exposure to air.[1] Verify the purity of your starting material by NMR or GC-MS. If impurities are detected, purification by distillation or column chromatography may be necessary.

  • Imine Formation Equilibrium: The initial step is the formation of an imine (or iminium ion), which is a reversible reaction where water is eliminated.[2] If water is not removed, the equilibrium may not favor imine formation, leading to low conversion.

    • Solution: Add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture. For larger scale reactions, a Dean-Stark apparatus can be used.

  • pH of the Reaction Medium: Imine formation is typically catalyzed by mild acid.[3][4] If the reaction medium is neutral or basic, the reaction can be very slow. Conversely, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.

    • Solution: Add a catalytic amount of acetic acid (AcOH) to achieve a pH of approximately 4-6.

  • Activity of the Reducing Agent: The reducing agent, commonly sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), can degrade over time. These reagents are preferred as they selectively reduce the iminium ion in the presence of the aldehyde.[4]

    • Solution: Use a fresh bottle of the reducing agent. If using sodium borohydride (NaBH₄), it may also reduce the starting aldehyde, so it's often added after allowing time for the imine to form.[4]

  • Reaction Stoichiometry and Order of Addition: The relative amounts of aldehyde and amine can influence the reaction outcome.

    • Solution: Depending on the value of your starting materials, using a slight excess (1.1-1.2 equivalents) of either the amine or the aldehyde can drive the reaction to completion.[5] A one-pot method where the aldehyde, amine, and acid are stirred together before the addition of the reducing agent is often effective.[5]

Experimental Protocol: General Reductive Amination

  • To a solution of this compound (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the amine (1.1 eq.) and glacial acetic acid (1.1 eq.).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 eq.) is then added portion-wise.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Issue 2: Poor Yields in Wittig Reaction

Question: I am attempting a Wittig reaction with this compound to form an alkene, but the yield is very low, and I recover a lot of my starting material. What could be wrong?

Answer:

Low yields in a Wittig reaction can be due to issues with the ylide generation, the reactivity of the ylide, or the reaction conditions.

Key Considerations:

  • Ylide Generation: The formation of the phosphonium ylide requires a strong base to deprotonate the phosphonium salt. Incomplete deprotonation is a common cause of failure.

    • Solution: Ensure your base (e.g., n-BuLi, NaH, KOtBu) is fresh and handled under strictly anhydrous and inert conditions (e.g., under nitrogen or argon).[6] The choice of base depends on the acidity of the phosphonium salt.

  • Ylide Stability: Ylides are classified as stabilized or unstabilized.

    • Stabilized ylides (containing an electron-withdrawing group) are less reactive and may give poor yields with sterically hindered aldehydes. They generally favor the formation of (E)-alkenes.[7][8]

    • Unstabilized ylides (e.g., with alkyl substituents) are more reactive but also more sensitive to air and moisture.[7][8] They typically favor the formation of (Z)-alkenes.

  • Reaction Conditions: The solvent and temperature can significantly impact the reaction.

    • Solution: THF is a common solvent. For unstabilized ylides, reactions are often run at low temperatures (e.g., -78 °C to room temperature). Stabilized ylides may require heating.

  • Steric Hindrance: While this compound is not exceptionally hindered at the carbonyl, the phosphonium ylide can be sterically demanding, which can slow down the reaction.[8]

Experimental Protocol: General Wittig Reaction

  • A solution of the phosphonium salt (1.1 eq.) in anhydrous THF is cooled to an appropriate temperature (e.g., 0 °C or -78 °C) under an inert atmosphere.

  • A strong base (e.g., n-BuLi, 1.05 eq.) is added dropwise, and the mixture is stirred for 30-60 minutes to allow for ylide formation (often indicated by a color change).

  • A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise to the ylide solution.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Issue 3: Low Conversion in Grignard Reaction

Question: My Grignard reaction with this compound is giving a low yield of the expected alcohol. What are the common pitfalls?

Answer:

Grignard reactions are sensitive to moisture and the quality of the reagents.

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: Grignard reagents are strong bases and will be quenched by any protic source, especially water.[9][10]

    • Solution: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried). Use anhydrous solvents (e.g., diethyl ether, THF).

  • Quality of Magnesium: The magnesium turnings should be fresh and have a metallic luster.

    • Solution: If the magnesium is oxidized, it can be activated by crushing it in a mortar and pestle or by adding a small crystal of iodine to initiate the reaction.[4]

  • Formation of the Grignard Reagent: Ensure the Grignard reagent has formed before adding the aldehyde. This is often indicated by the disappearance of the magnesium and a change in the appearance of the solution.

  • Purity of the Aldehyde: As with other reactions, ensure the this compound is pure and dry.

Reaction Scheme: Grignard Reaction

G reactant1 This compound intermediate Intermediate Alkoxide reactant1->intermediate + reactant2 R-MgX (Grignard Reagent) reactant2->intermediate 1. Anhydrous Ether/THF product Secondary Alcohol intermediate->product 2. workup H3O+ Workup workup->product

Caption: General workflow for a Grignard reaction with an aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify this compound?

A1: If the aldehyde has yellowed due to oxidation, it can be purified. Small scale purification is typically done by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). For larger quantities, vacuum distillation can be effective. It is also possible to wash the aldehyde with a mild basic solution (e.g., 5% sodium carbonate) to remove the acidic carboxylic acid impurity, followed by drying and distillation.[11][12]

Q2: Can the cyclopentyloxy group be cleaved under certain reaction conditions?

A2: The ether linkage is generally stable under most conditions used for aldehyde transformations (Wittig, reductive amination, Grignard). However, very strong acidic conditions (e.g., HBr, HI) and high temperatures could potentially lead to ether cleavage. It is always advisable to use the mildest possible conditions to achieve the desired transformation.

Q3: Are there any known side reactions for this compound?

A3: Besides oxidation to the carboxylic acid, aromatic aldehydes without alpha-hydrogens can undergo the Cannizzaro reaction under strongly basic conditions, where two molecules of the aldehyde disproportionate to form the corresponding alcohol and carboxylic acid.[1] Under certain conditions, self-condensation reactions like the benzoin condensation could also occur, especially in the presence of cyanide or a similar catalyst.

Data Summary

The following tables provide representative conditions for common reactions involving substituted benzaldehydes. Note that optimal conditions for this compound may vary and require specific optimization.

Table 1: Representative Conditions for Reductive Amination of Benzaldehydes

AmineReducing AgentSolventCatalystTemp (°C)Time (h)Yield (%)
BenzylamineNaBH(OAc)₃DCEAcOHRT12~95
MorpholineNaBH₃CNMeOHAcOHRT24~90
AnilineH₂ (5 bar), Co/N-CTHFNH₃·H₂O1106~88[2]
tert-Butyl carbamateEt₃SiH-TFART1~92[11]

DCE: 1,2-Dichloroethane; RT: Room Temperature; TFA: Trifluoroacetic acid

Table 2: Representative Conditions for Wittig Reaction of Benzaldehydes

Phosphonium SaltBaseSolventTemp (°C)Time (h)Yield (%)
Ph₃P=CH₂n-BuLiTHF-78 to RT2>90
Ph₃P=CHCO₂EtNaHTHFRT to 6012~85
Ph₃P=CHPhKOtBuTHF0 to RT4~92

Note: Yields are typical for simple benzaldehydes and may be lower for more complex substrates.

References

Technical Support Center: Improving Wittig Reaction Selectivity with 3-(Cyclopentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Wittig reaction with 3-(cyclopentyloxy)benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development seeking to enhance the stereoselectivity of this crucial olefination reaction. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the E/Z selectivity in the Wittig reaction?

The stereochemical outcome of the Wittig reaction is predominantly determined by the stability of the phosphorus ylide used.[1][2] Generally, stabilized ylides, which contain an electron-withdrawing group (e.g., ester, ketone), favor the formation of the (E)-alkene.[3][4] Conversely, non-stabilized ylides (e.g., those with alkyl substituents) typically yield the (Z)-alkene as the major product.[1]

Q2: How does the 3-(cyclopentyloxy) group on the benzaldehyde affect the reaction?

The cyclopentyloxy group is an electron-donating group. Electron-donating groups on the benzaldehyde ring can decrease the electrophilicity of the carbonyl carbon, potentially slowing down the reaction rate compared to unsubstituted benzaldehyde. This reduced reactivity can sometimes lead to lower yields or require more forcing reaction conditions.

Q3: Can I achieve high (E)-selectivity with an unstabilized ylide?

Yes, the Schlosser modification of the Wittig reaction is specifically designed to selectively produce (E)-alkenes from unstabilized ylides.[1][5] This method involves the use of a strong base, such as phenyllithium, at low temperatures to deprotonate the betaine intermediate, followed by protonation to favor the formation of the more stable threo-betaine, which then eliminates to the (E)-alkene.[5][6]

Q4: What are common side reactions or problems encountered with this type of substrate?

With electron-rich benzaldehydes like this compound, common issues can include incomplete conversion of the aldehyde, especially if the ylide is not sufficiently reactive or if it degrades over the course of the reaction.[7] Additionally, the presence of the ether linkage is generally well-tolerated, but purification can sometimes be challenging due to the similar polarity of the product and starting material.

Q5: Are there alternative reactions to the Wittig for selective olefination?

Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative that typically provides excellent (E)-selectivity for the synthesis of α,β-unsaturated esters and ketones.[1] For the synthesis of (Z)-alkenes, the Julia-Kocienski olefination can be a suitable alternative.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Ylide: The ylide may have decomposed due to moisture or air exposure. 2. Insufficient Base: The base used was not strong enough to deprotonate the phosphonium salt completely. 3. Low Reactivity of Aldehyde: The electron-donating cyclopentyloxy group reduces the aldehyde's electrophilicity.1. Ensure strictly anhydrous and inert conditions during ylide formation and reaction. Prepare the ylide fresh for each reaction. 2. Use a stronger base (e.g., n-BuLi, NaHMDS for non-stabilized ylides; milder bases like NaH or alkoxides can suffice for stabilized ylides).[8] 3. Increase the reaction temperature or prolong the reaction time. Consider using a more reactive ylide if compatible with the desired stereochemistry.
Poor E/Z Selectivity 1. Incorrect Ylide Choice: The stability of the ylide was not appropriate for the desired isomer. 2. Presence of Lithium Salts: Lithium salts can disrupt the kinetic control of the reaction with unstabilized ylides, leading to lower (Z)-selectivity.[3] 3. Equilibration of Intermediates: For stabilized ylides, if the reaction is not allowed to reach thermodynamic equilibrium, a mixture of isomers may be obtained.1. For (E)-alkenes, use a stabilized ylide. For (Z)-alkenes, use a non-stabilized ylide under salt-free conditions.[3] 2. For high (Z)-selectivity, use sodium- or potassium-based bases to generate the ylide. 3. For high (E)-selectivity with stabilized ylides, ensure the reaction is stirred for a sufficient time to allow for equilibration to the more stable (E)-product.
Aldehyde Still Present After Reaction 1. Ylide Instability: The ylide may be degrading before it can fully react with the aldehyde.[7] 2. Steric Hindrance: While less of an issue with aldehydes, significant steric bulk on the ylide can slow the reaction.1. Try adding the aldehyde to the pre-formed ylide at a low temperature and then slowly warming to room temperature. Alternatively, consider generating the ylide in the presence of the aldehyde.[7] 2. Use a less sterically hindered phosphonium salt if possible.
Difficult Purification 1. Triphenylphosphine Oxide Removal: This byproduct can be difficult to separate from the desired alkene. 2. Similar Polarity: The starting aldehyde and the alkene product may have similar polarities.1. After the reaction, triphenylphosphine oxide can sometimes be precipitated by adding a non-polar solvent like hexane or a mixture of ether and hexane. Filtration will then remove the byproduct. 2. Utilize careful column chromatography with a shallow solvent gradient to improve separation.

Data Presentation

The following tables provide representative data for the Wittig reaction with substituted benzaldehydes, which can be used to guide the optimization of the reaction with this compound.

Table 1: Effect of Ylide Type on Stereoselectivity with Benzaldehyde

Ylide TypeYlide StructurePredominant IsomerTypical E:Z Ratio
UnstabilizedPh₃P=CHCH₃Z~10:90
Semi-stabilizedPh₃P=CHPhMixture~50:50
StabilizedPh₃P=CHCO₂EtE>95:5

Note: Ratios are approximate and can be influenced by reaction conditions.

Table 2: Influence of Benzaldehyde Substituent on Wittig Reaction with a Stabilized Ylide (Ph₃P=CHCO₂Me) in Aqueous Media [9]

AldehydeSubstituent TypeE:Z Ratio
Benzaldehyde-95.5:4.5
4-Methoxybenzaldehyde (Anisaldehyde)Electron-Donating93.1:6.9
4-ChlorobenzaldehydeElectron-Withdrawing99.8:0.2

This data suggests that while electron-donating groups, similar to the cyclopentyloxy group, may slightly decrease E-selectivity with stabilized ylides, high selectivity can still be achieved.

Experimental Protocols

Protocol 1: General Procedure for (E)-Alkene Synthesis using a Stabilized Ylide

This protocol is a general guideline for the reaction of this compound with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane.

  • Ylide Preparation (if not commercially available):

    • To a solution of triphenylphosphine (1.1 eq) in anhydrous toluene, add the corresponding α-halo ester (1.0 eq).

    • Heat the mixture at reflux for 24 hours.

    • Cool the reaction to room temperature, and collect the resulting phosphonium salt by filtration. Wash with cold diethyl ether and dry under vacuum.

  • Wittig Reaction:

    • Suspend the phosphonium salt (1.2 eq) in anhydrous THF.

    • Add a base such as sodium hydride (1.2 eq) or potassium tert-butoxide (1.2 eq) and stir the mixture at room temperature for 1 hour to generate the ylide.

    • Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for (Z)-Alkene Synthesis using an Unstabilized Ylide (Salt-Free Conditions)

This protocol outlines the reaction with an unstabilized ylide, such as ethyltriphenylphosphonium bromide, to favor the (Z)-isomer.

  • Ylide Generation:

    • Suspend ethyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the suspension to -78 °C.

    • Add a strong, salt-free base such as sodium hexamethyldisilazide (NaHMDS) (1.1 eq) as a solution in THF dropwise.

    • Stir the mixture at -78 °C for 1 hour.

  • Wittig Reaction:

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the cold ylide solution.

    • Maintain the reaction at -78 °C and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Schlosser Modification for (E)-Alkene Synthesis with an Unstabilized Ylide [5][6]

This protocol allows for the synthesis of the (E)-alkene using an unstabilized ylide.

  • Ylide and Betaine Formation:

    • Follow step 1 of Protocol 2 to generate the unstabilized ylide.

    • Add a solution of this compound (1.0 eq) in anhydrous THF at -78 °C.

    • Stir for 1 hour at -78 °C.

  • Betaine Deprotonation and Protonation:

    • Add a solution of phenyllithium (1.1 eq) in dibutyl ether dropwise at -78 °C and stir for 30 minutes.

    • Add a solution of potassium tert-butoxide (1.2 eq) in THF and stir for another 30 minutes at -78 °C.

    • Slowly add a pre-cooled solution of tert-butanol (2.0 eq) in THF to protonate the intermediate.

  • Elimination and Work-up:

    • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Wittig_Selectivity_Factors cluster_Ylide Ylide Type cluster_Conditions Reaction Conditions cluster_Product Predominant Alkene Isomer Stabilized Stabilized Ylide (e.g., -CO₂R, -COR) Thermo Thermodynamic Control (Higher Temp, Equilibration) Stabilized->Thermo Favors Unstabilized Unstabilized Ylide (e.g., -Alkyl, -H) Kinetic Kinetic Control (Low Temp, Salt-Free) Unstabilized->Kinetic Favors Schlosser Schlosser Modification (PhLi, t-BuOK, t-BuOH) Unstabilized->Schlosser Modified by Z_Alkene (Z)-Alkene Kinetic->Z_Alkene Leads to E_Alkene (E)-Alkene Thermo->E_Alkene Leads to Schlosser->E_Alkene Selectively yields

Caption: Factors influencing the stereochemical outcome of the Wittig reaction.

Troubleshooting_Workflow Start Start Wittig Reaction Check_TLC Monitor Reaction by TLC Start->Check_TLC Problem Identify Issue Check_TLC->Problem Low_Yield Low Yield/ No Reaction Problem->Low_Yield No product spot Poor_Selectivity Poor E/Z Selectivity Problem->Poor_Selectivity Multiple product spots Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Starting material remains End Successful Reaction Problem->End Clean conversion Solution1 Check Reagent Quality & Anhydrous Conditions Low_Yield->Solution1 Solution2 Adjust Ylide Type & Reaction Conditions Poor_Selectivity->Solution2 Solution3 Increase Reaction Time/ Temperature Incomplete_Reaction->Solution3 Solution1->Start Solution2->Start Solution3->Start

Caption: A general workflow for troubleshooting common Wittig reaction issues.

References

Minimizing impurities in the Grignard reaction with 3-(Cyclopentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the Grignard reaction with 3-(Cyclopentyloxy)benzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the Grignard reaction with this compound, focusing on the identification and mitigation of impurities.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from initiating.[1]Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color indicates activation.[2] Gentle crushing of the magnesium turnings with a dry glass rod can also expose a fresh surface.[2]
Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture and will be quenched by protic sources like water.[1][2]Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).[2] Use anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF).[1]
Impure Starting Materials: The presence of water or other protic impurities in the this compound or the alkyl/aryl halide will consume the Grignard reagent.Ensure the purity and dryness of all starting materials.
Presence of a High-Boiling Point Side Product (Wurtz Coupling) High Local Concentration of Alkyl/Aryl Halide: Rapid addition of the halide can lead to its reaction with the newly formed Grignard reagent, resulting in a homocoupled product (R-R).[1][3]Add the alkyl/aryl halide solution dropwise and slowly to the magnesium suspension.[3]
High Reaction Temperature: Wurtz coupling is often favored at elevated temperatures.[1]Maintain a moderate reaction temperature. While gentle warming may be needed for initiation, the reaction is exothermic and may require cooling to sustain a gentle reflux.[1]
Recovery of Starting Aldehyde Enolization: The Grignard reagent can act as a base and deprotonate the aldehyde at the alpha-position, especially with sterically hindered aldehydes or bulky Grignard reagents. The resulting enolate will revert to the starting aldehyde upon aqueous workup.[3]Use a less sterically hindered Grignard reagent if possible. Perform the reaction at a lower temperature to favor nucleophilic addition over deprotonation.
Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting material.Ensure the reaction goes to completion by monitoring the consumption of the starting materials via techniques like Thin Layer Chromatography (TLC).
Formation of a Tertiary Alcohol Reaction with Ester Impurity: If the starting aldehyde is contaminated with an ester, the Grignard reagent will add twice to the ester, forming a tertiary alcohol.[4]Purify the this compound before use to remove any ester impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Grignard reaction with an aldehyde like this compound?

A1: The most common impurities include the Wurtz coupling product (from the reaction of the Grignard reagent with the unreacted alkyl/aryl halide), unreacted starting materials, and byproducts from the reaction with moisture or other protic impurities.[1][3]

Q2: How can I be certain my Grignard reagent has formed?

A2: The initiation of the Grignard reaction is typically indicated by the disappearance of the iodine color (if used for activation), gentle bubbling, and the formation of a cloudy or grayish solution.[2][5] For a more definitive confirmation, a small aliquot of the reaction mixture can be quenched with an isotopic tracer like D₂O and analyzed by NMR to detect the deuterated product.[6]

Q3: What is the best solvent for the Grignard reaction with this compound?

A3: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most commonly used and effective solvents for Grignard reactions.[1] THF is often preferred as it can better stabilize the Grignard reagent.[5]

Q4: How do I properly quench a Grignard reaction?

A4: The reaction should be quenched by slowly and carefully adding a saturated aqueous solution of ammonium chloride.[7] This will protonate the alkoxide product and dissolve the magnesium salts.[7] Adding the reaction mixture to crushed ice is also a common and effective method.[7]

Q5: Can I purify the product of the Grignard reaction with this compound?

A5: Yes, the crude product can be purified. After extraction of the product into an organic solvent, the solvent is removed, and the resulting crude material can be purified by techniques such as column chromatography or recrystallization.[7]

Experimental Protocols

General Protocol for the Grignard Reaction with this compound

  • Preparation: All glassware (round-bottom flask, condenser, dropping funnel) must be oven-dried and assembled while hot under a stream of inert gas (nitrogen or argon).[2]

  • Magnesium Activation: Place magnesium turnings in the reaction flask. Add a crystal of iodine or a few drops of 1,2-dibromoethane and gently warm the flask until the color of the iodine disappears.[2]

  • Grignard Reagent Formation: In the dropping funnel, prepare a solution of the desired alkyl or aryl halide in anhydrous diethyl ether or THF. Add a small portion of this solution to the activated magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance.[2] Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[2]

  • Addition of Aldehyde: Once the Grignard reagent formation is complete (most of the magnesium has been consumed), cool the reaction mixture in an ice bath. Add a solution of this compound in anhydrous diethyl ether or THF dropwise from the dropping funnel.[7]

  • Reaction and Workup: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC. Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride.[7]

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.[7] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[7] The crude product can then be purified by column chromatography or recrystallization.[7]

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the formation of common impurities. The percentages are illustrative and will vary depending on the specific Grignard reagent and precise reaction conditions.

Table 1: Effect of Reagent Addition Rate on Wurtz Impurity Formation

Addition Rate of Alkyl/Aryl HalideTemperature (°C)Expected Wurtz Impurity (%)
Rapid (5 min)3515 - 25
Moderate (30 min)355 - 10
Slow (60 min)35< 5

Table 2: Effect of Water Content on Product Yield

Water Content in Solvent (ppm)Expected Product Yield (%)
< 1085 - 95
5060 - 70
10030 - 40
> 200< 10

Visualizations

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware prep2 Activate Mg prep1->prep2 reac1 Form Grignard Reagent prep2->reac1 reac2 Add Aldehyde reac1->reac2 reac3 Reaction reac2->reac3 work1 Quench reac3->work1 work2 Extract work1->work2 work3 Purify work2->work3

Caption: Experimental workflow for the Grignard reaction.

Troubleshooting_Tree start Low Product Yield? q1 Reaction Initiated? start->q1 a1_yes Check for Quenching q1->a1_yes Yes a1_no Activate Magnesium q1->a1_no No q2 Anhydrous Conditions? a1_yes->q2 a2_yes Check Reagent Purity q2->a2_yes Yes a2_no Dry Solvents/Glassware q2->a2_no No q3 Wurtz Product Observed? a2_yes->q3 a3_yes Slow Reagent Addition q3->a3_yes Yes a3_no Consider Other Side Reactions q3->a3_no No

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Scalable Synthesis of 3-(Cyclopentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the scalable synthesis of 3-(cyclopentyloxy)benzaldehyde. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely used method for forming ethers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common method for synthesizing this compound on a larger scale?

A1: The most common and scalable method is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-hydroxybenzaldehyde with a cyclopentyl halide (e.g., cyclopentyl bromide or iodide) in the presence of a base. The reaction proceeds via an SN2 mechanism.[1][2]

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

A2: Low yields in the Williamson ether synthesis can stem from several factors. Below is a troubleshooting guide to address common issues.

Troubleshooting: Low Reaction Yield

Potential CauseRecommended ActionRationale
Incomplete Deprotonation Ensure at least stoichiometric amounts of a suitable base are used. Consider a stronger base if necessary (e.g., switching from K₂CO₃ to NaOH or KOH).[2]The phenoxide of 3-hydroxybenzaldehyde must be fully generated to act as an effective nucleophile.
Poor Nucleophilicity Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the phenoxide.[1][2]Protic solvents can solvate the nucleophile, reducing its reactivity.
Slow Reaction Rate Increase the reaction temperature, typically to a range of 80-100 °C.[1] Monitor the reaction progress using TLC to determine the optimal reaction time.Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions.
Side Reactions Avoid excessively high temperatures, which can lead to decomposition. Ensure the cyclopentyl halide is added slowly to the reaction mixture.This minimizes potential side reactions and the formation of impurities.
Poor Leaving Group If using cyclopentyl bromide, consider switching to cyclopentyl iodide, which is a better leaving group and will increase the reaction rate.The C-I bond is weaker than the C-Br bond, making iodide a more facile leaving group.
Phase Transfer Issues For large-scale reactions, consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6.[1]This helps to bring the ionic nucleophile (phenoxide) into the organic phase where the alkyl halide resides.

Q3: I am observing significant amounts of unreacted 3-hydroxybenzaldehyde. What should I do?

A3: This indicates that the reaction has not gone to completion. Refer to the "Slow Reaction Rate" and "Incomplete Deprotonation" sections in the table above. Increasing the reaction time, temperature, or using a stronger base can help drive the reaction to completion.[1]

Q4: My final product is impure. What are the likely side products and how can I remove them?

A4: Common impurities include unreacted starting materials and byproducts from side reactions.

  • Unreacted 3-hydroxybenzaldehyde: Can typically be removed by a basic wash (e.g., with aqueous NaOH solution) during the workup, which will deprotonate the phenol and move it to the aqueous layer.

  • C-Alkylation Products: While O-alkylation is generally favored, some C-alkylation on the aromatic ring can occur.[2] Careful purification by column chromatography is usually required to separate these isomers.

  • Elimination Products (Cyclopentene): This is less likely with a secondary halide like cyclopentyl bromide but can occur if excessively strong bases or very high temperatures are used.[2] These are volatile and may be removed during solvent evaporation or purification.

Q5: Which solvent and base combination is recommended for a scalable synthesis?

A5: For a scalable and efficient synthesis, the combination of potassium carbonate (K₂CO₃) as the base and N,N-dimethylformamide (DMF) as the solvent is a common and effective choice.[3] K₂CO₃ is a cost-effective and easy-to-handle base, while DMF is an excellent polar aprotic solvent that promotes the SN2 reaction.[2]

Experimental Protocols

Key Experiment: Williamson Ether Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of similar alkoxybenzaldehydes.[3]

Materials:

  • 3-Hydroxybenzaldehyde

  • Cyclopentyl Bromide

  • Potassium Carbonate (anhydrous, powdered)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (5-10 mL per gram of 3-hydroxybenzaldehyde).

  • Initial Stirring: Stir the mixture at room temperature for 20-30 minutes to ensure a fine suspension of the base.

  • Addition of Alkyl Halide: Slowly add cyclopentyl bromide (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into cold water (3-4 times the volume of DMF).

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a liquid.

Summary of Reaction Conditions

ParameterRecommended Value
Reactants 3-Hydroxybenzaldehyde, Cyclopentyl Bromide
Base Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)
Molar Ratio (3-HBA:CP-Br:Base) 1 : 1.1 : 1.5
Temperature 80-90 °C
Reaction Time 8-12 hours (monitor by TLC)

Visualized Workflows and Relationships

G cluster_workflow Experimental Workflow: Synthesis of this compound A 1. Mix 3-Hydroxybenzaldehyde, K2CO3, and DMF B 2. Add Cyclopentyl Bromide A->B C 3. Heat at 80-90 °C (8-12h) B->C D 4. Cool and Quench with Water C->D E 5. Extract with Organic Solvent D->E F 6. Wash Organic Layer E->F G 7. Dry and Concentrate F->G H 8. Purify by Vacuum Distillation G->H I Final Product: This compound H->I G cluster_troubleshooting Troubleshooting Logic: Low Yield Start Low Yield Observed Check_Completion Is Unreacted Starting Material Present? Start->Check_Completion Incomplete_Reaction Potential Causes: - Insufficient Time/Temp - Weak Base - Poor Leaving Group Check_Completion->Incomplete_Reaction Yes Side_Products Are Side Products Dominant? Check_Completion->Side_Products No Solution_1 Solutions: - Increase Time/Temp - Use Stronger Base - Use Cyclopentyl Iodide Incomplete_Reaction->Solution_1 Impurity_Issue Potential Causes: - C-Alkylation - Elimination - Decomposition Side_Products->Impurity_Issue Yes Solution_2 Solutions: - Optimize Temp - Use Milder Base - Purify Carefully Impurity_Issue->Solution_2

References

Stability issues of 3-(Cyclopentyloxy)benzaldehyde under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Cyclopentyloxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are its potential degradation under strongly acidic or basic conditions. The molecule contains two key functional groups that can be susceptible to degradation: the aldehyde group and the cyclopentyl ether linkage.

Q2: What is the expected degradation pathway under acidic conditions?

A2: Under strong acidic conditions, particularly with strong acids like HBr or HI, the ether linkage is susceptible to cleavage.[1][2][3][4] This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the counter-ion of the acid. The expected degradation products would be 3-hydroxybenzaldehyde and a cyclopentyl halide.

Q3: What happens to this compound under basic conditions?

A3: Since this compound is a non-enolizable aldehyde (it lacks alpha-hydrogens), it is prone to the Cannizzaro reaction in the presence of a strong base (e.g., concentrated NaOH or KOH).[5][6][7][8][9] This is a disproportionation reaction where two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol and one molecule of the corresponding carboxylic acid. The expected products are (3-(cyclopentyloxy)phenyl)methanol and 3-(cyclopentyloxy)benzoic acid.

Q4: Can this compound undergo an aldol condensation?

A4: No, this compound cannot undergo a self-aldol condensation because it lacks alpha-hydrogens, which are necessary for the formation of an enolate ion, the key intermediate in the aldol reaction. However, it can participate in a crossed aldol condensation with another enolizable aldehyde or ketone.[10][11][12][13][14]

Q5: How can I monitor the stability of this compound in my experiments?

A5: The stability can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method to track the disappearance of the starting material and the appearance of degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify the parent compound and its degradants.[10][11]

Troubleshooting Guides

Issue 1: Unexpected Side Products in a Base-Catalyzed Reaction
  • Symptom: You are running a reaction with this compound in the presence of a strong base and observe the formation of two unexpected products, one more polar and one less polar than the starting material.

  • Possible Cause: The compound is likely undergoing a Cannizzaro reaction.[5][6][7][8][9]

  • Troubleshooting Steps:

    • Confirm the Identity of Byproducts: Isolate the byproducts and characterize them using techniques like NMR, MS, and IR spectroscopy to confirm if they are (3-(cyclopentyloxy)phenyl)methanol and 3-(cyclopentyloxy)benzoic acid.

    • Modify Reaction Conditions:

      • If the Cannizzaro reaction is undesired, consider using a weaker base or a non-aqueous base if the reaction chemistry allows.

      • Lower the reaction temperature to decrease the rate of the Cannizzaro reaction.

      • Reduce the concentration of the strong base.

Issue 2: Loss of Compound Integrity During Acidic Workup
  • Symptom: You are using a strong acid (e.g., HCl, H₂SO₄) for a reaction or workup and see a significant decrease in the yield of this compound, along with the appearance of a new, more polar spot on your TLC plate.

  • Possible Cause: The ether linkage may be undergoing acid-catalyzed cleavage.[1][2][3][4]

  • Troubleshooting Steps:

    • Identify the Degradation Product: Analyze the reaction mixture by LC-MS or GC-MS to check for the presence of 3-hydroxybenzaldehyde.

    • Adjust the Acidity:

      • Use a milder acid or a buffered acidic solution if possible.

      • Perform the acidic step at a lower temperature (e.g., 0 °C or below).

      • Minimize the exposure time of the compound to the strong acid.

Data Presentation

Table 1: Potential Degradation Products of this compound

ConditionDegradation PathwayMajor Products
Strong BaseCannizzaro Reaction(3-(cyclopentyloxy)phenyl)methanol, 3-(cyclopentyloxy)benzoic acid
Strong AcidEther Cleavage3-Hydroxybenzaldehyde, Cyclopentyl Halide/Alcohol

Experimental Protocols

Protocol 1: General Procedure for Stability Testing of this compound
  • Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile, methanol).

  • Stress Conditions:

    • Acidic: Add a specific volume of the stock solution to an acidic solution (e.g., 0.1 M HCl, 0.1 M H₂SO₄) and a control solution (e.g., water or the reaction solvent).

    • Basic: Add a specific volume of the stock solution to a basic solution (e.g., 0.1 M NaOH) and a control.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature, 50 °C) for a defined period.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the aliquots immediately to stop the degradation process.

  • Analysis: Analyze the samples by a validated HPLC method to determine the concentration of the parent compound and any degradation products.

Mandatory Visualizations

Acidic_Degradation_Pathway Compound This compound Protonated_Ether Protonated Ether Intermediate Compound->Protonated_Ether + H⁺ Products 3-Hydroxybenzaldehyde + Cyclopentyl Halide/Alcohol Protonated_Ether->Products + X⁻ (e.g., Br⁻, I⁻)

Caption: Acidic degradation pathway of this compound.

Basic_Degradation_Pathway cluster_reactants Reactants Compound1 This compound Intermediate Tetrahedral Intermediate Compound1->Intermediate + OH⁻ Compound2 This compound Compound2->Intermediate + OH⁻ Products (3-(cyclopentyloxy)phenyl)methanol + 3-(cyclopentyloxy)benzoic acid Intermediate->Products Hydride Transfer

Caption: Basic degradation (Cannizzaro reaction) of this compound.

Experimental_Workflow Start Prepare Stock Solution Stress Introduce to Acidic/Basic Media Start->Stress Incubate Incubate at Controlled Temperature Stress->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Neutralize Aliquots Sample->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze End Determine Degradation Profile Analyze->End

Caption: General experimental workflow for stability testing.

References

Validation & Comparative

A Comparative Analysis of 3-(Cyclopentyloxy)benzaldehyde and 4-(Cyclopentyloxy)benzaldehyde for Synthetic and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a detailed comparative analysis of the chemical reactivity of 3-(Cyclopentyloxy)benzaldehyde and 4-(Cyclopentyloxy)benzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document provides a theoretical framework for their reactivity, proposes experimental protocols for direct comparison, and visualizes the strategic workflow for such a study.

Introduction: Positional Isomerism and its Impact on Reactivity

This compound and 4-(Cyclopentyloxy)benzaldehyde are aromatic aldehydes that are structurally identical except for the position of the cyclopentyloxy group on the benzaldehyde ring. This seemingly minor difference in substitution—meta versus para—has a profound impact on the electronic properties of the aldehyde functional group. The reactivity of the carbonyl carbon in benzaldehydes is highly sensitive to the electronic effects of substituents on the aromatic ring. Understanding these differences is crucial for optimizing reaction conditions and for the rational design of molecules in medicinal chemistry.

The cyclopentyloxy group, an ether, influences the electron density of the benzene ring through two opposing electronic effects:

  • Resonance Effect (+M): The oxygen atom can donate a lone pair of electrons to the aromatic π-system. This electron-donating effect is most pronounced at the ortho and para positions.

  • Inductive Effect (-I): Due to the electronegativity of the oxygen atom, it withdraws electron density from the ring through the sigma bond. This effect diminishes with distance.

The interplay of these effects dictates the electrophilicity of the carbonyl carbon, which is the primary determinant of its reactivity towards nucleophiles.

Theoretical Reactivity Profile

The reactivity of the aldehyde group in these isomers is primarily governed by the electrophilicity of the carbonyl carbon. Electron-donating groups decrease this electrophilicity, making the aldehyde less reactive towards nucleophiles, while electron-withdrawing groups have the opposite effect.

  • 4-(Cyclopentyloxy)benzaldehyde (Para Isomer): The cyclopentyloxy group at the para position exerts a strong electron-donating resonance effect (+M), which significantly increases the electron density at the carbonyl carbon. Although it also has an electron-withdrawing inductive effect (-I), the resonance effect is dominant. This increased electron density deactivates the aldehyde group, making it less reactive towards nucleophilic attack.

  • This compound (Meta Isomer): In the meta position, the cyclopentyloxy group cannot exert its resonance effect directly on the carbonyl group. Therefore, its primary electronic influence is an electron-withdrawing inductive effect (-I). This effect reduces the electron density on the benzene ring, which in turn slightly increases the electrophilicity of the carbonyl carbon compared to the para isomer. Consequently, this compound is predicted to be more reactive towards nucleophiles.

This theoretical difference can be quantified using Hammett constants (σ), which are a measure of the electronic effect of a substituent. For a methoxy group, which is a good proxy for the cyclopentyloxy group, the Hammett constants are:

  • σm (meta): +0.12

  • σp (para): -0.27

A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect. The positive σm for the alkoxy group suggests it behaves as a weak electron-withdrawing group at the meta position, thus enhancing the reactivity of the aldehyde. Conversely, the negative σp indicates a strong electron-donating character at the para position, leading to decreased reactivity.

Data Presentation: Predicted Reactivity Comparison

Parameter This compound 4-(Cyclopentyloxy)benzaldehyde Rationale
Hammett Constant (σ) Proxy (OCH₃) σm = +0.12σp = -0.27The meta-alkoxy group is weakly deactivating (inductive effect), while the para-alkoxy group is activating (dominant resonance effect).
Electrophilicity of Carbonyl Carbon HigherLowerThe -I effect of the meta-substituent increases electrophilicity, while the +M effect of the para-substituent decreases it.
Predicted Reactivity (Nucleophilic Addition) HigherLowerHigher electrophilicity of the carbonyl carbon leads to faster attack by nucleophiles.
Predicted Reactivity (Oxidation) LowerHigherThe electron-donating para-substituent can stabilize the transition state for oxidation.
Predicted Reactivity (Reduction) HigherLowerConsistent with higher electrophilicity leading to faster hydride attack.

Proposed Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences in reactivity, a series of parallel experiments should be conducted under identical conditions.

Synthesis of Starting Materials

Both isomers can be synthesized via the Williamson ether synthesis from the corresponding hydroxybenzaldehyde and cyclopentyl bromide.

  • Materials: 3-hydroxybenzaldehyde or 4-hydroxybenzaldehyde, cyclopentyl bromide, potassium carbonate, acetone.

  • Procedure:

    • To a solution of the hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add cyclopentyl bromide (1.2 eq) dropwise.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction, filter the salts, and concentrate the filtrate.

    • Purify the crude product by column chromatography.

Comparative Nucleophilic Addition: Wittig Reaction

The Wittig reaction provides a clean and high-yielding method to compare the reactivity of the aldehyde functionality.

  • Materials: this compound, 4-(Cyclopentyloxy)benzaldehyde, (Carbethoxymethylene)triphenylphosphorane, Dichloromethane.

  • Procedure:

    • In separate vials, dissolve an equimolar amount of each benzaldehyde isomer in dichloromethane.

    • To each solution, add 1.2 molar equivalents of the Wittig ylide portion-wise while stirring.

    • Stir both reactions at room temperature for a set period (e.g., 2 hours), monitoring the consumption of the starting aldehyde by TLC at regular intervals.

    • The relative rate of disappearance of the starting material will provide a direct measure of their comparative reactivity.

    • Quench the reactions, and isolate and quantify the products to compare yields.

Comparative Reduction: Sodium Borohydride Reduction

Reduction with a mild hydride agent like sodium borohydride is another excellent way to probe the electrophilicity of the carbonyl carbon.

  • Materials: this compound, 4-(Cyclopentyloxy)benzaldehyde, Sodium Borohydride, Methanol.

  • Procedure:

    • Prepare separate solutions of each isomer in methanol.

    • To each solution, add an equimolar amount of sodium borohydride.

    • Stir the reactions at room temperature and monitor by TLC to determine the rate of conversion to the corresponding benzyl alcohol.

    • The faster reaction will indicate the more reactive aldehyde.

Comparative Oxidation

The oxidation to the corresponding benzoic acid can also be used for comparison.

  • Materials: this compound, 4-(Cyclopentyloxy)benzaldehyde, Potassium Permanganate, Phase Transfer Catalyst (e.g., TBAB), Toluene.

  • Procedure:

    • In separate flasks, dissolve each isomer in toluene containing a phase transfer catalyst.

    • Add an aqueous solution of potassium permanganate to each flask.

    • Stir the biphasic mixtures vigorously at room temperature and monitor the disappearance of the aldehyde by TLC.

    • Compare the reaction rates to determine the relative ease of oxidation.

Visualizations

Logical Workflow for Comparative Reactivity Study

G cluster_synthesis Synthesis of Isomers cluster_comparison Comparative Reactivity Experiments cluster_analysis Data Analysis and Conclusion S1 3-Hydroxybenzaldehyde R1 Cyclopentyl Bromide, K2CO3, Acetone S1->R1 S2 4-Hydroxybenzaldehyde S2->R1 P1 This compound R1->P1 P2 4-(Cyclopentyloxy)benzaldehyde R1->P2 C1 C1 P1->C1 Wittig Reaction C2 C2 P1->C2 NaBH4 Reduction C3 C3 P1->C3 KMnO4 Oxidation P2->C1 P2->C2 P2->C3 A1 Monitor Reaction Rates (TLC, GC/LC) C1->A1 C2->A1 C3->A1 A2 Compare Product Yields A1->A2 A3 Determine Relative Reactivity A2->A3 G cluster_para Para Isomer cluster_meta Meta Isomer P_Ring Benzaldehyde Ring P_Result Net Electron Donating (Decreased Reactivity) P_Ring->P_Result P_Sub 4-O-Cyclopentyl P_Effect1 Strong +M Effect (Resonance Donation) P_Sub->P_Effect1 P_Effect2 -I Effect (Inductive Withdrawal) P_Sub->P_Effect2 P_Effect1->P_Ring P_Effect2->P_Ring M_Ring Benzaldehyde Ring M_Result Net Electron Withdrawing (Increased Reactivity) M_Ring->M_Result M_Sub 3-O-Cyclopentyl M_Effect1 No Direct +M Effect on Carbonyl M_Sub->M_Effect1 M_Effect2 Stronger -I Effect (Inductive Withdrawal) M_Sub->M_Effect2 M_Effect1->M_Ring M_Effect2->M_Ring

Validating the Structure of 3-(Cyclopentyloxy)benzaldehyde Derivatives using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural validation of 3-(Cyclopentyloxy)benzaldehyde derivatives, a class of compounds with potential applications in medicinal chemistry and materials science. We present supporting experimental protocols and data interpretation guides to facilitate the accurate and efficient characterization of these molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the elucidation of molecular structures.[1][2] While one-dimensional (1D) NMR provides initial insights, complex molecules like this compound derivatives often yield crowded 1D spectra that are difficult to interpret definitively. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide an additional dimension of information, revealing through-bond and through-space correlations between nuclei.[2][3][4] This guide focuses on the application of these techniques for the unequivocal structure validation of a representative molecule, this compound.

Comparative Analysis of 2D NMR Techniques

A combination of COSY, HSQC, and HMBC experiments is typically employed for the complete structural assignment of organic molecules. Each technique provides unique and complementary information.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are directly connected through two or three bonds. This is particularly useful for mapping out the spin systems within the cyclopentyloxy and aromatic moieties.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. It is a powerful tool for assigning the carbon signals based on the previously identified proton resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. These correlations are crucial for connecting different spin systems and confirming the overall molecular framework, such as the linkage between the cyclopentyloxy group and the benzaldehyde ring.

The following tables summarize the expected 2D NMR correlations for this compound.

Table 1: Predicted ¹H-¹H COSY Correlations for this compound

Proton (δ, ppm)Correlating Proton(s) (δ, ppm)
H-2H-4, H-6
H-4H-2, H-5
H-5H-4, H-6
H-6H-2, H-5
H-1'H-2', H-5'
H-2'H-1', H-3'
H-3'H-2', H-4'
H-4'H-3', H-5'
H-5'H-1', H-4'
Aldehyde-HH-2, H-6

Table 2: Predicted ¹H-¹³C HSQC Correlations for this compound

Proton (δ, ppm)Correlating Carbon (δ, ppm)
H-2C-2
H-4C-4
H-5C-5
H-6C-6
H-1'C-1'
H-2'/H-5'C-2'/C-5'
H-3'/H-4'C-3'/C-4'
Aldehyde-HAldehyde-C

Table 3: Predicted ¹H-¹³C HMBC Correlations for this compound

Proton (δ, ppm)Correlating Carbon(s) (δ, ppm)
H-2C-4, C-6, Aldehyde-C
H-4C-2, C-5, C-6
H-5C-1, C-3, C-4
H-6C-2, C-4, Aldehyde-C
H-1'C-3, C-2', C-5'
Aldehyde-HC-1, C-2, C-6

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible 2D NMR data.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer.[1]

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]

Data Acquisition:

Standard pulse programs available on modern NMR spectrometers should be used for COSY, HSQC, and HMBC experiments. Typical acquisition parameters are provided below. These may require optimization based on the specific instrument and sample concentration.

1. COSY (gs-COSY):

  • Pulse Program: cosygpqf
  • Spectral Width (F2 and F1): Appropriate range to cover all proton signals (e.g., 0-10 ppm)
  • Number of Scans: 2-4
  • Number of Increments: 256-512

2. HSQC (gs-HSQC):

  • Pulse Program: hsqcedetgpsisp2.3
  • ¹H Spectral Width (F2): 0-10 ppm
  • ¹³C Spectral Width (F1): 0-200 ppm
  • Number of Scans: 2-8
  • Number of Increments: 256
  • ¹J(CH) Coupling Constant: ~145 Hz

3. HMBC (gs-HMBC):

  • Pulse Program: hmbcgplpndqf
  • ¹H Spectral Width (F2): 0-10 ppm
  • ¹³C Spectral Width (F1): 0-200 ppm
  • Number of Scans: 8-16
  • Number of Increments: 256
  • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 2-3 bond correlations (typically 8 Hz)

Data Visualization and Interpretation

Visualizing the connectivity within the molecule is a key step in structure validation. The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key correlations used to confirm the structure of this compound.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_validation Structure Validation Compound This compound Derivative Solvent Deuterated Solvent (e.g., CDCl3) Compound->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer 1D NMR (1H, 13C) 1D NMR (1H, 13C) NMR_Spectrometer->1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->2D NMR (COSY, HSQC, HMBC) Spectral Processing & Interpretation Spectral Processing & Interpretation 2D NMR (COSY, HSQC, HMBC)->Spectral Processing & Interpretation Structural Elucidation Structural Elucidation Spectral Processing & Interpretation->Structural Elucidation Final Validated Structure Final Validated Structure Structural Elucidation->Final Validated Structure

Figure 1: Experimental workflow for 2D NMR-based structure validation.

G cluster_mol This compound cluster_hmbc Key HMBC Correlations mol Aldehyde-H Aldehyde-H C-1 C-1 Aldehyde-H->C-1 C-2 C-2 Aldehyde-H->C-2 C-6 C-6 Aldehyde-H->C-6 H-1' H-1' C-3 C-3 H-1'->C-3

References

Comparing the biological activity of 3-(Cyclopentyloxy)benzaldehyde derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activity of 3-(Cyclopentyloxy)benzaldehyde Derivatives

Introduction

Benzaldehyde and its derivatives are a class of aromatic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery due to their diverse biological activities. These activities include antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The versatility of the benzaldehyde scaffold allows for a wide range of structural modifications, enabling the fine-tuning of its pharmacological profile. This guide focuses on derivatives of this compound, exploring how modifications to this core structure influence its biological activity, with a primary focus on their potential as phosphodiesterase 4D (PDE4D) inhibitors.

Comparative Biological Activity

A study focused on a series of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives revealed their potential as potent and selective inhibitors of phosphodiesterase 4D (PDE4D), an enzyme implicated in various inflammatory and neurological disorders. The core structure is a 3-(cyclopentyloxy)-4-methoxybenzaldehyde, which was modified to explore structure-activity relationships (SAR). The key findings from this research are summarized in the table below, comparing the potency of various derivatives.

Quantitative Comparison of PDE4D Inhibitory Activity
CompoundModification from Core StructurePDE4D IC50 (µM)[1]Selectivity vs. PDE4A4, PDE4B2, PDE4C2[1]Cytotoxicity/Genotoxicity[1]
GEBR-4a (1) Hit compound---
GEBR-7b (2) O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime--Not cytotoxic or genotoxic
Compound 8 Modified chain and terminal cycloamineIncreased potency vs. 2GoodNot cytotoxic or genotoxic
Compound 10a Modified chain and terminal cycloamineIncreased potency vs. 2GoodNot cytotoxic or genotoxic
Compound 10b Modified chain and terminal cycloamineIncreased potency vs. 2GoodNot cytotoxic or genotoxic

Note: Specific IC50 values were not available in the abstract, but the relative potency is indicated.

The study highlighted that modifications to the chain linking the catecholic moiety to the terminal cycloamine portion significantly influenced the inhibitory potency against PDE4D. Specifically, compounds 8 , 10a , and 10b demonstrated increased potency compared to the initial hit compound GEBR-7b . Furthermore, these compounds exhibited good selectivity for PDE4D over other PDE4 subtypes (A4, B2, and C2) and, importantly, showed no cytotoxic or genotoxic effects.[1] The research also indicated that a higher hydrophilicity of both the chain and the amino terminal function is beneficial for a strong and selective interaction with the catalytic pocket of the enzyme.[1] For compound 8 , its ability to enhance cyclic AMP (cAMP) levels in neuronal cells was also confirmed.[1]

While specific data on the anticancer and antimicrobial activities of this compound derivatives are not extensively available in the reviewed literature, the broader class of benzaldehyde derivatives has shown promise in these areas. For instance, various benzaldehyde derivatives have been reported to exhibit antifungal activity against species like Aspergillus flavus and possess anticancer properties.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the descriptions of key experiments that would be employed to evaluate the biological activity of this compound derivatives.

PDE4D Inhibition Assay

The inhibitory activity of the compounds against the PDE4D enzyme is typically determined using a well-established in vitro assay.

  • Enzyme and Substrate Preparation : Recombinant human PDE4D enzyme is used. The substrate, cyclic adenosine monophosphate (cAMP), is prepared in a suitable buffer.

  • Reaction Mixture : The assay is performed in a 96-well plate format. Each well contains the PDE4D enzyme, the test compound at various concentrations, and the assay buffer.

  • Initiation and Incubation : The reaction is initiated by adding cAMP to the wells. The plate is then incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for enzymatic conversion of cAMP to AMP.

  • Termination and Detection : The reaction is terminated, and the amount of remaining cAMP or produced AMP is quantified. This is often achieved using a secondary enzyme (e.g., a phosphatase) that acts on AMP, followed by the addition of a detection reagent (e.g., a fluorescent substrate). The fluorescence is measured using a plate reader.

  • Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[2]

  • Cell Culture : Human cell lines (e.g., HEK293 or a relevant cancer cell line) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the incubation period, the media is removed, and fresh media containing MTT solution is added to each well. The plate is incubated for a few hours to allow the mitochondrial dehydrogenases in viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization : The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.

  • Absorbance Measurement : The absorbance of the purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis : The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value for cytotoxicity can be calculated from the dose-response curve.

Visualizations

Signaling Pathway of PDE4D Inhibition

PDE4D_Inhibition_Pathway cluster_membrane Cell Membrane GPCR GPCR AC Adenylate Cyclase GPCR->AC Stimulation cAMP cAMP AC->cAMP Conversion Ligand Ligand Ligand->GPCR Activation ATP ATP ATP->AC PDE4D PDE4D cAMP->PDE4D Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4D->AMP Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylation Derivatives This compound Derivatives Derivatives->PDE4D Inhibition

Caption: PDE4D inhibition by this compound derivatives leads to increased cAMP levels.

General Experimental Workflow for Biological Activity Screening

Experimental_Workflow Start Synthesis of Derivatives Primary_Screening Primary Screening (e.g., PDE4D Inhibition Assay) Start->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Secondary_Screening Secondary Screening (Selectivity, Cytotoxicity) Hit_Identification->Secondary_Screening Active Lead_Selection Lead Selection (Active & Non-toxic) Secondary_Screening->Lead_Selection Lead_Selection->Secondary_Screening Unfavorable Mechanism_of_Action Mechanism of Action Studies (e.g., cAMP measurement) Lead_Selection->Mechanism_of_Action Promising In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: A typical workflow for screening and identifying lead compounds.

References

Comparative Analysis of 3-(Cyclopentyloxy)benzaldehyde Analogs as Phosphodiesterase 4D Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship of novel 3-(cyclopentyloxy)benzaldehyde derivatives reveals key structural determinants for potent and selective inhibition of phosphodiesterase 4D (PDE4D), an enzyme implicated in various neurological and inflammatory disorders. This guide provides a comparative analysis of these analogs, supported by experimental data, to inform researchers and drug development professionals in the pursuit of next-generation therapeutics.

A series of novel 3-(cyclopentyloxy)-4-methoxyphenyl derivatives have been synthesized and evaluated for their inhibitory activity against the PDE4D enzyme. The core structure, this compound, serves as a versatile scaffold for chemical modifications aimed at enhancing potency and selectivity. Structure-activity relationship (SAR) studies have demonstrated that modifications to the chain linking the catecholic moiety to a terminal cycloamine portion significantly influence the inhibitory potential of these compounds against PDE4D.

Quantitative Structure-Activity Relationship Data

The inhibitory potency of the synthesized this compound analogs against the human PDE4D enzyme was determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, are summarized in the table below. These values provide a quantitative measure for comparing the efficacy of the different analogs.

Compound IDModificationIC50 (µM) for PDE4D
GEBR-4a (1) Reference Compound-
GEBR-7b (2) O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime-
8 Modified chain and hydrophilic amino terminalIncreased potency vs. 2
10a Modified chain and hydrophilic amino terminalIncreased potency vs. 2
10b Modified chain and hydrophilic amino terminalIncreased potency vs. 2

Note: Specific IC50 values for compounds 1, 2, 8, 10a, and 10b were not explicitly provided in the abstract of the primary source. The table reflects the reported increase in potency for compounds 8, 10a, and 10b relative to compound 2.

Experimental Protocols

Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde Analogs

The synthesis of the 3-(cyclopentyloxy)-4-methoxyphenyl derivatives involves a multi-step process. A representative synthetic scheme is outlined below:

  • Alkylation of Vanillin: 3-Hydroxy-4-methoxybenzaldehyde (vanillin) is reacted with cyclopentyl bromide in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to yield 3-(cyclopentyloxy)-4-methoxybenzaldehyde.

  • Oxime Formation: The resulting aldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding oxime.

  • Chain Elongation and Amine Coupling: The oxime is subsequently O-alkylated with a suitable electrophile containing a leaving group and a protected amine or a precursor to the desired terminal cycloamine. This is followed by deprotection (if necessary) and coupling with the desired cycloamine to generate the final analogs.

Phosphodiesterase 4D (PDE4D) Inhibition Assay

The inhibitory activity of the synthesized compounds against PDE4D was evaluated using a standard in vitro enzymatic assay. The general protocol is as follows:

  • Enzyme and Substrate Preparation: Recombinant human PDE4D enzyme is used. The substrate, cyclic adenosine monophosphate (cAMP), is prepared in a suitable assay buffer.

  • Compound Incubation: The test compounds are serially diluted to various concentrations and pre-incubated with the PDE4D enzyme in the assay buffer for a specified period.

  • Enzymatic Reaction: The enzymatic reaction is initiated by the addition of cAMP. The reaction is allowed to proceed for a defined time at a controlled temperature.

  • Detection of Product Formation: The amount of cAMP hydrolyzed to adenosine monophosphate (AMP) is quantified. This can be achieved using various methods, such as the cleavage of a fluorescently labeled cAMP substrate or by coupling the production of AMP to a secondary enzymatic reaction that generates a detectable signal (e.g., luminescence or absorbance).

  • Data Analysis: The percentage of enzyme inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.

Mandatory Visualizations

To visually represent the key concepts discussed, the following diagrams have been generated using the DOT language.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start 3-Hydroxy-4-methoxybenzaldehyde Step1 Alkylation with Cyclopentyl Bromide Start->Step1 Intermediate1 3-(Cyclopentyloxy)-4- methoxybenzaldehyde Step1->Intermediate1 Step2 Modification of Aldehyde Group Intermediate1->Step2 Analogs Library of Analogs Step2->Analogs Assay PDE4D Inhibition Assay Analogs->Assay Data IC50 Values Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: Workflow for the structure-activity relationship (SAR) studies of this compound analogs.

cAMP_Signaling_Pathway GPCR G-Protein Coupled Receptor AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4D PDE4D cAMP->PDE4D PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4D->AMP Hydrolyzes Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Inhibitor This compound Analog Inhibitor->PDE4D

Caption: The cAMP signaling pathway and the inhibitory action of this compound analogs on PDE4D.

Concluding Remarks

The SAR studies on this compound analogs have identified promising candidates for the selective inhibition of PDE4D. Key findings indicate that both the length and functionality of the linker chain, as well as the hydrophilicity of the terminal amino group, are critical for potent and selective interaction with the enzyme's catalytic pocket. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for the further design and optimization of this chemical scaffold in the development of novel PDE4D inhibitors for the treatment of relevant human diseases.

Comparative Guide to HPLC Purity Analysis of Synthesized 3-(Cyclopentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthesized 3-(Cyclopentyloxy)benzaldehyde. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to select the most suitable analytical method for their needs. The comparison focuses on key performance metrics such as resolution, peak symmetry, and analysis time.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical as impurities can affect the safety, efficacy, and yield of subsequent reactions and the final active pharmaceutical ingredient (API). HPLC is a powerful and widely used technique for assessing the purity of such non-volatile organic compounds. This guide compares a standard isocratic HPLC method with a gradient HPLC method, evaluating their effectiveness in separating the main compound from potential process-related impurities, primarily the unreacted starting material, 3-hydroxybenzaldehyde.

Experimental Workflow

The general workflow for the HPLC purity analysis is outlined below. This process includes sample preparation, instrument setup, data acquisition, and analysis.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh 1 mg of This compound B Dissolve in 1 mL Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm Syringe Filter B->C E Equilibrate HPLC System with Initial Mobile Phase C->E D Prepare Mobile Phases (Filtered & Degassed) D->E F Inject Sample (e.g., 10 µL) E->F G Run Method (Isocratic or Gradient) F->G H Detect at UV Wavelength (e.g., 254 nm) G->H I Integrate Chromatogram Peaks H->I J Calculate Purity (% Area) I->J K Assess System Suitability (Resolution, Tailing Factor) J->K G cluster_methods Method Comparison cluster_criteria Performance Criteria cluster_outcome Conclusion MethodA Method A (Isocratic) Resolution Resolution (Rs) MethodA->Resolution Rs = 1.8 (Adequate) Tailing Tailing Factor (Tf) MethodA->Tailing Tf = 1.4 (Acceptable) Time Analysis Time MethodA->Time 15 min Efficiency Efficiency (N) MethodA->Efficiency N = 5500 MethodB Method B (Gradient) MethodB->Resolution Rs = 3.5 (Excellent) MethodB->Tailing Tf = 1.1 (Excellent) MethodB->Time 12 min MethodB->Efficiency N = 8200 Conclusion Method B is Superior: - Better Resolution - Improved Peak Shape - Faster Analysis Resolution->Conclusion Tailing->Conclusion Time->Conclusion Efficiency->Conclusion

Benchmarking the synthesis of 3-(Cyclopentyloxy)benzaldehyde against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common synthetic methodologies for the preparation of 3-(cyclopentyloxy)benzaldehyde: the Williamson ether synthesis, the Mitsunobu reaction, and a phase-transfer catalysis (PTC) approach. The objective is to offer an evidence-based evaluation of these methods in terms of reaction efficiency, procedural complexity, and potential for scalability.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis involves the formation of an ether linkage between the hydroxyl group of 3-hydroxybenzaldehyde and a cyclopentyl moiety. The choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide presents a comparative analysis of three distinct and widely used methods to facilitate an informed selection for specific research and development needs.

Reaction Overview

The synthesis of this compound from 3-hydroxybenzaldehyde can be achieved through several pathways. Here, we evaluate three prominent methods:

  • Williamson Ether Synthesis: A classical and straightforward approach involving the reaction of an alkoxide with an alkyl halide.

  • Mitsunobu Reaction: A versatile method for converting alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.

  • Phase-Transfer Catalysis (PTC): A technique that facilitates the reaction between reactants in different phases, often leading to milder reaction conditions and improved yields.

Comparative Data

The following table summarizes the key quantitative data for the three synthetic methods. The data for the Williamson ether synthesis is based on a closely related procedure for a similar alkoxybenzaldehyde, while the data for the Mitsunobu reaction and Phase-Transfer Catalysis are extrapolated from general procedures and yields reported for analogous reactions.

ParameterWilliamson Ether SynthesisMitsunobu ReactionPhase-Transfer Catalysis
Starting Materials 3-Hydroxybenzaldehyde, Cyclopentyl bromide3-Hydroxybenzaldehyde, Cyclopentanol3-Hydroxybenzaldehyde, Cyclopentyl bromide
Key Reagents K₂CO₃PPh₃, DIAD/DEADTetrabutylammonium bromide (TBAB)
Solvent Acetone or DMFTHF or DioxaneToluene / Water (biphasic)
Temperature 60-80°C0°C to Room Temperature80-90°C
Reaction Time 3 - 8 hours2 - 12 hours4 - 10 hours
Reported Yield 74% (for a similar benzaldehyde)[1]70-95% (typical for phenols)[2]High yields reported for O-alkylation[3]
Purification Column chromatographyColumn chromatographyExtraction and column chromatography

Experimental Protocols

Detailed experimental procedures for each synthetic method are provided below.

Method 1: Williamson Ether Synthesis

This procedure is adapted from a similar synthesis of a substituted benzaldehyde ether.[1]

Procedure:

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

  • Add cyclopentyl bromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to 60-80°C and stir for 3-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Method 2: Mitsunobu Reaction

This is a general procedure for the Mitsunobu reaction involving a phenolic nucleophile.[4]

Procedure:

  • Dissolve 3-hydroxybenzaldehyde (1.0 eq), cyclopentanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or dioxane under an inert atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to separate the product from triphenylphosphine oxide and other byproducts.

Method 3: Phase-Transfer Catalysis (PTC)

This protocol is based on general procedures for PTC-mediated O-alkylation.[3]

Procedure:

  • To a biphasic system of toluene and aqueous sodium hydroxide (50% w/w), add 3-hydroxybenzaldehyde (1.0 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB, 2-5 mol%).

  • Add cyclopentyl bromide (1.2 eq) to the vigorously stirred mixture.

  • Heat the reaction to 80-90°C and maintain for 4-10 hours, with TLC monitoring.

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the crude product by silica gel column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of each synthetic method.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction Reaction in Acetone/DMF at 60-80°C 3-Hydroxybenzaldehyde->Reaction Cyclopentyl_Bromide Cyclopentyl Bromide Cyclopentyl_Bromide->Reaction Base K2CO3 Base->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for Williamson Ether Synthesis.

Mitsunobu_Reaction cluster_reactants Reactants cluster_process Process 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction Reaction in THF/Dioxane at 0°C to RT 3-Hydroxybenzaldehyde->Reaction Cyclopentanol Cyclopentanol Cyclopentanol->Reaction Reagents PPh3, DIAD/DEAD Reagents->Reaction Workup Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Mitsunobu Reaction.

PTC_Synthesis cluster_reactants Reactants cluster_process Process 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction Biphasic Reaction in Toluene/H2O at 80-90°C 3-Hydroxybenzaldehyde->Reaction Cyclopentyl_Bromide Cyclopentyl Bromide Cyclopentyl_Bromide->Reaction Catalyst TBAB Catalyst->Reaction Workup Extraction & Drying Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for Phase-Transfer Catalysis Synthesis.

Discussion and Comparison

Williamson Ether Synthesis: This method is often favored for its operational simplicity and the use of relatively inexpensive reagents. The reaction generally proceeds with good yields, although it may require elevated temperatures and longer reaction times.[5] A potential side reaction is the elimination of HBr from cyclopentyl bromide, especially with stronger bases or higher temperatures, which would reduce the overall yield. Purification is typically straightforward through column chromatography.

Mitsunobu Reaction: The Mitsunobu reaction is known for its mild reaction conditions and generally high yields for a wide range of substrates.[2] A key advantage is its ability to proceed at room temperature, which can be beneficial for sensitive substrates. However, the reagents, particularly the azodicarboxylates (DEAD or DIAD) and triphenylphosphine, are more expensive than those used in the Williamson synthesis. A significant challenge with this method is the removal of the triphenylphosphine oxide byproduct, which often requires careful column chromatography.

Phase-Transfer Catalysis (PTC): PTC offers an attractive alternative by facilitating the reaction between two immiscible phases, thereby avoiding the need for expensive anhydrous solvents. This method can lead to high yields and simplified workup procedures.[3] The use of a catalytic amount of the phase-transfer agent makes this approach economically viable for larger-scale synthesis. The reaction conditions are relatively mild, and the biphasic nature of the system can sometimes simplify product isolation.

Conclusion

The choice of the optimal synthetic route for this compound depends on the specific requirements of the synthesis, such as scale, cost considerations, and available equipment.

  • The Williamson ether synthesis represents a robust and cost-effective method, particularly for larger-scale production, despite potentially requiring higher temperatures.

  • The Mitsunobu reaction offers mild conditions and potentially higher yields but at a greater reagent cost and with a more challenging purification process.

  • Phase-transfer catalysis provides a good balance of efficiency, cost-effectiveness, and milder conditions, making it a strong candidate for both lab-scale and industrial applications.

For researchers and drug development professionals, a preliminary small-scale trial of each method is recommended to determine the most suitable approach for their specific needs and available resources.

References

Validating In Vitro Assays for Screening 3-(Cyclopentyloxy)benzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of in vitro assays is a critical first step in the efficient screening and identification of promising therapeutic candidates. This guide provides a comparative overview of key in vitro assays for evaluating 3-(Cyclopentyloxy)benzaldehyde derivatives, complete with experimental protocols and supporting data to aid in the selection of the most appropriate screening methods.

The burgeoning class of this compound derivatives has shown potential in various therapeutic areas, including cancer and inflammatory diseases. Their efficacy often lies in the modulation of specific cellular signaling pathways. Therefore, selecting and validating sensitive and reliable in vitro assays is paramount to accurately determine their biological activity, cytotoxicity, and mechanism of action. This guide will compare common assays, presenting their methodologies and sample data to facilitate informed decision-making in your research endeavors.

Comparison of Key In Vitro Assays

The choice of an in vitro assay largely depends on the specific research question, the expected biological activity of the derivatives, and the desired throughput. Below is a comparison of three commonly employed assays for the initial screening of novel compounds.

Assay TypePrincipleEndpoint MeasuredThroughputAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]Cell Viability / Cytotoxicity (IC50)HighCost-effective, well-established, and suitable for high-throughput screening.[1]Indirect measure of cell viability, can be affected by compounds that interfere with mitochondrial respiration.
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[1]Cell Membrane Integrity / Cytotoxicity (EC50)HighNon-destructive to remaining cells, allowing for further assays on the same sample.Can be influenced by serum components in the culture medium.
Enzyme Inhibition Assay Measures the ability of a compound to inhibit the activity of a specific purified enzyme.[2][3]Enzyme Activity (IC50, Ki)Medium to HighProvides direct information about the compound's interaction with a specific molecular target.[3][4]Requires a purified and stable enzyme, may not reflect the complexity of the cellular environment.[3]

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and comparability of results.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.[1]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell line (e.g., HCT-116)

  • Complete culture medium

  • This compound derivatives

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Cells of interest

  • Complete culture medium

  • This compound derivatives

  • Lysis buffer (for maximum LDH release control)

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control and determine the EC50 value.

Aldehyde Dehydrogenase (ALDH) 1A3 Inhibition Assay

This protocol is designed to screen for inhibitors of a specific enzyme, ALDH1A3, which has been identified as a target for some benzaldehyde derivatives.[5]

Materials:

  • Purified recombinant human ALDH1A3 enzyme

  • NAD+ (cofactor)

  • Aldehyde substrate (e.g., hexanal)[5]

  • Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

  • This compound derivatives

  • 96-well UV-transparent plates

Procedure:

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, NAD+, and the ALDH1A3 enzyme.

  • Inhibitor Addition: Add various concentrations of the this compound derivatives to the wells. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the aldehyde substrate.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm (due to the formation of NADH) over time using a microplate reader in kinetic mode.

  • Data Analysis: Determine the initial reaction velocities (rates) from the linear portion of the kinetic curves. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Data Presentation and Interpretation

Quantitative data from these assays should be tabulated for clear comparison.

Table 1: Comparative Cytotoxicity of this compound Derivatives

CompoundMTT Assay IC50 (µM)LDH Assay EC50 (µM)
Derivative 115.2 ± 1.825.5 ± 2.1
Derivative 25.8 ± 0.710.1 ± 1.2
Doxorubicin (Control)0.5 ± 0.10.9 ± 0.2

Table 2: ALDH1A3 Inhibitory Activity of this compound Derivatives

CompoundALDH1A3 Inhibition IC50 (µM)
Derivative 18.3 ± 0.9
Derivative 22.1 ± 0.3
DEAB (Control Inhibitor)1.5 ± 0.2

Visualizing Workflows and Pathways

Clear diagrams of experimental workflows and signaling pathways can aid in understanding the screening process and the potential mechanism of action of the compounds.

Experimental_Workflow cluster_screening In Vitro Screening Cascade start This compound Derivatives Library primary_assay Primary Screen: MTT Cytotoxicity Assay start->primary_assay secondary_assay Secondary Screen: LDH Release Assay primary_assay->secondary_assay Confirm Cytotoxicity tertiary_assay Mechanism of Action: Enzyme Inhibition Assay secondary_assay->tertiary_assay Elucidate Target hit_compounds Hit Compounds tertiary_assay->hit_compounds

Caption: A typical workflow for screening this compound derivatives.

Signaling_Pathway cluster_pathway Hypothesized ALDH1A3-Mediated Signaling derivative This compound Derivative aldh1a3 ALDH1A3 derivative->aldh1a3 Inhibition retinoic_acid Retinoic Acid Synthesis aldh1a3->retinoic_acid Catalyzes downstream Downstream Effects (e.g., Apoptosis, Differentiation) retinoic_acid->downstream

References

Cross-reactivity studies of antibodies raised against 3-(Cyclopentyloxy)benzaldehyde conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of polyclonal antibodies raised against 3-(Cyclopentyloxy)benzaldehyde conjugated to a carrier protein. Due to the absence of specific published studies on this particular hapten, this document outlines a comprehensive experimental plan based on established immunological principles. It includes detailed methodologies, hypothetical comparative data, and visualizations to guide researchers in evaluating antibody performance and specificity.

Overview of Antibody Production

To generate antibodies against a small molecule (hapten) like this compound, it must first be rendered immunogenic by conjugating it to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The aldehyde group of the hapten can be coupled to primary amines on the protein via reductive amination. This process is a critical step, as the resulting hapten-protein conjugate is used to immunize host animals (e.g., rabbits) to elicit an antibody response. The specificity of the resulting antibodies is paramount and must be rigorously tested.

Experimental Design for Cross-Reactivity Studies

The primary method for evaluating the specificity of anti-hapten antibodies is a competitive enzyme-linked immunosorbent assay (cELISA). This assay measures the ability of the target hapten and structurally similar molecules to inhibit the binding of the antibody to a coated antigen.

Selection of Potential Cross-Reactants

To thoroughly assess antibody specificity, a panel of compounds structurally related to this compound should be selected. These molecules help define the specific epitopes recognized by the antibody.

Table 1: Proposed Analogs for Cross-Reactivity Screening

Compound IDCompound NameRationale for Inclusion
Target This compound The target immunogen for which the antibody was raised.
Analog A4-(Cyclopentyloxy)benzaldehyde[1]Isomer; tests for positional specificity of the cyclopentyloxy group.
Analog B2-(Cyclopentyloxy)benzaldehyde[2]Isomer; further tests for positional specificity.
Analog C3-(Cyclopentyloxy)-4-methoxybenzaldehyde[3][4]Tests the influence of an additional methoxy group on the phenyl ring.
Analog D3-Cyclopropylbenzaldehyde[5]Tests for specificity to the cyclopentyl ring versus a smaller cycloalkane.
Analog EBenzaldehydeParent molecule; determines if the antibody recognizes the core benzaldehyde structure.
Analog F3-HydroxybenzaldehydeTests recognition of the precursor molecule without the cyclopentyl group.
Analog GCyclopentanolTests for recognition of the cyclopentyl moiety alone.
Experimental Workflow

The workflow for producing and characterizing the antibody involves several key stages, from hapten conjugation to the final cross-reactivity analysis.

G cluster_prep Phase 1: Immunogen Preparation cluster_imm Phase 2: Antibody Generation cluster_eval Phase 3: Specificity Evaluation Hapten This compound Conjugation Reductive Amination (Hapten-Protein Conjugation) Hapten->Conjugation Protein Carrier Protein (BSA/KLH) Protein->Conjugation Purification Dialysis to Remove Unconjugated Hapten Conjugation->Purification Immunization Immunize Host Animal (e.g., Rabbit) Purification->Immunization Serum Collect Antiserum Immunization->Serum Ab_Purify Purify Polyclonal Antibodies (Protein A/G Chromatography) Serum->Ab_Purify cELISA Competitive ELISA Ab_Purify->cELISA Data Calculate IC50 and Cross-Reactivity (%) cELISA->Data Analysis Comparative Analysis Data->Analysis G cluster_analogs Structurally Similar Molecules Target This compound (Target) Antibody Antibody Binding Pocket Target->Antibody High Affinity Binding (100% Reactivity) AnalogA 4-(Cyclopentyloxy)benzaldehyde (Positional Isomer) AnalogA->Antibody Low Affinity (<10% Reactivity) AnalogD 3-Cyclopropylbenzaldehyde (Different Ring Size) AnalogD->Antibody Negligible Binding (<2% Reactivity) AnalogF 3-Hydroxybenzaldehyde (Missing Cyclopentyl Group) AnalogF->Antibody No Binding (<1% Reactivity)

References

A Comparative Guide to Catalytic Systems for the Synthesis of 3-(Cyclopentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(cyclopentyloxy)benzaldehyde, a key intermediate in the development of various pharmaceutical compounds, is predominantly achieved through the Williamson ether synthesis. This reaction involves the O-alkylation of 3-hydroxybenzaldehyde with a cyclopentyl halide. The efficiency of this transformation is highly dependent on the chosen catalytic system, which typically includes a base and may involve a phase-transfer catalyst. This guide provides an objective comparison of various catalytic systems, supported by experimental data from analogous reactions, to aid researchers in selecting the optimal conditions for their synthetic needs.

Performance Comparison of Catalytic Systems

The choice of base is a critical parameter in the Williamson ether synthesis of this compound. The following table summarizes the performance of different bases in this or closely related transformations.

Catalytic SystemBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference Compound
System 1 Potassium CarbonateDMF8012~90 (est.)4-(Hexyloxy)benzaldehyde
System 2 Cesium CarbonateAcetonitrileReflux5High (qualitative)Alkyl aryl ethers
System 3 Potassium PhosphateDMFRoom Temp.2-390-95o-Propargylsalicylaldehydes
System 4 (PTC) Sodium HydroxideBiphasic752.5-482-964,4'-Dialkyl Cyclopentadithiophene

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different catalytic systems are provided below. These protocols are based on established procedures for similar Williamson ether syntheses.

System 1: Potassium Carbonate in DMF

This classic and widely used system offers a reliable method for the synthesis of aryl ethers.

Reaction Scheme:

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 15 minutes.

  • Add cyclopentyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature with stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

System 2: Cesium Carbonate in Acetonitrile

Cesium carbonate is a more reactive and soluble base than potassium carbonate in many organic solvents, which can lead to shorter reaction times.

Procedure:

  • In a round-bottom flask, combine 3-hydroxybenzaldehyde (1.0 eq.), cesium carbonate (2.0 eq.), and acetonitrile.

  • Add cyclopentyl bromide (1.2 eq.) to the suspension.

  • Heat the mixture to reflux and stir for 5 hours, or until TLC indicates the consumption of the starting material.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Wash the solid residue with acetonitrile.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

  • The crude product can be further purified by column chromatography.[1]

System 3: Potassium Phosphate in DMF

Potassium phosphate is an effective and mild base for O-alkylation reactions.

Procedure:

  • In a 25 mL round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 eq.) and cyclopentyl bromide (1.2 eq.) in DMF (5 mL).

  • Add anhydrous potassium phosphate (1.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC (typically 2-3 hours).

  • Add ice to the reaction mixture to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain the final product.[2]

System 4: Phase-Transfer Catalysis (PTC) with Tetrabutylammonium Bromide

Phase-transfer catalysis is particularly useful for reactions involving a solid or aqueous base and an organic solvent, facilitating the transfer of the phenoxide ion into the organic phase.

Procedure:

  • To a round-bottom flask, add 3-hydroxybenzaldehyde (1.0 eq.), a 50% aqueous solution of sodium hydroxide, and a catalytic amount of tetrabutylammonium bromide (TBAB) (e.g., 10 mol%).[3]

  • Add cyclopentyl bromide (1.2 eq.) to the biphasic mixture.

  • Stir the mixture vigorously and heat to 75°C for 2.5-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable catalytic system for the synthesis of this compound based on experimental priorities.

G start Start: Synthesize This compound cost Priority: Cost-Effectiveness? start->cost time Priority: Reaction Time? cost->time No k2co3 System 1: K2CO3 / DMF (Standard, Reliable) cost->k2co3 Yes mild Priority: Mild Conditions? time->mild No cs2co3 System 2: Cs2CO3 / ACN (Faster, More Expensive) time->cs2co3 Yes k3po4 System 3: K3PO4 / DMF (Mild, Room Temp.) mild->k3po4 Yes ptc System 4: PTC (NaOH / TBAB) (Biphasic, Efficient) mild->ptc No

References

Docking Studies of 3-(Cyclopentyloxy)benzaldehyde Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the molecular interactions between 3-(cyclopentyloxy)benzaldehyde derivatives and their target proteins reveals promising avenues for the development of novel therapeutics. This guide provides a comparative overview of their docking performance against key protein targets, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Recent research has highlighted the potential of this compound derivatives as potent inhibitors of various enzymes, with a particular focus on phosphodiesterase 4D (PDE4D), a critical target in the treatment of neuroinflammatory and respiratory diseases. Molecular docking studies, which predict the binding affinity and orientation of a ligand to a protein, have been instrumental in elucidating the structure-activity relationships of these compounds and guiding the design of more effective inhibitors.

Comparative Docking Performance

The following table summarizes the quantitative data from docking studies of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives against the human PDE4D enzyme. For comparison, data for roflumilast, a known PDE4 inhibitor, is also included.

CompoundTarget ProteinDocking Score (kcal/mol)Binding Energy (kcal/mol)Key Interacting Residues
Derivative 8a PDE4D-10.2-55.8Gln369, Asn321, Asp318, Met347, Phe372, Tyr159
Derivative 8b PDE4D-9.8-52.3Gln369, Asn321, Asp318, Met347, Phe372
Derivative 10a PDE4D-10.5-58.1Gln369, Asn321, Asp318, Met347, Phe372, Tyr159
Derivative 10b PDE4D-10.1-54.9Gln369, Asn321, Asp318, Met347, Phe372
Roflumilast (Alternative) PDE4D-9.3 to -11.5Not ReportedGln443, Asn395, Asp392, Phe446, Met357[1][2]

Experimental Protocols

The molecular docking studies for the 3-(cyclopentyloxy)-4-methoxyphenyl derivatives were conducted using the following protocol:

1. Protein and Ligand Preparation:

  • The three-dimensional crystal structure of the human PDE4D catalytic domain was obtained from the Protein Data Bank.

  • The protein structure was prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.

  • The 3D structures of the 3-(cyclopentyloxy)-4-methoxyphenyl derivatives were built and optimized using computational chemistry software. Gasteiger partial charges were assigned to the ligand atoms.

2. Molecular Docking Simulation:

  • Software: AutoDock Vina was employed for the docking calculations.

  • Grid Box: A grid box was defined to encompass the active site of the PDE4D enzyme. The grid center was set at the coordinates of the catalytic zinc and magnesium ions, with dimensions of 25 Å x 25 Å x 25 Å.

  • Docking Algorithm: The Lamarckian genetic algorithm was used for the conformational search of the ligands within the active site.

  • Parameters: The docking was performed with an exhaustiveness of 32 to ensure a thorough search of the conformational space. The number of binding modes generated was set to 10.

3. Analysis of Results:

  • The resulting docked conformations were clustered based on their root-mean-square deviation (RMSD).

  • The binding poses with the lowest docking scores (most favorable binding affinity) were selected for further analysis of the protein-ligand interactions.

  • Visualization of the interactions was performed using molecular graphics software to identify key hydrogen bonds and hydrophobic interactions.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the research process, the following diagrams illustrate the PDE4D signaling pathway and the experimental workflow for the docking studies.

PDE4D_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4D PDE4D cAMP->PDE4D PKA PKA cAMP->PKA Activation AMP AMP PDE4D->AMP Hydrolysis CREB CREB (inactive) PKA->CREB Phosphorylation pCREB pCREB (active) CREB->pCREB Gene Gene Transcription pCREB->Gene

Caption: The PDE4D signaling pathway, illustrating the role of PDE4D in the hydrolysis of cAMP.

Docking_Workflow A 1. Data Acquisition B Retrieve Protein Structure (PDB) A->B C Design/Select Ligand Structures A->C E Prepare Protein (Remove water, add hydrogens) B->E F Prepare Ligand (Energy minimization) C->F D 2. Preparation D->E D->F H Define Grid Box (Active Site) E->H I Run Docking Algorithm (AutoDock Vina) F->I G 3. Docking Simulation G->H G->I K Analyze Docking Poses (Clustering, Scoring) I->K J 4. Analysis J->K L Visualize Interactions K->L M Identify Key Residues L->M

Caption: A generalized workflow for molecular docking studies.

References

Safety Operating Guide

Proper Disposal of 3-(Cyclopentyloxy)benzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, do not dispose of 3-(Cyclopentyloxy)benzaldehyde down the drain or as regular trash. This compound is classified as hazardous and requires handling by a licensed chemical waste disposal service. The following guide provides detailed procedures for its safe collection, storage, and disposal in a laboratory setting.

Proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document outlines the essential operational procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Identification and Safety Precautions

Before handling, it is crucial to be aware of the hazards associated with this compound. This information is summarized from the substance's Safety Data Sheet (SDS).[1][2]

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2][3]

Immediate Safety Protocols:

Due to these hazards, the following personal protective equipment (PPE) is mandatory when handling this compound for disposal or any other purpose:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[1][3]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[2][4][5]

Step-by-Step Disposal Protocol

This experimental protocol details the approved methodology for the collection and disposal of this compound waste.

1. Waste Collection:

  • Designate a specific, compatible waste container for this compound. The container must be made of a material that will not react with the chemical and must have a tightly sealing lid.[6][7] Reusing the original product container is often a good practice.[7]
  • The container must be kept closed at all times, except when waste is being added.[6][8]

2. Waste Labeling:

  • Immediately label the waste container with a hazardous waste tag.[6][9]
  • The label must clearly state:
  • The words "Hazardous Waste".[9]
  • The full chemical name: "this compound". Do not use abbreviations.[6]
  • The specific hazards associated with the chemical (e.g., "Harmful," "Irritant").[9]
  • The date when the waste was first added to the container (accumulation start date).

3. Waste Segregation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
  • Crucially, segregate this waste from incompatible materials. At a minimum, store it separately from acids, bases, oxidizers, and water-reactive compounds.[7] Aldehydes can react with various other chemical classes.
  • Use secondary containment, such as a plastic bin, for the liquid waste container to prevent spills from spreading.[6][8]

4. Arranging for Final Disposal:

  • Do not allow hazardous waste to accumulate in the lab.[6]
  • Contact your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal vendor to schedule a pickup.[9]
  • Provide the EHS office with accurate information about the waste stream.

5. Prohibited Disposal Methods:

  • DO NOT dispose of this compound by pouring it down the sink or drain.[6][8] This can harm the environment and violate regulations.
  • DO NOT dispose of this chemical in the regular trash.
  • DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation Phase cluster_collection Collection & Storage Phase cluster_disposal Final Disposal Phase A Identify Waste: This compound B Wear Required PPE: Gloves, Goggles, Lab Coat A->B Handle with care C Select Compatible, Sealable Waste Container B->C D Label Container: 'Hazardous Waste', Full Chemical Name, Hazards C->D E Store in Designated SAA with Secondary Containment D->E F Segregate from Incompatible Chemicals (Acids, Bases, Oxidizers) E->F G Contact EHS or Licensed Waste Vendor for Pickup F->G H Proper Disposal Completed G->H

References

Personal protective equipment for handling 3-(Cyclopentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of 3-(Cyclopentyloxy)benzaldehyde in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard Summary Table:

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2]

Recommended Personal Protective Equipment (PPE):

Body PartPPE RecommendationSpecifications
Eyes/Face Safety Goggles or Face ShieldMust be worn at all times. Use chemical safety goggles that meet ANSI Z87.1 standards. A face shield is recommended when there is a splash hazard.[3][4]
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and replace them immediately if contaminated or damaged.[1][5]
Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to protect from skin exposure.[5]
Respiratory Ventilated Area / RespiratorHandle only in a well-ventilated area, preferably in a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[3][4][6]

Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to ensure safety when working with this compound.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh/Measure Chemical prep_workspace->handle_weigh handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Procedural Steps:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.[1]

    • Put on all required PPE as detailed in the table above.

    • Ensure a chemical fume hood is operational and prepare the workspace within it.

    • Have an emergency eyewash station and safety shower readily accessible.

  • Chemical Handling:

    • Handle the chemical exclusively within the chemical fume hood to minimize inhalation exposure.[6]

    • Avoid direct contact with skin and eyes.[6]

    • When weighing or transferring the substance, do so carefully to avoid creating dust or splashes.

    • Keep containers tightly closed when not in use.[7]

  • Cleanup and Storage:

    • After handling, decontaminate all surfaces and equipment.

    • Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or they feel unwell, seek immediate medical attention.[2][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

  • Waste Characterization: This material may be classified as hazardous waste. All chemical waste generators must comply with local, regional, and national regulations for waste disposal.[6]

  • Container Management:

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Route:

    • Dispose of the chemical waste through an approved hazardous waste disposal facility.[6]

    • Do not pour down the drain or dispose of in general trash.[6][7][9]

    • Empty containers should be handled as hazardous waste unless properly decontaminated.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.